molecular formula C7H14INO B1610260 1,1-Dimethyl-4-oxopiperidin-1-ium iodide CAS No. 26822-37-7

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Cat. No.: B1610260
CAS No.: 26822-37-7
M. Wt: 255.1 g/mol
InChI Key: LMQPCACOOKKMHW-UHFFFAOYSA-M
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Description

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a useful research compound. Its molecular formula is C7H14INO and its molecular weight is 255.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium-4-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQPCACOOKKMHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=O)CC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456992
Record name 1,1-Dimethyl-4-oxopiperidin-1-ium iodide
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Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26822-37-7
Record name Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1)
Source CAS Common Chemistry
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Record name NSC 149999
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Record name 26822-37-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethyl-4-oxopiperidin-1-ium iodide
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Foundational & Exploratory

An In-Depth Technical Guide to the Properties of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, physicochemical properties, and reactivity, particularly in the context of its interaction with bases. The protocols and theoretical discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

This compound is a quaternary ammonium salt with the chemical formula C₇H₁₄INO.[1] Its structure consists of a piperidine ring with a ketone functional group at the 4-position and a quaternary nitrogen atom bearing two methyl groups. The positive charge on the nitrogen is counterbalanced by an iodide anion.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 26822-37-7PubChem
Molecular Formula C₇H₁₄INOPubChem
Molecular Weight 255.10 g/mol PubChem
Canonical SMILES C[N+]1(CCC(=O)CC1)C.[I-]PubChem

The permanently charged nature of the quaternary ammonium cation makes this compound non-volatile and generally soluble in polar solvents. Its reactivity is largely dictated by the presence of the ketone and the quaternary ammonium group, which can undergo reactions with nucleophiles and bases, respectively.

Synthesis of this compound

The synthesis of this compound is a classic example of the quaternization of a tertiary amine. This reaction is typically a straightforward Sₙ2 process where the lone pair of electrons on the nitrogen atom of the starting material, 1-methyl-4-piperidone, attacks the electrophilic methyl group of methyl iodide.

G cluster_reactants Reactants cluster_product Product 1_methyl_4_piperidone 1-Methyl-4-piperidone product This compound 1_methyl_4_piperidone->product Quaternization methyl_iodide Methyl Iodide methyl_iodide->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Quaternization

This protocol is based on the general principles of amine quaternization.

Materials:

  • 1-Methyl-4-piperidone

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-methyl-4-piperidone in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution. Caution: Methyl iodide is toxic and should be handled in a fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the precipitation of the solid product.

  • Once the reaction is complete (typically after several hours), collect the solid product by vacuum filtration.

  • Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white or off-white solid.

Physicochemical Properties

Solubility

As an ionic salt, this compound is expected to be soluble in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like diethyl ether and hexane is expected to be low. A related compound, 1,1-dimethyl-4-phenylpiperazinium iodide, has a measured water solubility of 21 mg/mL.

Spectroscopic Properties
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups. The protons on the piperidine ring would appear as multiplets, with those adjacent to the nitrogen and the carbonyl group being the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon at a low field (typically >200 ppm). The carbons of the N-methyl groups would appear at a higher field, and the four carbons of the piperidine ring would have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

"Basic Properties": Reactivity with Bases and the Hofmann Elimination

The term "basic properties" for a quaternary ammonium salt is a misnomer, as the cation is permanently charged and does not possess a pKa in the traditional sense. However, the compound's reactivity in the presence of strong bases is a critical aspect of its chemistry, primarily through the Hofmann Elimination reaction.[2][3][4][5]

The Hofmann elimination is an elimination reaction of amines and quaternary ammonium salts that forms an alkene. The reaction proceeds by treating the quaternary ammonium iodide salt with a strong base, typically by first converting it to the hydroxide salt using silver oxide and water, followed by heating.[3][5]

G start This compound hydroxide_exchange Anion Exchange (Ag₂O, H₂O) start->hydroxide_exchange intermediate 1,1-Dimethyl-4-oxopiperidin-1-ium Hydroxide hydroxide_exchange->intermediate elimination Heat (Δ) intermediate->elimination product Elimination Product(s) + Trimethylamine + H₂O elimination->product

Caption: The Hofmann Elimination pathway for a quaternary ammonium salt.

In the case of this compound, the presence of beta-hydrogens on the piperidine ring allows for elimination to occur. The Hofmann rule predicts that the major product will be the least substituted (least stable) alkene.[5]

Experimental Protocol: Hofmann Elimination

This is a generalized procedure for the Hofmann elimination of a quaternary ammonium iodide.

Materials:

  • This compound

  • Silver(I) oxide (Ag₂O)

  • Deionized water

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Prepare an aqueous solution of this compound.

  • Add a suspension of silver(I) oxide in water to the solution. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.

  • Stir the mixture for a period to ensure complete reaction.

  • Filter the mixture to remove the silver iodide precipitate.

  • Heat the resulting aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium hydroxide.

  • The elimination reaction will occur upon heating, leading to the formation of an alkene, trimethylamine, and water. The volatile products can be collected by distillation.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. A notable application is its use in transamination reactions to produce other substituted piperidones. For instance, it is a key starting material in the synthesis of 1-tert-butyl-4-piperidone, where it reacts with tert-butylamine. In this process, the efficient trapping of the dimethylamine byproduct is crucial for achieving a high yield.[6]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesized quaternary ammonium salt with well-defined reactivity. While the term "basic properties" is not strictly accurate, its behavior in the presence of strong bases, leading to Hofmann elimination, is a key chemical characteristic. Its utility as a synthetic intermediate further underscores its importance in the field of organic chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to confidently handle and utilize this compound in their work.

References

  • PubChem. (n.d.). This compound.
  • NROChemistry. (n.d.). Hofmann Elimination.
  • Wikipedia. (2023, November 29). Hofmann elimination.
  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination.
  • BYJU'S. (n.d.). Hofmann Elimination.
  • Schmalz, H.-G., & Reissig, H.-U. (2012). Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination. Organic Process Research & Development, 16(7), 1364-1367. [Link]

Sources

An In-Depth Technical Guide to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium compound (QAC) built upon the versatile 4-oxopiperidine scaffold. As a member of the QAC family, it possesses inherent characteristics of this class, including cationic surfactant properties and potential antimicrobial activity. The piperidone core is a privileged structure in medicinal chemistry, frequently serving as a key intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential applications, and the scientific rationale behind its use in research and development.

Introduction: The Intersection of Structure and Function

This compound, with the chemical formula C7H14INO, occupies an interesting niche in chemical science.[1] Its structure is a composite of two key functional motifs:

  • The Quaternary Ammonium Cation: The positively charged nitrogen atom, permanently quaternized with two methyl groups, defines the molecule as a QAC. This class of compounds is widely recognized for its antimicrobial and surfactant properties, which stem from the ability of the cationic head to interact with negatively charged microbial cell membranes, leading to their disruption.[2] QACs are integral components in a vast array of products, from common disinfectants to specialized pharmaceutical excipients and active pharmaceutical ingredients (APIs).[2][3][4] The specific nature of the alkyl groups attached to the nitrogen influences both the efficacy and the safety profile of the compound.[2]

  • The 4-Oxopiperidine Core: The piperidine ring is a foundational heterocyclic motif in drug discovery. The presence of a ketone at the 4-position provides a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable synthetic intermediate.[5] This carbonyl group can be functionalized through reactions such as reductive amination, aldol condensation, or Wittig reactions, enabling the construction of diverse and complex molecular architectures, including spirocyclic compounds.[5][6]

The combination of these two features in a single molecule makes this compound a subject of interest for its potential direct bioactivity and, more significantly, as a building block in synthetic organic chemistry and drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting.

Key Properties

The essential properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C7H14INOPubChem[1]
Molecular Weight 255.10 g/mol PubChem[1]
CAS Number 26822-37-7PubChem[1]
Canonical SMILES C[N+]1(CCC(=O)CC1)C.[I-]PubChem[1]
Physical Form Solid (Predicted)---
Solubility Miscible with water and lower alcoholsGeneral QAC Property[2]
Spectroscopic Profile (Predicted)

For unambiguous identification, spectroscopic analysis is essential. Based on the molecular structure, the following spectral characteristics are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A prominent singlet would correspond to the six protons of the two equivalent N-methyl groups. The protons on the piperidine ring would appear as two triplets (or more complex multiplets) corresponding to the protons alpha and beta to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon (C=O) in the downfield region (typically 190-210 ppm). Peaks for the two equivalent N-methyl carbons and the methylene carbons of the piperidine ring would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular cation at m/z 128.11 (C7H14NO⁺). The full isotopic pattern would confirm the elemental composition.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine precursor. The causality behind this choice is the high nucleophilicity of the tertiary amine and the excellent leaving group ability of the iodide from the methylating agent.

Synthetic Workflow Diagram

The logical flow of the synthesis is outlined below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis Precursor 1-Methyl-4-oxopiperidine Reaction N-Methylation (Quaternization) in aprotic solvent (e.g., Acetonitrile) Precursor->Reaction Reagent Iodomethane (CH3I) Reagent->Reaction Precipitation Precipitation of Product (Often spontaneous or upon cooling) Reaction->Precipitation Filtration Isolation by Vacuum Filtration Precipitation->Filtration Wash Washing with cold, dry solvent (e.g., Diethyl Ether) Filtration->Wash Drying Drying under Vacuum Wash->Drying Product Final Product: This compound Drying->Product Analysis Characterization (NMR, IR, MS, Melting Point) Product->Analysis Verification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product with the expected spectroscopic data and melting point.

Materials:

  • 1-Methyl-4-oxopiperidine

  • Iodomethane (Methyl Iodide)

  • Anhydrous Acetonitrile

  • Anhydrous Diethyl Ether

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Methyl-4-oxopiperidine (1.0 eq) in anhydrous acetonitrile.

    • Rationale: Anhydrous conditions are crucial to prevent side reactions involving water. An inert atmosphere protects the reagents from atmospheric moisture and oxygen. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants but may allow the salt product to precipitate.

  • Addition of Reagent: Cool the solution in an ice bath. Add iodomethane (1.1 eq) dropwise via syringe.

    • Rationale: The reaction is exothermic; cooling controls the reaction rate and prevents potential side reactions. A slight excess of the methylating agent ensures complete conversion of the starting material.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine spot is consumed.

    • Rationale: Extended stirring ensures the reaction goes to completion. TLC is a standard technique to visually track the disappearance of reactants and the appearance of products.

  • Isolation: If a precipitate has formed, cool the flask further to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

    • Rationale: The quaternary ammonium salt product is generally insoluble in nonpolar solvents like diethyl ether, while unreacted starting materials and non-polar impurities will be washed away. Using cold solvent minimizes product loss.

  • Drying & Characterization: Dry the white to off-white solid under high vacuum. Determine the yield and characterize the product using NMR, IR, and melting point analysis to confirm its identity and purity.

Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented, its value lies primarily as a synthetic intermediate and a model compound for studying QAC properties.

Synthetic Intermediate

The primary utility of this compound is as a precursor for more elaborate molecular structures. The 4-oxo position is a key site for functionalization. However, the permanent positive charge on the nitrogen atom influences the reactivity of the ring. This can be strategically exploited:

  • Phase-Transfer Catalysis: As a quaternary ammonium salt, it has the potential to act as a phase-transfer catalyst, shuttling anions between aqueous and organic phases, although more lipophilic QACs are typically used for this purpose.

  • Modification of Reactivity: The electron-withdrawing effect of the cationic nitrogen can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, offering different reactivity profiles compared to its N-Boc or N-benzyl protected counterparts.[5]

  • Precursor to Biologically Active Molecules: The piperidine core is found in numerous pharmaceuticals. Synthetic routes may involve the creation of such a quaternary salt as an intermediate, which could then be demethylated or otherwise transformed in subsequent steps. Derivatives of 4-piperidones have been explored for various activities, including analgesic properties.[6]

Mechanistic Studies

As a simple, well-defined QAC, it can serve as a model compound in several research areas:

  • Antimicrobial Research: It can be used as a reference compound in structure-activity relationship (SAR) studies to understand how modifications to the piperidine ring affect the antimicrobial potency of the quaternary ammonium group.

  • Toxicology and Environmental Science: Given the rising concern over the environmental accumulation and potential toxicity of QACs, this water-soluble compound could be used in toxicological assays to study mechanisms of cytotoxicity, reproductive toxicity, or environmental degradation.[3][7]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

GHS Hazard Information

Based on available data, this compound is classified with the following hazards:[1]

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product.
H315 Causes skin irritationWear protective gloves.
H319 Causes serious eye irritationWear eye protection.
H335 May cause respiratory irritationUse only in a well-ventilated area. Avoid breathing dust.
  • Handling: Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical reagent whose value is derived from its hybrid structure. It combines the well-established chemical utility of the 4-oxopiperidone core with the characteristic properties of a quaternary ammonium salt. For drug development professionals and synthetic chemists, it serves as a versatile intermediate, offering a reactive carbonyl handle on a stable, cationic scaffold. For researchers in toxicology and microbiology, it can act as a model compound for investigating the broader biological and environmental impact of the QAC class. A comprehensive understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in a scientific setting.

References

  • Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. [Link]
  • PubChem. This compound.
  • Toxics Use Reduction Institute (TURI). (2021, November). Quaternary Ammonium Compounds Fact Sheet. [Link]
  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
  • Hogue, C. et al. (2023, May 23). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link]
  • NCBI Bookshelf. (2023, July 15). Quaternary Ammonium Compound Toxicity.

Sources

The Piperidinium Moiety: A Cornerstone in a Century of Chemical Innovation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific structural motifs in the annals of medicinal chemistry. Its journey from a pungent isolate of black pepper to a foundational scaffold in a multitude of blockbuster drugs is a testament to over a century of advancements in organic synthesis, pharmacology, and structural biology. This guide provides a comprehensive exploration of the discovery and history of piperidinium compounds, delving into the seminal moments of their initial isolation, the evolution of their synthetic methodologies, and their transformative impact on modern medicine. We will examine the physicochemical properties that render the piperidinium cation a valuable entity in drug design and formulation. Furthermore, this guide will provide detailed experimental protocols for key synthetic transformations and an analysis of the mechanism of action of landmark piperidine-containing pharmaceuticals.

From Natural Alkaloid to Laboratory Staple: The Genesis of Piperidine Chemistry

The story of piperidine begins not in a laboratory, but in the spice trade that has shaped civilizations. The pungent character of black pepper, derived from the fruit of Piper nigrum, is primarily due to the alkaloid piperine . It was from this readily available natural product that the Scottish chemist Thomas Anderson first isolated piperidine in 1850 by treating piperine with nitric acid.[1] Two years later, the French chemist Auguste Cahours independently achieved the same feat and bestowed the name "piperidine" upon this novel compound, a nod to its peppery origins.[1]

The initial structural elucidation of alkaloids in the 19th and early 20th centuries was a formidable challenge, relying on a combination of elemental analysis, degradation reactions, and the painstaking synthesis of proposed structures.[2][3] These early methods gradually unveiled the cyclic nature of piperidine, a saturated heterocycle of five methylene bridges and one amino bridge.[1]

A significant controversy in the mid-20th century revolved around the conformational analysis of the piperidine ring.[4] Much like cyclohexane, piperidine adopts a chair conformation to minimize steric strain. However, the presence of the nitrogen atom introduces two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position.[4] Through extensive spectroscopic studies, it was determined in the 1950s-1970s that the equatorial conformation is more stable.[4]

The Evolution of Synthesis: From Pyridine's Shadow to a Multitude of Methodologies

The early reliance on the degradation of natural products for obtaining piperidine was soon superseded by more efficient and scalable synthetic routes. The advent of catalytic hydrogenation in the early 20th century provided a direct pathway from the readily available aromatic heterocycle, pyridine.

Industrially, the hydrogenation of pyridine remains the most common method for producing piperidine, often employing catalysts such as molybdenum disulfide.[1] A modified Birch reduction using sodium in ethanol also serves as a viable, albeit less common, industrial method.[1]

Over the decades, the synthetic chemist's toolkit for constructing the piperidine scaffold has expanded dramatically, offering a range of strategies to introduce diverse functionalities with high levels of stereocontrol.

Key Synthetic Approaches to Piperidine Derivatives:
  • Catalytic Hydrogenation of Pyridines: This remains a cornerstone for the synthesis of the parent piperidine and its simple derivatives. The choice of catalyst (e.g., PtO₂, Rh/C, Raney Ni) and reaction conditions can influence the efficiency and selectivity of the reduction.[5]

  • Intramolecular Cyclization Reactions: A plethora of methods exist to form the piperidine ring through the cyclization of linear precursors. These include intramolecular Michael additions, reductive aminations, and various metal-catalyzed cyclizations.[5]

  • Multicomponent Reactions (MCRs): These elegant one-pot reactions allow for the rapid assembly of complex piperidine structures from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[5]

The Piperidinium Cation: A Key Player in Drug Formulation and Action

Piperidine is a secondary amine with a pKa of its conjugate acid, the piperidinium ion, around 11.2.[1] This basicity is a crucial feature, as it allows for the formation of stable salts with a wide range of acidic compounds, including many active pharmaceutical ingredients (APIs). The formation of a piperidinium salt can profoundly influence the physicochemical properties of a drug, often leading to improved solubility, stability, and bioavailability.[6][7][8]

Physicochemical Properties of Piperidinium Salts:
PropertySignificance in Drug Development
Solubility Enhanced aqueous solubility of the salt form can improve dissolution rates and bioavailability of poorly soluble drugs.[6][8]
Melting Point The formation of a crystalline salt with a distinct melting point is indicative of a stable, pure solid form, which is crucial for manufacturing and formulation.[9]
Hygroscopicity The tendency to absorb moisture can be modulated by salt formation, impacting the stability and handling of the drug substance.[9]
Chemical Stability Salt formation can protect the API from degradation, extending the shelf-life of the drug product.[9]

The protonated nitrogen of the piperidinium cation can also play a direct role in the pharmacodynamics of a drug by engaging in crucial hydrogen bonding interactions with its biological target.

Landmark Piperidine-Containing Drugs: A Historical Perspective

The versatility of the piperidine scaffold is best illustrated by its presence in a vast array of clinically successful drugs across diverse therapeutic areas. The following timeline highlights some of the key discoveries that cemented the importance of piperidinium compounds in modern medicine.

DrugYear of Discovery/SynthesisTherapeutic ClassKey Discovery Insight
Pethidine (Meperidine) 1938Opioid AnalgesicSynthesized as a potential anticholinergic, its potent analgesic properties were discovered serendipitously.[10][11][12]
Haloperidol 1958AntipsychoticDeveloped from structure-activity relationship studies of pethidine analogs, leading to a potent dopamine receptor antagonist.[1][13][14][15][16]
Fentanyl 1959-1960Opioid AnalgesicA result of the quest for more potent and safer analgesics, it is approximately 100 times more potent than morphine.[17][18][19][20][21]
Risperidone 1980sAtypical AntipsychoticDesigned to have a mixed serotonin-dopamine antagonist profile, aiming for improved efficacy and reduced side effects compared to typical antipsychotics.[22][23][24][25][26]
Mechanism of Action of Key Piperidinium Drugs

The piperidine moiety in these drugs often serves as a critical pharmacophore, orienting other functional groups for optimal interaction with their biological targets.

Fentanyl exerts its powerful analgesic effects by acting as a potent agonist at the μ-opioid receptors in the central nervous system. The piperidine ring is a key structural element that mimics the endogenous opioid peptides, allowing for high-affinity binding to the receptor.

Fentanyl_Mechanism Fentanyl Fentanyl mu_Opioid_Receptor μ-Opioid Receptor (in CNS) Fentanyl->mu_Opioid_Receptor Binds and Activates G_Protein_Coupling G-Protein Coupling (Gi/Go) mu_Opioid_Receptor->G_Protein_Coupling Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein_Coupling->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein_Coupling->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP K_efflux Increased K+ Efflux Ion_Channels->K_efflux Ca_influx Decreased Ca2+ Influx Ion_Channels->Ca_influx Neuronal_Hyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_influx->Reduced_Neurotransmitter_Release Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Figure 1: Simplified signaling pathway of Fentanyl's analgesic action.

Haloperidol, a typical antipsychotic, primarily functions as a potent antagonist of dopamine D2 receptors in the mesolimbic pathway of the brain.[24] This blockade is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

Risperidone, an atypical antipsychotic, exhibits a more complex pharmacological profile. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[22][23][24][25][26] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.

Antipsychotic_Mechanisms cluster_haloperidol Haloperidol (Typical) cluster_risperidone Risperidone (Atypical) Haloperidol Haloperidol D2_Receptor_H Dopamine D2 Receptor Haloperidol->D2_Receptor_H Antagonizes Mesolimbic_H Mesolimbic Pathway D2_Receptor_H->Mesolimbic_H Blockade in Positive_Symptoms_H Reduction of Positive Symptoms Mesolimbic_H->Positive_Symptoms_H Risperidone Risperidone D2_Receptor_R Dopamine D2 Receptor Risperidone->D2_Receptor_R Antagonizes HT2A_Receptor_R Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor_R Antagonizes Mesolimbic_R Mesolimbic Pathway D2_Receptor_R->Mesolimbic_R Blockade in Mesocortical_R Mesocortical Pathway HT2A_Receptor_R->Mesocortical_R Blockade in Positive_Symptoms_R Reduction of Positive Symptoms Mesolimbic_R->Positive_Symptoms_R Negative_Symptoms_R Improvement of Negative Symptoms Mesocortical_R->Negative_Symptoms_R

Figure 2: Comparative mechanisms of Haloperidol and Risperidone.

Experimental Protocols: Synthesis and Application

The following protocols provide detailed, step-by-step methodologies for key experiments relevant to piperidinium chemistry.

Protocol 1: Synthesis of a Piperidinium Ionic Liquid (1-Butyl-1-methylpiperidinium Bromide)

This protocol describes the quaternization of 1-methylpiperidine to form a simple piperidinium ionic liquid.

Materials:

  • 1-Methylpiperidine

  • 1-Bromobutane

  • Acetone

  • Ethyl acetate (cold)

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

  • Vacuum desiccator with P₂O₅

Procedure:

  • In a 250 cm³ round-bottomed flask, dissolve 0.05 mol of 1-methylpiperidine in 5 cm³ of acetone.

  • To this solution, add 0.0525 mol of 1-bromobutane and an additional 10 cm³ of acetone.

  • Heat the reaction mixture to reflux with stirring for 24 hours.

  • After 24 hours, cool the flask to room temperature and then place it in a refrigerator for another 24 hours to facilitate crystallization.

  • Collect the resulting crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over P₂O₅ to a constant weight.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of an α,β-unsaturated compound via a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equivalent), the active methylene compound (1.0-1.2 equivalents), and ethanol as the solvent.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.

  • Heat the mixture to reflux with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Conclusion and Future Outlook

The journey of piperidinium compounds from their natural origins to their central role in modern pharmacology is a compelling narrative of scientific discovery and innovation. The inherent structural and physicochemical properties of the piperidine scaffold have made it a "privileged structure" in medicinal chemistry, enabling the development of drugs that have profoundly impacted human health. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the piperidinium moiety is poised to remain a cornerstone of drug discovery efforts for the foreseeable future. The continued exploration of novel piperidine-based scaffolds, guided by the principles of rational drug design and an appreciation of their rich chemical history, will undoubtedly lead to the next generation of innovative therapeutics.

References

  • Piperidine. In: Wikipedia. Accessed January 7, 2026. [Link][1][4]
  • Mechanism of Action | PERSERIS® (risperidone) HCP. Accessed January 7, 2026. [Link][5][22]
  • The history and development of the fentanyl series. J Pain Symptom Manage. 1992;7(3 Suppl):S3-7. [Link][17]
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  • What is the mechanism of Risperidone? Patsnap Synapse. Published July 17, 2024. [Link][24]
  • Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Accessed January 7, 2026. [Link][25]
  • What Is the History of Fentanyl? | When and Why Was It Developed? The Recovery Village. Published October 25, 2021. [Link][19]
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  • The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Res Bull. 2009;79(2):130-141. [Link][16]
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  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Acc Chem Res. 1975;8(9):300-306. [Link]
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  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. J Braz Chem Soc. 2005;16(6b). [Link]
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Unlocking the Potential of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Quaternary Piperidinium Salt

1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt derived from N-methyl-4-piperidone, represents a compelling yet underexplored molecule in medicinal chemistry and organic synthesis. Its rigid piperidinone core, combined with a permanently cationic nitrogen center, suggests a rich potential for biological activity and utility as a synthetic building block. This guide provides a comprehensive overview of promising research avenues for this compound, complete with detailed experimental protocols and the scientific rationale underpinning these explorations. For drug development professionals and academic researchers alike, this document aims to serve as a foundational resource for initiating novel research projects centered on this intriguing molecule.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name 1,1-dimethylpiperidin-1-ium-4-one iodide
Molecular Formula C₇H₁₄INO
Molecular Weight 255.10 g/mol
CAS Number 26822-37-7[2]
Appearance Solid (predicted)
Solubility Soluble in polar solvents (e.g., water, acetonitrile)

Core Research Area 1: Synthesis and Characterization

The foundational step in exploring the potential of this compound is a reliable and well-characterized synthesis. The most direct route involves the quaternization of a tertiary amine, in this case, N-methyl-4-piperidone, with methyl iodide. This Sₙ2 reaction is typically straightforward, but optimization of reaction conditions is crucial for achieving high purity and yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of piperidines and other tertiary amines.[3][4]

Materials:

  • N-Methyl-4-piperidone (1.0 eq.)

  • Methyl iodide (1.2 eq.)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-methyl-4-piperidone in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, slowly add methyl iodide at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material. The product, being a salt, will often precipitate out of the acetonitrile solution.

  • Product Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold, anhydrous diethyl ether. If no precipitate forms, the product can be precipitated by the addition of anhydrous diethyl ether to the reaction mixture.

  • Purification and Characterization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent side reactions, such as the hydrolysis of the product or reaction of methyl iodide with water.

  • Inert Atmosphere: An inert atmosphere prevents the introduction of atmospheric moisture.

  • Excess Methyl Iodide: A slight excess of methyl iodide ensures the complete conversion of the starting material.

  • Room Temperature Reaction: The reaction is often efficient at room temperature, minimizing the formation of byproducts that could occur at elevated temperatures.

Core Research Area 2: Exploration of Biological Activities

The structural motif of a quaternary piperidinium salt is present in a variety of biologically active compounds. This suggests that this compound could exhibit interesting pharmacological properties. Two primary areas of investigation are proposed: antimicrobial and cholinesterase inhibitory activities.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties.[5] The positively charged nitrogen is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_strains Test Organisms start Synthesize and Purify This compound stock Prepare Stock Solution (e.g., in DMSO or water) start->stock mic Determine Minimum Inhibitory Concentration (MIC) stock->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc gram_pos Gram-positive Bacteria (e.g., S. aureus, B. subtilis) gram_pos->mic gram_neg Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) gram_neg->mic fungi Fungi (e.g., C. albicans) fungi->mic

Caption: Workflow for evaluating the antimicrobial activity of this compound.

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution

  • Bacterial and/or fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in media) and negative (media only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Cholinesterase Inhibitory Activity

The piperidine nucleus is a key pharmacophore in many cholinesterase inhibitors used in the treatment of Alzheimer's disease.[6][7][8][9][10] The quaternary nitrogen of this compound could potentially interact with the anionic subsite of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh binds to receptors ACh_release->ACh_receptor Binding Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Proposed mechanism of cholinesterase inhibition.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.

  • Enzyme Addition: Add the cholinesterase enzyme to each well and incubate for a short period.

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Core Research Area 3: Synthetic Intermediate

The ketone functionality at the 4-position of the piperidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules. The quaternary nitrogen can act as a directing group or be involved in subsequent transformations.

Potential Synthetic Transformations

Synthetic_Transformations cluster_reactions Ketone Modifications cluster_products Potential Products start This compound reduction Reduction to Alcohol start->reduction wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination alcohol_product 4-Hydroxy-1,1-dimethylpiperidin-1-ium iodide reduction->alcohol_product alkene_product 4-Alkylidene-1,1-dimethylpiperidin-1-ium iodide wittig->alkene_product amine_product 4-Amino-1,1-dimethylpiperidin-1-ium iodide Derivatives reductive_amination->amine_product

Caption: Potential synthetic modifications of the ketone group.

Example Protocol: Reduction of the Ketone

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound presents a promising scaffold for the development of new therapeutic agents and as a versatile intermediate in organic synthesis. The research areas outlined in this guide provide a solid foundation for further investigation. Future work could expand to explore its potential in other therapeutic areas, such as anticancer or antiviral applications, where piperidin-4-one derivatives have shown promise.[11] Furthermore, the development of asymmetric synthetic routes to chiral derivatives could open up new avenues for stereoselective biological targeting. The systematic exploration of this compound and its derivatives is poised to yield valuable insights and potentially lead to the discovery of novel chemical entities with significant scientific and commercial value.

References

  • Viegas, C. Jr., Bolzani, V. S., & Barreiro, E. J. (2006). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 14(13), 4435-4444. [Link]
  • Li, W., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 534-549. [Link]
  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468-2475. [Link]
  • Yurttaş, L., et al. (2018). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 351(11), e1800169. [Link]
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
  • D'Souza, D. M., & Müller, T. J. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. [Link]
  • PubChem. (n.d.). This compound.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]
  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group. Molecules, 22(10), 1690. [Link]

Sources

A Senior Application Scientist's Guide to Quaternary Ammonium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of the Quaternary Nitrogen

Quaternary ammonium salts (QAS), often called quats, represent a cornerstone class of organic compounds defined by a unique structural motif: a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge.[1][2] This cationic nature is independent of pH, a feature that distinguishes them from primary, secondary, or tertiary amines.[3][4] This inherent charge, balanced by a counter-anion (typically a halide), is the foundation of their vast utility.[1][2] The four organic substituents can be meticulously tailored—from simple alkyl chains to complex chiral moieties—allowing for precise control over properties like hydrophobicity, steric bulk, and surface activity.[3] This structural adaptability has positioned QAS as indispensable tools in fields as diverse as organic synthesis, materials science, and antimicrobial drug development.[1][3][4] This guide provides an in-depth exploration of the core synthetic methodologies for QAS and illustrates how these strategies are dictated by their intended high-value applications.

Part 1: Foundational Synthetic Methodologies

The creation of the quaternary nitrogen center is achieved through several reliable synthetic routes. The choice of method is primarily dictated by the desired complexity of the final molecule and the nature of the available starting materials.

The Menshutkin Reaction: Direct Alkylation of Tertiary Amines

The most prevalent and straightforward route to QAS is the quaternization of a tertiary amine with an alkylating agent, a process known as the Menshutkin reaction.

Causality Behind the Choice: This reaction is favored for its simplicity and high efficiency. It proceeds via a classic bimolecular nucleophilic substitution (S N 2) mechanism, where the lone pair of the tertiary amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.[3]

  • Reagents: The tertiary amine can be simple (e.g., trimethylamine) or complex. The alkylating agent is typically a reactive alkyl halide (R-X, where X = I, Br, Cl) or a dialkyl sulfate.[3] The choice of alkyl halide influences reactivity, with iodides being the most reactive and chlorides the least.

  • Reaction Conditions: Solvent polarity plays a critical role; polar aprotic solvents like acetonitrile or DMF accelerate the S N 2 reaction by stabilizing the charged transition state without solvating the nucleophile excessively. Steric hindrance around the nitrogen atom or the electrophilic carbon can significantly slow the reaction rate.[3]

Menshutkin_Reaction cluster_reactants Reactants cluster_products Products R3N R₃N TS [R₃N---R'---X]ᵟ⁺ R3N->TS SN2 Attack RX R'-X RX->TS QAS [R₃NR']⁺ TS->QAS Bond Formation Anion X⁻ TS->Anion Leaving Group Departs

Caption: General schematic of the Menshutkin Reaction (S N 2 mechanism).

Experimental Protocol: Synthesis of Benzalkonium Chloride

This protocol describes a typical synthesis of a widely used disinfectant, benzalkonium chloride, from a long-chain alkyldimethylamine and benzyl chloride.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one molar equivalent of N,N-dimethyldodecylamine in a suitable solvent such as acetonitrile.

  • Addition of Alkylating Agent: Slowly add 1.05 molar equivalents of benzyl chloride to the solution at room temperature. The slight excess of the alkylating agent ensures complete conversion of the tertiary amine.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC to observe the disappearance of the starting amine.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzalkonium chloride, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as acetone/ether, to yield the pure quaternary ammonium salt.

Synthesis of Chiral Quaternary Ammonium Salts

In the field of asymmetric synthesis, chiral QAS are invaluable as phase-transfer catalysts for creating enantioenriched molecules.[5][6] Their synthesis requires the introduction of chirality either in the starting amine or through the alkylating agent.

Causality Behind the Choice: The most common strategy involves the quaternization of naturally occurring chiral amines, such as Cinchona alkaloids (e.g., cinchonidine) or their derivatives.[5] The inherent stereochemistry of the alkaloid backbone provides the chiral environment necessary for inducing asymmetry in catalytic reactions.

Chiral_QAS_Synthesis ChiralAmine Chiral Tertiary Amine (e.g., Cinchonidine) ChiralQAS Chiral Quaternary Ammonium Salt ChiralAmine->ChiralQAS Quaternization AlkylHalide Alkylating Agent (e.g., Benzyl Bromide) AlkylHalide->ChiralQAS Application Asymmetric Phase-Transfer Catalyst ChiralQAS->Application Enables

Caption: Workflow for synthesizing and applying chiral QAS catalysts.

Part 2: Application-Driven Synthetic Design

The structure of a QAS is rarely designed in isolation; it is almost always tailored to a specific function. The following sections detail how the end-use dictates the synthetic strategy.

Quaternary Ammonium Salts as Phase-Transfer Catalysts (PTCs)

The Challenge: Many organic reactions involve an ionic nucleophile (soluble in water) and an organic substrate (soluble in an immiscible organic solvent). The reaction is impractically slow because the reactants cannot interact.

The PTC Solution: A QAS can act as a "shuttle" for the anion.[7] The mechanism relies on the dual solubility of the catalyst. The lipophilic alkyl groups on the QAS cation allow it to dissolve in the organic phase, carrying the nucleophilic anion with it as an ion pair.[8] This "naked" anion in the organic phase is highly reactive, as it is poorly solvated compared to its state in the aqueous phase.[9][10] After the reaction, the catalyst cation shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle.

Synthetic Considerations: An effective PTC must possess sufficient lipophilicity to be soluble in the organic phase. Therefore, synthetic targets often include QAS with longer alkyl chains, such as tetrabutylammonium or Aliquat 336 (a mixture of methyltrioctylammonium chlorides).

PTC_Cycle NaY Na⁺Y⁻ (Nucleophile Source) QY_org [Q⁺Y⁻]org (Reactive Ion Pair) NaY:e->QY_org:w 1. Anion Exchange NaX Na⁺X⁻ (Byproduct) RX R-X (Substrate) RY R-Y (Product) RX->RY QX_org [Q⁺X⁻]org (Catalyst) RX->QX_org QY_org->RX 2. Nucleophilic Attack QX_org:w->NaX:e 3. Catalyst Regeneration

Caption: The catalytic cycle of a quaternary ammonium salt in phase-transfer catalysis.

Common Phase-Transfer Catalyst Structure Typical Applications
Tetrabutylammonium bromide (TBAB)[N(C₄H₉)₄]⁺Br⁻Williamson ether synthesis, alkylations, cyanations
Benzyltriethylammonium chloride (BTEAC)[N(C₂H₅)₃(CH₂Ph)]⁺Cl⁻Dichlorocarbene generation, polymer synthesis
Aliquat® 336[N(CH₃)(C₈H₁₇)₃]⁺Cl⁻Metal extraction, oxidation reactions
(S)-N-Benzyl-N-methylcinchonidinium chlorideChiral structureAsymmetric alkylations, Michael additions
Surfactants and Antimicrobial Agents

The Design Principle: The dual nature—or amphiphilicity—of certain QAS is key to their function as surfactants and antimicrobials. The molecule is designed with a positively charged, hydrophilic "head" (the quaternary nitrogen) and one or more long, lipophilic "tails" (alkyl chains, typically C12-C18).[3][11][12]

Mechanism of Action:

  • Surfactancy: In applications like fabric softeners or hair conditioners, the cationic head adsorbs onto negatively charged surfaces (like fabric or hair fibers), while the hydrophobic tails orient outwards, creating a lubricating layer that reduces friction and static.[4][11][12]

  • Antimicrobial Activity: Bacteria, fungi, and enveloped viruses possess negatively charged cell membranes or envelopes. The cationic head of the QAS binds to this surface via electrostatic attraction.[3][13] The hydrophobic tails then penetrate and disrupt the lipid bilayer, leading to leakage of cellular contents and cell death.[14][15][16] This non-specific physical disruption makes the development of microbial resistance less likely compared to target-specific antibiotics.[3][15]

Synthetic Considerations: Synthesis is geared towards incorporating long alkyl chains. This is often achieved by starting with fatty acids derived from natural sources like coconut or tallow oil.[17] The alkyl chain length is a critical parameter; antimicrobial activity generally increases with chain length up to a certain point (often around C14-C16), after which decreased water solubility can reduce efficacy.[18][19]

Antimicrobial QAS Common Name Key Structural Feature Primary Use
Alkyl dimethyl benzyl ammonium chlorideBenzalkonium Chloride (BAC)C8-C18 alkyl chain, benzyl groupDisinfectant wipes, antiseptics[4][13]
Didecyldimethylammonium chlorideDDACTwo C10 alkyl chainsFungicide, wood preservative, hospital disinfectant[4]
Cetylpyridinium chlorideCPCC16 alkyl chain, pyridinium ringAntiseptic mouthwashes, lozenges[4]
Cetrimonium chlorideCTACC16 alkyl chainHair conditioner, antistatic agent[4]
Ion-Exchange Resins

The Concept: Strong base anion (SBA) exchange resins are solid-phase materials that can capture and exchange anions from a solution. They are critical in water purification, chemical analysis, and catalysis.

Synthetic Strategy: The synthesis involves creating an insoluble polymer matrix, typically by copolymerizing styrene with divinylbenzene to create cross-linked beads.[20] These inert beads are then functionalized. A common method is chloromethylation followed by amination with a tertiary amine (like trimethylamine) to introduce quaternary ammonium groups throughout the polymer matrix.[20] The result is a solid resin with covalently bound cationic sites ([–CH₂N(CH₃)₃]⁺) and mobile counter-anions (e.g., Cl⁻), which can be exchanged for other anions in a solution passed over the resin.[21]

Caption: Function of a strong base anion exchange resin with quaternary ammonium groups.

Conclusion and Future Outlook

The synthesis of quaternary ammonium salts is a mature yet continually evolving field. The fundamental reactions, particularly the Menshutkin alkylation, provide a robust platform for creating a vast array of structures. The true ingenuity lies in the rational design of these molecules, where synthetic choices are deliberately made to elicit specific functions—be it catalytic activity, surface modification, or biocidal efficacy. As the scientific community places greater emphasis on sustainability, future research will increasingly focus on the synthesis of QAS from renewable feedstocks and the design of biodegradable derivatives to mitigate environmental persistence, ensuring that these versatile compounds remain powerful tools for innovation.[3]

References

  • Quaternary ammonium c
  • Biological Activity of Quaternary Ammonium Salts and Their Deriv
  • Quaternary ammonium salts – Knowledge and References.Taylor & Francis. [Link]
  • SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL M
  • Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (2023).
  • Advances in the Synthesis of Biologically Active Qu
  • Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts.Taylor & Francis Online. [Link]
  • Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
  • Quaternary Ammonium Salts: Hofmann Elimination. (2015). Chemistry LibreTexts. [Link]
  • Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymeriz
  • Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview.MDPI. [Link]
  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022).
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  • Hofmann elimin
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
  • Ion-exchange resin.Wikipedia. [Link]
  • Chiral ammonium salts tested for the syntheses of products 2.
  • Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry. [Link]
  • Anion Exchange Resin.Huayue. [Link]
  • Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. (2024).
  • Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients.The American Cleaning Institute (ACI). [Link]
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A Technical Guide to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as foundational scaffolds for the development of new therapeutic agents is perpetual. Among the myriad of heterocyclic systems, the piperidine ring, and specifically the 4-oxopiperidine moiety, has emerged as a "privileged scaffold." This is due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide focuses on a specific derivative within this class: 1,1-Dimethyl-4-oxopiperidin-1-ium iodide.

This quaternary ammonium salt, while not extensively documented in publicly accessible scientific literature as a direct precursor in blockbuster drugs, holds considerable potential as a versatile building block in synthetic medicinal chemistry. Its chemical nature—possessing a reactive ketone functionality and a permanently charged quaternary ammonium center—presents unique opportunities for molecular elaboration and diversification.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound. We will delve into its physicochemical properties, synthesis, and the established significance of its core 4-oxopiperidine scaffold. Furthermore, we will explore its potential, and in some cases, speculative, applications in the synthesis of medicinally relevant compounds, drawing upon established chemical principles and analogous reactivity. While concrete examples of its widespread application are not abundant in peer-reviewed literature, the foundational chemistry of this compound suggests a latent utility waiting to be fully harnessed in the pursuit of novel therapeutics.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in synthesis.

Chemical and Physical Properties

This compound is a stable, solid organic salt. Its key properties are summarized in the table below, based on available data.[1]

PropertyValueSource
CAS Number 26822-37-7PubChem
Molecular Formula C₇H₁₄INOPubChem
Molecular Weight 255.10 g/mol PubChem
Appearance Solid (Typical)
IUPAC Name This compoundPubChem
Solubility Soluble in polar solvents like water and alcoholsGeneral Knowledge
Melting Point Data not widely available
Hazard Statements H302, H315, H319, H335PubChem
Synthesis

The synthesis of this compound is a straightforward quaternization reaction of a tertiary amine. The process involves the methylation of N-methyl-4-piperidone using an alkylating agent, typically methyl iodide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-piperidone (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will often precipitate out. The solid product can be collected by filtration.

  • Purification: The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum to yield this compound as a solid.

SynthesisWorkflow N_methyl_4_piperidone N-Methyl-4-piperidone Reaction Quaternization (Stirring/Reflux) N_methyl_4_piperidone->Reaction Methyl_iodide Methyl Iodide Methyl_iodide->Reaction Solvent Acetone or Acetonitrile Solvent->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Part 2: The 4-Oxopiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The significance of this compound in medicinal chemistry is intrinsically linked to its core structure, the 4-oxopiperidine ring.

Significance of the 4-Oxopiperidine Moiety

The 4-oxopiperidine scaffold is considered "privileged" because it is a recurring motif in a multitude of biologically active molecules, including numerous approved drugs. Its prevalence is attributed to several key factors:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets.

  • Modulation of Physicochemical Properties: The basic nitrogen atom (in the non-quaternized form) allows for control over pKa and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

  • Synthetic Versatility: The ketone group and the nitrogen atom provide two reactive handles for a wide range of chemical transformations, enabling the generation of diverse molecular libraries.

Key Chemical Features and Reactivity

The 4-oxopiperidine ring offers several sites for chemical modification, making it a versatile template for drug design.

Reactivity Structure 4-Oxopiperidine Ring Ketone Ketone (C=O) Structure->Ketone Nucleophilic Addition Reductive Amination Wittig Reaction Nitrogen Nitrogen Atom Structure->Nitrogen N-Alkylation N-Acylation Quaternization Alpha_Carbons α-Carbons Structure->Alpha_Carbons Enolate Formation α-Alkylation α-Halogenation

Caption: Potential reaction sites on the 4-oxopiperidine scaffold.

Part 3: Potential Applications of this compound in Medicinal Chemistry

While specific, large-scale applications of this compound are not widely reported in academic literature, its structure suggests several potential uses in medicinal chemistry.

As a Synthetic Building Block

The most probable role of this compound is as a synthetic intermediate.

  • Precursor to N-Methyl-4-piperidone: Although synthesized from N-methyl-4-piperidone, in certain contexts, the quaternary salt could serve as a protected or activated form. Demethylation, though challenging, could regenerate the tertiary amine.

  • Ring-Opening Reactions: Under specific conditions, quaternary ammonium salts can undergo ring-opening reactions, providing access to functionalized acyclic amines.

  • Phase-Transfer Catalysis: Quaternary ammonium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. While likely not its primary use, this property could be exploited in certain synthetic protocols.

Disclaimer: The applications mentioned above are based on established principles of organic chemistry. The lack of specific examples in the literature for this compound suggests that other synthetic routes to the desired target molecules are often more efficient or cost-effective.

Intrinsic Biological Activity

Many quaternary ammonium compounds exhibit biological activity. It is plausible that this compound could be explored for:

  • Antimicrobial Activity: The cationic nature of quaternary ammonium salts can lead to the disruption of microbial cell membranes, resulting in antimicrobial effects.

  • Neuromuscular Blocking Activity: Some quaternary ammonium compounds act as antagonists at nicotinic acetylcholine receptors, leading to neuromuscular blockade.

Disclaimer: These potential biological activities are speculative and would require rigorous biological screening and validation.

Part 4: Experimental Protocols (General Procedures for 4-Oxopiperidine Derivatization)

Given the scarcity of protocols for the direct modification of this compound, the following are representative protocols for the derivatization of its precursor, N-methyl-4-piperidone. These methods highlight the synthetic utility of the 4-oxopiperidine core.

Example 1: Reductive Amination of N-Methyl-4-piperidone

This protocol describes the conversion of the ketone to a secondary or tertiary amine.

  • Imine/Enamine Formation: Dissolve N-methyl-4-piperidone (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane). If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Reduction: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ReductiveAmination Start N-Methyl-4-piperidone + Amine (R-NH2) Imine_Formation Imine/Enamine Formation Start->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product N-Methyl-4-amino- piperidine Derivative Purification->Product

Caption: Workflow for the reductive amination of N-methyl-4-piperidone.

Conclusion

This compound is a readily synthesized quaternary ammonium salt derived from the medicinally significant 4-oxopiperidine scaffold. While its direct and widespread application in the synthesis of pharmaceuticals is not prominently featured in the current body of scientific literature, its chemical structure embodies a latent potential as a synthetic intermediate. The true value of this compound may lie in niche applications or as part of proprietary industrial synthetic routes that are not publicly disclosed.

For the medicinal chemist, the key takeaway is the versatility of the underlying 4-oxopiperidine framework. Understanding the synthesis and properties of derivatives like this compound enriches the synthetic toolkit. Future research could focus on exploring novel reactions of this quaternary salt, such as stereoselective reductions of the ketone in its constrained form or unique rearrangement reactions, which could open new avenues for its application in drug discovery.

References

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Biological activity of substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidines

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most vital scaffolds in modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and a wide array of biologically active natural products underscores its status as a "privileged structure" in drug design.[2][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted piperidines, delving into their structure-activity relationships (SAR), mechanisms of action across various therapeutic areas, and the experimental methodologies crucial for their evaluation. We will synthesize technical data with field-proven insights to offer a valuable resource for professionals engaged in the discovery and development of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The utility of the piperidine motif stems from its unique structural and physicochemical properties. As a saturated heterocycle, it provides a three-dimensional architecture that can be extensively modified, allowing for precise spatial orientation of functional groups to interact with biological targets.[4][5] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it provides a key handle for modulating the compound's lipophilicity and aqueous solubility.[4] These features enhance a molecule's "druggability," often improving pharmacokinetic profiles (ADME) and metabolic stability while reducing toxicity.[4]

The piperidine nucleus is a fundamental component in over twenty classes of pharmaceuticals, treating a wide range of conditions including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][6]

Therapeutic Landscape of Substituted Piperidines

The versatility of the piperidine scaffold has led to its application in numerous therapeutic areas. Below, we explore the most significant domains where these derivatives have demonstrated potent biological activity.

Anticancer Activity

Piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[7] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[8][9]

Mechanisms of Action:

  • Signaling Pathway Modulation: Many piperidine derivatives exert their effects by targeting signaling pathways frequently dysregulated in cancer, such as PI3K/Akt, NF-κB, and STAT-3.[8] For instance, certain derivatives can inhibit the activation of IκB kinase (IKKb), a key factor in NF-κB transcription, which is linked to chronic inflammation in carcinomas.[6]

  • Induction of Apoptosis: A primary mechanism for the anticancer effect of piperidines is the induction of programmed cell death (apoptosis). This can be achieved by disrupting mitochondrial function or activating caspases, the executive enzymes of apoptosis.[10] Some derivatives have been shown to decrease the expression of anti-apoptotic proteins like BCL-2 while increasing the levels of pro-apoptotic proteins like BAX.[8]

  • DNA Interaction: Studies have shown that some piperidine compounds can interact with calf thymus DNA (ctDNA), preferably through intercalation, which can disrupt DNA replication and transcription in cancer cells.[11]

Quantitative Anticancer Activity Data:

The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are key metrics of potency.

Compound SeriesTarget/Cell LineKey Structural Features for ActivityGI50/IC50 (µM)Reference
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian)Furan-pyrazole moiety0.02 - 15.8[2]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[2]
Propylenetethered isatin-piperidine dimersMCF-7 (Breast)Isatin dimer structureMore potent than doxorubicin[10]
Compound 17a (unspecified piperidine deriv.)PC3 (Prostate)N/AConcentration-dependent inhibition[8][10]
Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in many CNS-active drugs due to its ability to interact with various receptors and enzymes in the brain.[4][12] Its structure often facilitates passage across the blood-brain barrier.[12]

  • Alzheimer's Disease: A hallmark of Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE). Donepezil, a widely prescribed piperidine derivative, is a potent and reversible inhibitor of AChE.[1][11] The benzyl-piperidine group is considered crucial for effective binding to the catalytic site of the AChE enzyme.[1] Research is ongoing to develop piperidine derivatives that can dually inhibit both AChE and butyrylcholinesterase (BuChE) or also target the aggregation of amyloid-beta plaques.[1][13]

  • Neuropathic Pain and Analgesia: The piperidine ring is the core structure of potent analgesics like morphine and meperidine.[6] More recent research has focused on developing piperidine derivatives that act as dual agonists of μ-opioid and σ1 receptors to treat neuropathic pain.[6]

  • Antipsychotic Effects: Compounds like Pipamperone, a 1,4-substituted piperidine derivative, are used to treat schizophrenia, highlighting the scaffold's role in modulating dopaminergic and serotonergic pathways.[11]

Antimicrobial and Antiviral Activity

Piperidine-containing compounds have demonstrated significant potential in combating infectious diseases.

  • Antiviral Activity: Novel piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication after entry into the host cell.[14] In the context of HIV-1, small-molecule piperidine CD4-mimetics can expose vulnerable epitopes on the viral envelope, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC).[15]

  • Antibacterial Activity: The natural alkaloid piperine and its derivatives have shown inhibitory action against a range of bacteria, including Bacillus sphaericus and Bacteroides fragilis.[16] Synthetic tetrahydropyridine derivatives have also been shown to be effective against Gram-positive bacteria like Staphylococcus aureus by disrupting biofilm formation.[17] Furthermore, piperidine has demonstrated bactericidal activity against copper-resistant Xanthomonas perforans, the causal agent of bacterial spot in tomatoes.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of piperidine derivatives is critical for optimizing potency, selectivity, and pharmacokinetic properties. The biological activity is highly sensitive to the nature, position, and stereochemistry of substituents on the ring.[2]

  • Influence of N-Aryl Substitution: In the development of human histamine H3 receptor agonists, N-aryl piperidine derivatives showed moderate to high affinity, whereas analogous piperazine derivatives had low to no affinity. This suggests that the conformational restriction provided by the piperidine spacer is favorable for specific binding.[19]

  • Role of Linkers and Side Chains: For dipeptidyl peptidase IV (DPP4) inhibitors, replacing a flexible urea linker with a more rigid pyrimidine ring between a phenyl group and the piperidine core dramatically improved potency (Kᵢ from 140 nM to 6.1 nM).[20]

  • Stereochemistry: The stereoisomerism of substituents on the piperidine ring can profoundly impact biological activity. The development of synthetic methods to access specific regio- and diastereoisomers is crucial for exploring the 3D chemical space and identifying optimal drug candidates.[5][21]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which piperidine derivatives operate is essential for a deeper understanding of their function.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical progression from synthesis to in vivo testing. This workflow ensures that compounds are thoroughly characterized and validated at each stage. The causality behind this sequence is to first establish a compound's basic activity and safety in vitro before committing to more complex and resource-intensive animal models.

G cluster_0 Pre-Clinical Evaluation Workflow A Synthesis & Structural Characterization (NMR, MS) B In Vitro Biological Screening (Cytotoxicity, Antiviral, etc.) A->B Initial Potency C Mechanism of Action Studies (Western Blot, Apoptosis Assays) B->C Identify Lead Compounds D In Vivo Evaluation (Animal Models of Disease) C->D Validate Mechanism E Toxicology & Pharmacokinetics (ADME Studies) D->E Assess Safety & Efficacy

Caption: A general workflow for the evaluation of novel piperidine compounds.[9]

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular network that promotes cell survival and proliferation and is often hyperactivated in cancer.[7] Piperidine derivatives can inhibit this pathway at various nodes, leading to an anti-tumor effect. The diagram below illustrates a simplified mechanism where a derivative inhibits Akt phosphorylation.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation pAkt->Proliferation Promotes Inhibitor Piperidine Derivative Inhibitor->pAkt Blocks Activation

Caption: Simplified PI3K/Akt signaling pathway inhibited by a piperidine derivative.[7]

Essential Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to evaluate piperidine derivatives must be robust and well-validated. Here, we detail methodologies for key assays.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a foundational experiment to determine a compound's effect on cell proliferation and viability. Its causality rests on the principle that metabolically active cells can reduce a yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of viability.[7][22]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the substituted piperidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 or GI50 value.[9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is crucial for confirming if cytotoxicity is mediated by apoptosis. The rationale is that early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic or necrotic cells.[7]

Methodology:

  • Cell Treatment: Treat cells with the piperidine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin. Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will differentiate the cell population into four quadrants:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Perspectives

Substituted piperidines are undeniably a privileged scaffold in drug discovery, with a proven track record and vast untapped potential. Their structural versatility allows for fine-tuning of biological activity across a wide spectrum of therapeutic targets, from oncology to neurodegenerative diseases and beyond.

Future research will likely focus on several key areas. The development of novel, "green" synthetic methods will be crucial for the efficient and sustainable construction of complex piperidine libraries.[23][24] The exploration of new chemical space through innovative substitution patterns and the synthesis of 3D fragments will continue to yield compounds with improved potency and novel mechanisms of action.[5][21] As our understanding of complex disease biology deepens, the rational design of multifunctional piperidine derivatives that can modulate multiple targets simultaneously will offer new therapeutic strategies for challenging diseases like Alzheimer's and metastatic cancer.[1]

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An In-Depth Technical Guide to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide: Synthesis, Reactivity, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust and well-rationalized synthetic protocol via quaternization, and explores the compound's chemical reactivity. Emphasis is placed on its role as a versatile synthetic intermediate, particularly as a building block for novel bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their R&D programs.

Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as N-Methyl-4-piperidone methodide, is a salt consisting of a positively charged 1,1-dimethyl-4-oxopiperidinium cation and an iodide anion.[1][2] The presence of both a ketone functional group and a permanent cationic charge within a rigid heterocyclic scaffold makes it a unique and valuable building block.

Table 1: Core Properties and Identifiers

Property Value Source
IUPAC Name 1,1-dimethylpiperidin-1-ium-4-one iodide PubChem[1]
CAS Number 26822-37-7 PubChem[1]
Molecular Formula C₇H₁₄INO PubChem[1]
Molecular Weight 255.10 g/mol PubChem[1]
Canonical SMILES C[N+]1(CCC(=O)CC1)C.[I-] PubChem[1]

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Mechanistic Rationale

The principal and most direct method for synthesizing this compound is through the N-alkylation (quaternization) of its tertiary amine precursor, 1-methyl-4-piperidone.

The Quaternization Reaction

The synthesis involves the reaction of 1-methyl-4-piperidone with methyl iodide. This transformation is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 1-Methyl-4-piperidone process Sₙ2 Quaternization (e.g., in Acetone) reactant1->process reactant2 Methyl Iodide (CH₃I) reactant2->process product This compound process->product Precipitation

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Causality

Expertise & Experience: The choice of reagents and conditions is dictated by fundamental chemical principles.

  • Nucleophile: The nitrogen atom in 1-methyl-4-piperidone possesses a lone pair of electrons, rendering it nucleophilic.

  • Electrophile: Methyl iodide is an excellent electrophile for this purpose. The carbon-iodine bond is polarized towards the highly electronegative iodine atom, making the methyl carbon electron-deficient. Furthermore, iodide (I⁻) is an outstanding leaving group due to its large size and ability to stabilize the negative charge.

  • Mechanism: The reaction proceeds via a backside attack of the nitrogen's lone pair on the methyl carbon of methyl iodide. This concerted step involves the simultaneous formation of the new nitrogen-carbon bond and cleavage of the carbon-iodine bond, leading to an inversion of stereochemistry at the methyl carbon (though irrelevant for a methyl group). The resulting product is an ionic salt.

SN2_Mechanism cluster_r Reactants cluster_ts Transition State cluster_p Products R 1-Methyl-4-piperidone (Nucleophile) TS [N···CH₃···I]‡ (Bond forming/breaking) R->TS Backside Attack E Methyl Iodide (Electrophile) E->TS Backside Attack P_cation 1,1-Dimethyl-4-oxopiperidinium (Cation) TS->P_cation Bond Cleavage P_anion Iodide (Anion) TS->P_anion Bond Cleavage

Caption: The Sₙ2 mechanism for the quaternization of 1-methyl-4-piperidone.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Trustworthiness: This protocol is a self-validating system. Successful execution will result in the precipitation of a solid whose identity can be confirmed by standard analytical techniques (e.g., NMR spectroscopy, melting point analysis), ensuring the integrity of the outcome.

Materials:

  • 1-Methyl-4-piperidone (1.0 eq)

  • Methyl Iodide (1.1 - 1.2 eq)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Condenser (optional, for reflux)

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous acetone (approx. 5-10 mL per gram of amine).

  • Reagent Addition: While stirring at room temperature, add methyl iodide (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. As the reaction progresses, a white or off-white precipitate of the quaternary ammonium salt will form. For less reactive systems, the mixture can be gently warmed to reflux to increase the reaction rate.

  • Isolation: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis of the supernatant), cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified white solid under vacuum to obtain this compound.

Chemical Reactivity and Applications in Drug Development

The true utility of this compound lies in its capacity to serve as a versatile synthetic intermediate. The quaternary ammonium group is generally stable and unreactive, but it imparts a permanent positive charge and increased water solubility to the molecule. The ketone at the C-4 position is the primary handle for subsequent chemical modifications.

Reactivity of the Ketone Functional Group

The carbonyl group can undergo a wide array of classic ketone reactions, allowing for the diversification of the piperidine core. This makes the compound a valuable starting point for building libraries of novel molecules in drug discovery campaigns.

applications cluster_reactions Ketone Transformations cluster_products Derivative Scaffolds start 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide r1 Reduction (e.g., NaBH₄) start->r1 r2 Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->r2 r3 Wittig Reaction (e.g., Ph₃P=CH₂) start->r3 r4 Enolate Formation / Alkylation (e.g., LDA, then R-X) start->r4 p1 4-Hydroxy Derivative r1->p1 p2 4-Amino Derivative r2->p2 p3 4-Methylene Derivative r3->p3 p4 α-Substituted Derivative r4->p4

Caption: Potential synthetic transformations of the title compound.

Case Study: Precursor for Antineoplastic Agents

Research into novel cancer therapeutics has demonstrated the utility of the 4-piperidone scaffold. In one study, complex piperidone derivatives were quaternized with methyl iodide as a final step to produce quaternary ammonium salts.[3] These salts were evaluated as candidate antineoplastic agents and showed potent cytotoxic effects against various cancer cell lines.[3] This highlights a key application: the use of this compound and its analogs as key intermediates in the synthesis of biologically active compounds, where the quaternary ammonium moiety is crucial for modulating properties like cell permeability, target binding, or overall efficacy.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a readily accessible and highly valuable chemical entity. Its synthesis is straightforward, relying on the robust and well-understood Sₙ2 quaternization reaction. While the quaternary ammonium group provides stability and unique physicochemical properties, the reactivity of the C-4 ketone makes it an exceptionally versatile building block. For researchers in drug discovery and fine chemical synthesis, this compound represents a key starting material for accessing a diverse range of complex molecular architectures with potential biological significance.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • IndiaMART. (n.d.). 1,1-Dimethyl piperidin-1-Ium-4-One Iodide, Lab Grade, 1gm To100 Gm.
  • Van de Venter, M., et al. (2020). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules, 25(15), 3485.
  • PubChem. (n.d.). 1,1-Dimethylpiperidinium iodide. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Diastereoselective N-quaternization of piperidines.

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A Technical Guide to the Synthesis of 1,1-Dimethyl-4-oxopiperidinium Iodide (N-Methyl-4-piperidone Methodide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1,1-Dimethyl-4-oxopiperidinium Iodide, the methyl iodide quaternary ammonium salt of N-Methyl-4-piperidone. The document details the foundational chemistry, including the synthesis of the crucial precursor N-Methyl-4-piperidone, and culminates in the definitive quaternization step via the Menschutkin reaction. Designed for researchers, chemists, and professionals in drug development, this paper emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents data in a clear, accessible format.

Introduction and Foundational Rationale

N-substituted-4-piperidone compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and alkaloids.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antidepressant, analgesic, and antiarrhythmic effects.[1] The precursor at the heart of this guide, 1-Methyl-4-piperidone (also known as N-Methyl-4-piperidone), is a versatile building block used to construct more complex molecular architectures, such as those found in Naratriptan, Pimavanserin, and various curcumin analogues.[2][3]

The target molecule, N-Methyl-4-piperidone methodide, is the quaternary ammonium salt formed from the N-methylation of the parent piperidone. This transformation is a classic example of the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[4] The resulting quaternary salt possesses a permanent positive charge on the nitrogen atom, which can significantly alter its chemical properties, solubility, and biological interactions. This guide will first address an efficient synthesis of the N-Methyl-4-piperidone precursor before detailing its subsequent quaternization.

Table 1: Physicochemical Properties of N-Methyl-4-piperidone
PropertyValueSource(s)
CAS Number 1445-73-4[5][6]
Molecular Formula C₆H₁₁NO[5][6]
Molar Mass 113.16 g/mol [5][6]
Appearance Clear dark yellow liquid[3]
Density 0.92 g/mL at 25 °C[5]
Boiling Point 55–60 °C (at reduced pressure)[3]
Functional Group Tertiary Amine, Ketone[5]

Synthesis of the Precursor: N-Methyl-4-piperidone

While several historical methods exist for the synthesis of N-Methyl-4-piperidone, including the McElvain synthesis involving a Dieckmann cyclization[3][7], a more direct and industrially scalable approach involves the ring-closing reaction of 1,5-dichloro-3-pentanone with methylamine.[1][3][8] This method is advantageous due to its operational simplicity and good yield.[8]

Reaction Pathway: Cyclization

The synthesis proceeds via a double nucleophilic substitution, where the primary amine (methylamine) attacks both electrophilic carbon centers bearing a chlorine atom, leading to the formation of the six-membered piperidone ring.

G cluster_product reactant1 1,5-Dichloro-3-pentanone product N-Methyl-4-piperidone reactant1->product Ring Closure reactant2 Methylamine (CH₃NH₂) reactant2->product plus +

Caption: Synthesis of N-Methyl-4-piperidone via ring closure.

Experimental Protocol: N-Methyl-4-piperidone Synthesis

This protocol is adapted from methodologies described for the cyclization of dichloroketones with primary amines.[1][8]

  • Reaction Setup: To a solution of an appropriate solvent (e.g., methanol, ethanol), add 1,5-dichloro-3-pentanone (1 equivalent).

  • Amine Addition: Gradually add a solution of methylamine (1 to 1.2 equivalents) to the reaction mixture. The reaction is often exothermic, and cooling may be required to maintain a controlled temperature.

  • Reaction: Stir the mixture for approximately 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the solution into water.[8]

  • Purification:

    • Adjust the pH of the aqueous solution to approximately 10 using sodium hydroxide.[8]

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[8]

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8]

    • Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield crude N-methyl-4-piperidone.[8]

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain a high-purity liquid. A reported yield for a similar process is approximately 80.2%.[8]

Quaternization to N-Methyl-4-piperidone Methodide

The final step in the synthesis is the quaternization of the tertiary amine nitrogen in N-Methyl-4-piperidone. This is achieved through an SN2 reaction with methyl iodide, a highly effective methylating agent.

Mechanistic Rationale (Menschutkin Reaction)

The lone pair of electrons on the nitrogen atom of N-Methyl-4-piperidone acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide. The iodide ion serves as an excellent leaving group, resulting in the formation of a new C-N bond and a positively charged quaternary ammonium center.

  • Choice of Alkylating Agent: Methyl iodide is ideal due to the low steric hindrance of the methyl group and the high stability of the iodide leaving group, facilitating a rapid SN2 reaction.

  • Choice of Solvent: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are excellent choices. They effectively solvate the reactants and the transition state without interfering with the nucleophile. In many cases, the resulting quaternary ammonium salt is insoluble in the reaction solvent and precipitates, simplifying purification.[9] Mild conditions using methanol with potassium bicarbonate have also been reported as a general method for amine quaternization.[10][11]

G piperidone N-Methyl-4-piperidone transition Sₙ2 Transition State piperidone->transition Nucleophilic Attack MeI Methyl Iodide (CH₃I) MeI->transition product 1,1-Dimethyl-4-oxopiperidinium Iodide (N-Methyl-4-piperidone Methodide) transition->product Formation of Quaternary Salt

Caption: The Menschutkin reaction for the synthesis of the methodide salt.

Experimental Protocol: Quaternization

This general protocol is based on established methods for the quaternization of tertiary amines.[4][9]

  • Reaction Setup: Dissolve N-Methyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., acetonitrile, 10 mL per gram of piperidone) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add methyl iodide (1.1 to 1.5 equivalents) to the solution. The reaction can typically be performed at room temperature. For less reactive systems, gentle heating may be applied.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 24 hours).[10] The formation of a precipitate often indicates product formation.

  • Isolation:

    • If a precipitate has formed, collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold solvent (e.g., acetonitrile or diethyl ether) to remove any unreacted starting materials.[9]

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid or oil can be triturated with a solvent like diethyl ether to induce crystallization.

  • Drying: Dry the final product under vacuum to remove residual solvent. Yields for such quaternization reactions are typically high, often exceeding 85-90%.[9]

Table 2: Representative Quaternization Reaction Summary
ParameterDetailsRationale
Substrate N-Methyl-4-piperidoneThe tertiary amine to be quaternized.
Reagent Methyl Iodide (CH₃I)Highly reactive SN2 electrophile.
Molar Ratio ~1 : 1.2 (Substrate : Reagent)A slight excess of methyl iodide ensures complete conversion.
Solvent AcetonitrilePolar aprotic solvent facilitates the SN2 reaction.
Temperature Room Temperature (~25 °C)Sufficient for the reaction to proceed efficiently and mildly.[10]
Typical Yield > 90%The reaction is generally efficient and high-yielding.[12]

Conclusion

The synthesis of N-Methyl-4-piperidone methodide is a robust and well-understood process rooted in fundamental organic chemistry principles. It is accomplished through a two-stage process: an efficient cyclization to form the N-Methyl-4-piperidone precursor, followed by a high-yielding quaternization via the Menschutkin reaction. By understanding the mechanisms and the rationale behind the choice of reagents and conditions, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical synthesis and broader chemical research.

References

  • Chen, C. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(20), 3310-3311. [Link]
  • Canadian Science Publishing. (n.d.). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry. [Link]
  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ResearchGate. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. [Link]
  • Google Patents. (1973).
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. [Link]
  • D'Silva, T. D. J., & Jones, A. S. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-178. [Link]
  • Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]
  • Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • DTIC. (1972). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
  • Chemsrc. (n.d.). N-Methyl-4-piperidone | CAS#:1445-73-4. [Link]
  • Sciencemadness.org. (2012).
  • Journal of the Chemical Society C: Organic. (1967). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. [Link]
  • Sciencemadness Discussion Board. (2013).
  • Amerigo Scientific. (n.d.). N-Methyl-4-piperidone (97%). [Link]
  • NIST WebBook. (n.d.). 4-Piperidinone, 1-methyl-. [Link]
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
  • Wikipedia. (n.d.). 4-Piperidone. [Link]
  • JournalAgent. (n.d.).

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Methodological & Application

The Strategic Utility of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide in Amine Exchange Reactions for the Synthesis of N-Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Precursor

In the landscape of modern organic synthesis, the demand for functionalized heterocyclic scaffolds remains unabated, driven by their prevalence in pharmaceuticals and agrochemicals. Among these, the N-substituted 4-piperidone framework is a cornerstone for the construction of a diverse array of bioactive molecules. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt readily prepared from N-methyl-4-piperidone, has emerged as a pivotal precursor for the synthesis of various N-substituted 4-piperidones through a process of transamination or amine exchange. This application note provides a comprehensive overview of the synthetic utility of this reagent, detailing the underlying mechanistic principles, offering field-proven protocols, and exploring the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Application: A Gateway to N-Substituted 4-Piperidones via Transamination

The primary and most well-documented application of this compound in organic synthesis is its role as a stable, easily handleable precursor for the introduction of diverse substituents on the piperidine nitrogen. This is achieved through a transamination reaction, where a primary amine displaces dimethylamine from the quaternary salt, yielding the corresponding N-substituted 4-piperidone.

Mechanistic Rationale: The Driving Force of the Exchange

The reaction proceeds through a nucleophilic addition-elimination pathway. The quaternary nitrogen of this compound renders the piperidone ring susceptible to nucleophilic attack. A primary amine, acting as the nucleophile, attacks the electrophilic carbon atoms adjacent to the nitrogen. This leads to a ring-opening event, forming an acyclic diaminoketone intermediate. Subsequent intramolecular cyclization with the elimination of dimethylamine, a good leaving group, drives the reaction forward to furnish the thermodynamically more stable N-substituted 4-piperidone. The overall process can be conceptualized as an equilibrium, where the removal of the volatile dimethylamine byproduct is crucial for achieving high yields of the desired product.[1][2]

Visualizing the Transamination Workflow

transamination_workflow start Start: Combine Reactants reagents This compound + Primary Amine (R-NH2) + Optional: Amine Trap (e.g., Sodium Acrylate) start->reagents 1. reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (e.g., Distillation or Chromatography) workup->purification 4. product N-Substituted-4-piperidone purification->product 5.

Caption: A generalized workflow for the synthesis of N-substituted 4-piperidones using this compound.

Detailed Application Notes and Protocols

Application 1: Synthesis of 1-tert-Butyl-4-piperidone

The synthesis of 1-tert-butyl-4-piperidone is a prime example of the utility of this compound, particularly in the context of process chemistry where efficient and scalable routes are paramount. The steric bulk of the tert-butyl group can present challenges in other synthetic approaches, making this transamination an attractive option.

Expertise & Experience Insights: A critical challenge in this transamination is the effective removal of the dimethylamine byproduct to drive the reaction to completion. While dimethylamine is volatile, its removal can be facilitated by the addition of a "trap". Sodium acrylate has been demonstrated to be a highly effective and practical trap. It reacts with the liberated dimethylamine via a Michael addition to form a water-soluble salt, which is easily removed during the aqueous workup. This elegant solution avoids the need for specialized equipment to handle volatile byproducts and simplifies the purification process.[2]

Experimental Protocol: Synthesis of 1-tert-Butyl-4-piperidone

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), tert-butylamine (1.5-2.0 eq), and sodium acrylate (1.1-1.2 eq).

  • Solvent Addition: Add a suitable solvent such as water or a mixture of water and a polar aprotic solvent. The use of water as a solvent is environmentally benign and facilitates the dissolution of the sodium acrylate trap.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve any remaining solids and then extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to afford 1-tert-butyl-4-piperidone in high yield.

Parameter Value Reference
Yield High[2]
Purity High after purification[2]
Application 2: Synthesis of a Range of N-Alkyl-4-piperidones

The methodology can be extended to a variety of primary amines to generate a library of N-substituted 4-piperidones. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Expertise & Experience Insights: The reactivity of the primary amine can influence the reaction conditions. Less hindered and more nucleophilic amines will generally react more readily. For less reactive amines, a higher reaction temperature or a longer reaction time may be necessary. It is also important to consider the stereochemistry of substituted piperidone precursors. For instance, studies on the methiodides of substituted 4-piperidones have shown that the stereochemistry of the starting material can be retained in the product.[1]

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl-4-piperidones

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, suspend this compound (1.0 eq) in the desired primary amine (used as both reactant and solvent, 5-10 eq). A small amount of water can be added to facilitate the reaction.[1]

  • Heating: Heat the mixture in an oil bath at a temperature ranging from 100 to 150 °C for 2-6 hours. The progress of the reaction should be monitored by TLC or GC.

  • Isolation: After cooling, the excess amine can be removed under reduced pressure. The residue is then dissolved in water and the product is extracted with an organic solvent (e.g., ether or dichloromethane).

  • Purification: The combined organic layers are dried and concentrated. The resulting N-substituted 4-piperidone can be purified by distillation or chromatography.

N-Substituent Starting Amine Potential Conformation Reference
IsopropylIsopropylaminePreferred Chair[1]
s-Butyls-ButylaminePreferred Chair[1]
t-Butylt-ButylamineSkew-Boat[1]

Visualizing the Mechanistic Pathway

mechanism start_mat This compound dummy1 start_mat->dummy1 amine R-NH2 amine->dummy1 intermediate Acyclic Diaminoketone Intermediate dummy2 intermediate->dummy2 product N-Substituted-4-piperidone byproduct Dimethylamine (CH3)2NH dummy1->intermediate Nucleophilic Attack & Ring Opening dummy2->product Intramolecular Cyclization dummy2->byproduct Elimination

Caption: A simplified representation of the mechanistic steps in the transamination reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic signatures for N-substituted 4-piperidones are well-characterized in the scientific literature, providing a reliable means of product validation.

Conclusion: An Efficient Tool for Piperidone Synthesis

This compound serves as a valuable and practical reagent in organic synthesis, primarily as a precursor for the synthesis of N-substituted 4-piperidones via transamination. Its stability, ease of handling, and the straightforward nature of the amine exchange reaction make it an attractive choice for both academic research and industrial applications. The ability to introduce a wide variety of substituents on the piperidine nitrogen underscores its importance in the generation of compound libraries for drug discovery and development. The insights and protocols provided in this application note are intended to equip researchers with the knowledge to effectively utilize this versatile synthetic tool.

References

  • PubChem. This compound.
  • Hassan, M. M. A. & Casy, A. F. (1970). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 26(19), 4517-4524. [Link]
  • Saeed, A., et al. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Rasayan Journal of Chemistry, 11(2), 735-740. [Link]
  • Wikipedia. 1-Methyl-4-piperidone. [Link]
  • Boulton, L. T., et al. (2003). Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination. Organic Process Research & Development, 7(3), 413-415. [Link]
  • PubChem. N,N-dimethyl-4-oxopiperidine-1-sulfonamide.

Sources

Application Notes and Protocols for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide as a Putative Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. While direct literature on the catalytic use of this specific compound is scarce, its molecular structure as a quaternary ammonium salt strongly suggests its utility as a Phase-Transfer Catalyst (PTC) . This guide, therefore, focuses on the principles, mechanisms, and practical protocols for employing this compound in phase-transfer catalysis, a powerful technique for facilitating reactions between immiscible reactants.[1][2][3][4] The protocols and insights provided are based on established principles of phase-transfer catalysis proven with analogous quaternary ammonium and phosphonium salts.[5][6][7]

Introduction: Unveiling Catalytic Potential

This compound is a quaternary ammonium salt characterized by a positively charged nitrogen atom embedded within a piperidine ring and a ketone functional group at the 4-position.[8] While its applications are not extensively documented, its structural features are highly indicative of its potential as a phase-transfer catalyst.[1][9]

Phase-transfer catalysis (PTC) is an invaluable methodology in synthetic chemistry that enables or accelerates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3][4] The PTC acts as a shuttle, transporting one reactant across the phase boundary into the other phase, thereby allowing the reaction to proceed.[2][5] Quaternary ammonium salts are among the most common and effective phase-transfer catalysts due to their ability to form lipophilic ion pairs with aqueous anions.[1][6]

This guide provides the theoretical framework and practical starting points for researchers to explore the use of this compound as a novel phase-transfer catalyst in their own systems.

The Mechanism of Phase-Transfer Catalysis

The efficacy of a quaternary ammonium salt like this compound (represented as Q⁺X⁻) in a liquid-liquid PTC system relies on its ability to facilitate the transport of an aqueous-phase anion (Y⁻) into the organic phase.

The Catalytic Cycle (Starks' Extraction Mechanism):

  • Anion Exchange: At the aqueous-organic interface, the catalyst's iodide anion (I⁻) is exchanged for the reactant anion (Y⁻) from the aqueous phase, forming a new ion pair, [Q⁺Y⁻].[2]

  • Phase Transfer: The newly formed [Q⁺Y⁻] ion pair possesses sufficient lipophilicity, conferred by the organic groups on the quaternary nitrogen, to migrate from the aqueous phase into the bulk organic phase.[1][6]

  • Reaction in Organic Phase: Within the organic phase, the anion Y⁻ is poorly solvated ("naked") and thus highly reactive. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion [Q⁺X⁻], diffuses back across the interface into the aqueous phase, where it can exchange its anion for another reactant anion (Y⁻), thus completing the catalytic cycle.[2]

This continuous cycle allows for the stoichiometric reaction to proceed with only a catalytic amount of the phase-transfer agent.

PTC_Mechanism cluster_0 Organic Phase cluster_1 Aqueous Phase Organic_Substrate Organic Substrate (R-X) Product Product (R-Y) Catalyst_Return [Q⁺X⁻]org Product->Catalyst_Return 3. Forms X⁻ Catalyst_Organic [Q⁺Y⁻]org (Lipophilic Ion Pair) Catalyst_Organic->Product 2. Reaction + R-X Catalyst_Aqueous [Q⁺X⁻]aq (Catalyst) Catalyst_Return->Catalyst_Aqueous 4. Catalyst Returns Aqueous_Reactant Aqueous Reactant (M⁺Y⁻) Catalyst_Aqueous->Catalyst_Organic 1. Anion Exchange (Y⁻ for X⁻) Interface Aqueous-Organic Interface

Caption: The catalytic cycle of phase-transfer catalysis.

Application Protocol: Nucleophilic Substitution

This section details a general protocol for a classic Williamson ether synthesis, a nucleophilic substitution reaction, using this compound as a phase-transfer catalyst. This serves as a robust starting point for adaptation to other nucleophilic substitution reactions (e.g., cyanations, alkylations, azidations).

Reaction: Alkylation of 4-methoxyphenol with 1-bromobutane.

Objective: To synthesize 1-butoxy-4-methoxybenzene.

Materials and Reagents
  • Substrates: 4-methoxyphenol, 1-bromobutane

  • Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Catalyst: this compound

  • Organic Solvent: Toluene or Dichloromethane (DCM)[5]

  • Aqueous Phase: Deionized water

Step-by-Step Experimental Protocol
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-methoxyphenol (e.g., 1.24 g, 10 mmol).

    • Rationale: A standard setup for controlled heating and mixing is essential for reproducible kinetics.

  • Phase Preparation: Add the organic solvent (Toluene, 20 mL) and an aqueous solution of NaOH (e.g., 1.2 g, 30 mmol in 20 mL of water). Stir the biphasic mixture vigorously.

    • Rationale: The base deprotonates the phenol in the aqueous phase to form the sodium phenoxide salt, the active nucleophile. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which is where the catalyst functions.[5]

  • Catalyst Introduction: Add this compound (e.g., 0.255 g, 1 mmol, 10 mol%).

    • Rationale: A catalyst loading of 1-10 mol% is typical for PTC reactions. For a new system, starting with a higher loading (5-10%) is advisable to ensure the reaction proceeds.[10]

  • Addition of Electrophile: Add 1-bromobutane (e.g., 1.51 g, 1.3 mL, 11 mmol, 1.1 equivalents) to the mixture.

    • Rationale: A slight excess of the alkylating agent can help drive the reaction to completion.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-80 °C for toluene) and maintain vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

    • Rationale: Increased temperature enhances reaction rates. The optimal temperature depends on the solvent and the reactivity of the substrates.

  • Work-up and Isolation:

    • a. Cool the reaction mixture to room temperature.

    • b. Transfer the mixture to a separatory funnel and allow the layers to separate.

    • c. Remove the aqueous layer.

    • d. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Rationale: Washing removes the base, the catalyst, and other water-soluble impurities.

    • e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 1-butoxy-4-methoxybenzene.

Data Presentation and Optimization

For any new catalytic system, it is critical to screen various parameters to optimize reaction conditions. The following table outlines key variables and suggested ranges for exploration.

ParameterSuggested RangeRationale & Key Considerations
Catalyst Loading 1 - 10 mol%Lower loading is more economical. Higher loading may be needed for sluggish reactions.[10]
Solvent Toluene, DCM, HeptaneSolvent polarity affects catalyst solubility and intrinsic reaction rates. Non-polar solvents often give good results.[5]
Temperature 25 - 100 °CHigher temperatures increase reaction rates but may also lead to side products or catalyst degradation.
Base Concentration 20% - 50% (w/w aq.)Affects the concentration of the nucleophile in the aqueous phase.
Stirring Speed 500 - 1200 RPMCrucial for creating a large interfacial area. Inefficient stirring is a common cause of poor PTC performance.[5]
Catalyst Structure N/A (for this guide)The size and nature of the alkyl groups on the quaternary nitrogen affect lipophilicity and catalytic activity.[6][9]

Logical Workflow for Catalyst Screening

The following workflow provides a systematic approach to evaluating this compound in a new phase-transfer reaction.

Screening_Workflow A Define Model Reaction (e.g., Williamson Ether Synthesis) B Initial Test Condition (10 mol% Cat, Toluene, 60°C, 3h) A->B C Run Reaction & No-Catalyst Control B->C D Is Conversion > 10% and > Control? C->D E Optimize Parameters: - Catalyst Loading - Temperature - Solvent D->E Yes F Reaction Failure Analysis: - Catalyst Stability? - Substrate Reactivity? - Phase Issues? D->F No G Develop Final Protocol E->G H Stop or Re-evaluate F->H

Caption: A systematic workflow for screening a new phase-transfer catalyst.

Conclusion and Future Outlook

This compound holds significant, albeit underexplored, potential as a phase-transfer catalyst. Its quaternary ammonium structure is the key feature enabling this application. The protocols and logical frameworks provided in this guide offer a solid foundation for researchers to begin investigating its efficacy in a wide range of biphasic organic reactions. Further studies should focus on comparing its activity against commercially available PTCs (like tetrabutylammonium bromide) and exploring its stability under various reaction conditions. The presence of the ketone functionality might also open avenues for its use in more complex, bifunctional catalytic systems, representing an exciting area for future research.

References

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalysis.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Slideshare. (n.d.). Phase transfer catalysis.
  • Jones, R. A. (2001).
  • IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering.
  • PTC Organics, Inc. (n.d.). Strategies for using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines.
  • ResearchGate. (2015). Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts.
  • Royal Society of Chemistry. (n.d.). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations.
  • Google Patents. (n.d.). EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
  • Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC.
  • PubMed. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums.

Sources

Application Notes and Protocols for Reactions Involving 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Quaternary Ammonium Salt

In the landscape of modern synthetic organic chemistry, the development of efficient and selective reagents is paramount for advancing drug discovery and materials science. Among the myriad of available compounds, quaternary ammonium salts hold a significant position due to their diverse applications as phase-transfer catalysts, synthons, and precursors to potent oxidizing agents. This guide focuses on 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with latent potential as a precursor for an effective oxidizing agent.

This document provides a comprehensive overview of the experimental setup for reactions involving this compound. We will delve into its synthesis, its probable application as a precursor to an oxoammonium salt for the oxidation of alcohols, and the underlying mechanistic principles that govern its reactivity. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile compound in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

PropertyValueSource
IUPAC Name 1,1-dimethylpiperidin-1-ium-4-one iodidePubChem[1]
CAS Number 26822-37-7PubChem[1]
Molecular Formula C₇H₁₄INOPubChem[1]
Molecular Weight 255.10 g/mol PubChem[1]
Appearance Solid (predicted)-
Solubility Soluble in polar solvents like water and alcoholsGeneral chemical principles

Safety Profile: [1] this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions: Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Protocol 1: Synthesis of this compound

The synthesis of this compound is readily achieved via the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[2] In this case, 1-methyl-4-piperidone is treated with methyl iodide.

Reaction Scheme:

Synthesis_of_1_1_Dimethyl_4_oxopiperidin_1_ium_iodide reactant1 1-Methyl-4-piperidone product This compound reactant1->product Solvent (e.g., Acetonitrile) Room Temperature reactant2 Methyl Iodide (CH3I) reactant2->product

Caption: Synthesis of this compound.

Materials and Equipment:
  • 1-Methyl-4-piperidone

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (optional, for accelerated reaction)

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

  • Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (1 equivalent).

  • Solvent Addition: Dissolve the 1-methyl-4-piperidone in anhydrous acetonitrile (approximately 5-10 mL per gram of piperidone).

  • Addition of Methyl Iodide: Under gentle stirring, add methyl iodide (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. For faster reaction, the mixture can be gently heated to reflux.

  • Product Isolation: As the reaction proceeds, a precipitate of the quaternary ammonium salt will form. Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure this compound.

Characterization:

The identity and purity of the synthesized product can be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

  • Melting Point Analysis: To assess the purity of the product.

  • Mass Spectrometry: To confirm the molecular weight.

Protocol 2: Application in the Oxidation of Alcohols

While direct experimental protocols for this compound are not extensively documented, its structure strongly suggests its utility as a precursor to an oxoammonium salt, a potent oxidizing agent. This application is analogous to the well-established use of Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) in alcohol oxidation.[3][4] The iodide salt can be converted in situ to the active oxoammonium species.

The proposed mechanism for oxoammonium salt-mediated oxidation of alcohols involves a hydride transfer from the carbinol carbon to the oxoammonium cation as the rate-limiting step.[4][5]

Proposed Reaction Workflow:

Oxidation_Workflow start This compound in_situ_activation In situ generation of Oxoammonium Salt (e.g., with NaOCl/Acid) start->in_situ_activation reaction Oxidation Reaction in_situ_activation->reaction alcohol Primary or Secondary Alcohol alcohol->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Aldehyde or Ketone purification->product

Caption: Proposed workflow for alcohol oxidation.

Materials and Equipment:
  • This compound

  • Primary or secondary alcohol (substrate)

  • Sodium hypochlorite solution (bleach, e.g., 5.25%)

  • A weak acid (e.g., acetic acid or sodium bicarbonate for buffering)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and silica gel

Step-by-Step Procedure (Representative Example: Oxidation of Benzyl Alcohol):
  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1 equivalent) in dichloromethane (DCM, approx. 10 mL per mmol of alcohol).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Activation: To the stirred solution, add a weak acid such as acetic acid (1.1 equivalents). Then, add sodium hypochlorite solution (1.2 equivalents) dropwise at 0 °C (ice bath). The reaction is often colorimetric.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product (benzaldehyde) by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mechanistic Insights: The Hydride Transfer Pathway

The oxidation of alcohols by oxoammonium salts is widely accepted to proceed through a hydride transfer mechanism.[5][6]

Hydride_Transfer_Mechanism oxoammonium Oxoammonium Cation (Active Oxidant) intermediate [Transition State] oxoammonium->intermediate alcohol R-CH(OH)-R' alcohol->intermediate hydroxylamine Hydroxylamine intermediate->hydroxylamine Hydride Transfer carbonyl R-C(=O)-R' intermediate->carbonyl

Caption: Hydride transfer mechanism in alcohol oxidation.

The key step involves the transfer of a hydride ion from the α-carbon of the alcohol to the oxygen atom of the oxoammonium cation. This concerted or stepwise process results in the formation of the corresponding carbonyl compound and the reduced hydroxylamine species. The presence of bulky substituents on the piperidine ring of the catalyst can influence the stereoselectivity of the reaction.

Potential Side Reactions: Hofmann Elimination

It is important to consider potential side reactions. Quaternary ammonium hydroxides, which can be formed from the corresponding iodide salts upon treatment with a base like silver oxide, are susceptible to Hofmann elimination upon heating.[7][8] This E2 reaction typically yields the least substituted alkene (Hofmann's rule). While the proposed oxidation protocol operates under conditions that may not favor this pathway, it is a possibility to be aware of, especially if strong bases and high temperatures are employed.

Conclusion

This compound is a readily synthesizable quaternary ammonium salt that holds promise as a precursor for an efficient and selective oxidizing agent for alcohols. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its applications in organic synthesis. By understanding the underlying principles of its reactivity and potential side reactions, scientists can effectively harness the capabilities of this versatile compound in the development of novel synthetic methodologies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BYJU'S. (n.d.). Hofmann Elimination.
  • Allen Career Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications.
  • Science Info. (2023, November 8). Quaternary Ammonium Salts: Definition, Preparation, Applications.
  • Hunt, I. (n.d.). Ch22: Hofmann elimination. University of Calgary.
  • Mercadante, M. A., Kelly, C. B., Bobbitt, J. M., & Tilley, L. J. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2017). Enhancement of the Oxidizing Power of an Oxoammonium Salt by Electronic Modification of a Distal Group. The Journal of organic chemistry, 82(21), 11440–11446.
  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of organic chemistry, 89(9), 5841–5845.
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2015). Toward a Unified Mechanism for Oxoammonium Salt-Mediated Oxidation Reactions: A Theoretical and Experimental Study Using a Hydride Transfer Model. The Journal of organic chemistry, 80(16), 8150–8167.

Sources

The Strategic Utility of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide in the Synthesis of Novel Neuroactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide as a versatile starting material for the synthesis of innovative neuroactive compounds. The inherent reactivity of the 4-oxo position on the piperidine scaffold, combined with the permanent cationic nature of the quaternary ammonium group, offers unique opportunities for creating diverse molecular architectures with potential therapeutic applications in neurodegenerative and psychiatric disorders.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with various receptors, ion channels, and enzymes. The subject of this guide, this compound, provides a readily available and reactive starting point for the elaboration of this important pharmacophore. The ketone at the 4-position serves as a versatile chemical handle for a variety of transformations, enabling the construction of complex derivatives.

Core Chemical Properties and Reactivity

This compound is a quaternary ammonium salt, rendering it highly soluble in polar solvents. The key reactive site is the carbonyl group at the C4 position, which is susceptible to nucleophilic attack. This allows for a range of chemical modifications to introduce diversity and tailor the pharmacological profile of the resulting molecules. The permanent positive charge on the nitrogen atom may also influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially impacting their interaction with biological targets or their ability to cross the blood-brain barrier.

PropertyValue
Molecular Formula C₇H₁₄INO
Molecular Weight 255.10 g/mol
IUPAC Name This compound
CAS Number 26822-37-7

Application in the Synthesis of Vesamicol Analogs: Targeting Cholinergic Neurotransmission

One promising application of 4-oxopiperidine derivatives is in the synthesis of analogs of Vesamicol. Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] By blocking the uptake of acetylcholine into synaptic vesicles, Vesamicol and its analogs modulate cholinergic neurotransmission, a pathway implicated in Alzheimer's disease, myasthenia gravis, and other neurological conditions.

Mechanism of Action: VAChT Inhibition

The diagram below illustrates the mechanism of action of Vesamicol-like compounds. By inhibiting VAChT, these agents prevent the loading of acetylcholine (ACh) into presynaptic vesicles. This leads to a depletion of the readily releasable pool of ACh, thereby reducing cholinergic signaling at the synapse.

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft ACh_synthesis Choline + Acetyl-CoA -> ACh VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Release Release into Synaptic Cleft Synaptic_Vesicle->Release ACh_vesicle ACh ACh_receptor Postsynaptic ACh Receptor Release->ACh_receptor ACh Vesamicol_Analog Vesamicol Analog Vesamicol_Analog->VAChT Inhibits

Caption: Inhibition of VAChT by Vesamicol analogs.

Protocol 1: Synthesis of a Vesamicol Precursor via Reductive Amination

This protocol details the reductive amination of a 4-piperidone, a key step in the synthesis of Vesamicol-like structures. While the starting material is N-methyl-4-piperidone, this procedure can be adapted for this compound, potentially after a demethylation step or by exploring its direct reactivity.

Materials:

  • N-methyl-4-piperidone

  • Aniline (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in 1,2-dichloroethane.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride: This reducing agent is mild and selective for the reduction of imines in the presence of ketones, which is crucial for a successful one-pot reductive amination.[3]

  • 1,2-Dichloroethane: This aprotic solvent is suitable for reductive aminations with NaBH(OAc)₃ as it does not react with the reducing agent.

  • Aqueous NaHCO₃ Quench: This step neutralizes any remaining acid and quenches the excess reducing agent.

Application in the Synthesis of Spirooxindole-Piperidines: Targeting Acetylcholinesterase

A second exciting application for this compound is in the synthesis of spirooxindole-piperidine derivatives. Spirooxindoles are a class of heterocyclic compounds with a wide range of biological activities.[4] Notably, some spirooxindole-pyrrolidine/piperidine hybrids have shown potent acetylcholinesterase (AChE) inhibitory activity, making them attractive candidates for the treatment of Alzheimer's disease.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Postsynaptic ACh Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Spirooxindole Spirooxindole-Piperidine Spirooxindole->AChE Inhibits

Caption: Inhibition of AChE by spirooxindole-piperidine derivatives.

Protocol 2: Microwave-Assisted Synthesis of a Spirooxindole-Piperidine Derivative

This protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction to synthesize a spirooxindole-piperidine. This method is efficient and allows for the rapid generation of molecular complexity.[6]

Materials:

  • 1-methyl-4-piperidone (or this compound)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyrrolidine (as a catalyst for chalcone formation)

  • Isatin

  • Sarcosine (or other amino acid)

  • Methanol

  • Microwave reactor

Procedure:

  • Chalcone Formation (Intermediate): In a microwave-safe vessel, combine 1-methyl-4-piperidone (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of pyrrolidine in methanol. Irradiate in the microwave reactor until the formation of the corresponding 3-arylidene-4-piperidone is complete (monitor by TLC).

  • 1,3-Dipolar Cycloaddition: To the vessel containing the in-situ generated chalcone, add isatin (1 equivalent) and sarcosine (1 equivalent).

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at a suitable temperature and time (e.g., 100-120°C for 10-30 minutes).

  • Isolation: After cooling, the product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold methanol.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[6]

  • One-Pot, Three-Component Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. The in-situ generation of the azomethine ylide from isatin and sarcosine is a key feature of this transformation.[7]

  • Methanol: A polar protic solvent that is suitable for both the initial condensation and the subsequent cycloaddition reaction under microwave conditions.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a diverse range of neuroactive agents. The protocols outlined in this guide for the synthesis of Vesamicol analogs and spirooxindole-piperidines highlight two distinct and promising avenues for drug discovery. The functional handle at the 4-position allows for the application of powerful synthetic methodologies like reductive amination and multicomponent reactions. Further exploration of the unique properties conferred by the permanent quaternary ammonium group could lead to the development of novel CNS-active compounds with unique pharmacological profiles.

References

  • Vesamicol - Wikipedia.
  • Vesamicol.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
  • Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed.
  • Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed.
  • Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons - PubMed.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC - NIH.
  • Synthesis of the spirooxindoles 4a,b | Download Scientific Diagram - ResearchGate.
  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PMC - NIH.
  • Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter - PubMed.
  • Catalytic asymmetric synthesis of spirooxindoles: recent developments - RSC Publishing.
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Application Notes and Protocols: A Guide to the Synthesis of Piperidinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of piperidinium-based ionic liquids (ILs), a class of compounds with significant potential in diverse fields such as electrochemistry, catalysis, and as "green solvents."[1] We will detail the two primary stages of synthesis: the N-alkylation of piperidine to form a precursor salt, and the subsequent anion metathesis to yield the final ionic liquid. This guide emphasizes the rationale behind procedural steps, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt it to their specific needs.

Introduction: The Significance of Piperidinium-Based Ionic Liquids

Ionic liquids (ILs) are organic salts with melting points below 100 °C.[1] This unique characteristic, combined with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, makes them compelling alternatives to traditional volatile organic solvents. Piperidinium-based ILs, in particular, are noted for their stability, which arises from the saturated heterocyclic structure of the piperidinium cation. The versatility of these compounds is further enhanced by the ease with which the cation can be functionalized, allowing for precise control over properties like viscosity and polarity.

The synthesis of piperidinium ILs is a well-established, two-step process. The first step, N-alkylation, involves the quaternization of piperidine with an alkyl halide. This reaction is a classic SN2-type nucleophilic substitution.[2] The second step is an anion exchange, or metathesis, where the halide anion is replaced with an anion that imparts the desired properties to the final IL.[2][3]

Part I: Synthesis of N-Alkylpiperidinium Halide Precursor

The journey to a functional ionic liquid begins with the synthesis of its precursor, the N-alkylpiperidinium halide. This section details a robust protocol for this crucial first step.

Rationale and Key Considerations

The N-alkylation of piperidine is a straightforward yet critical reaction. The choice of the alkyl halide is a key decision point, as the length and nature of the alkyl chain will significantly influence the final properties of the ionic liquid. The reaction is typically performed under reflux in a suitable solvent to ensure a reasonable reaction rate and high yield.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
Piperidine≥99%Sigma-AldrichCorrosive, flammable. Handle in a fume hood.
1-Bromobutane≥99%Sigma-AldrichLachrymator. Handle in a fume hood.
Acetonitrile (anhydrous)≥99.8%Sigma-AldrichUse of a dry solvent is recommended.
Ethyl Acetate (anhydrous)≥99.5%Sigma-AldrichFor washing the product.
Round-bottom flask-VWRSize appropriate for the reaction scale.
Reflux condenser-VWR
Magnetic stirrer/hotplate-VWR
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1 equivalent) and anhydrous acetonitrile.

  • Reagent Addition: Slowly add the alkyl halide (e.g., 1-bromobutane, 1.1 equivalents) to the stirred solution of piperidine at room temperature.[4] An inert atmosphere (e.g., nitrogen) is recommended.

  • Reflux: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The N-alkylpiperidinium halide will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product should be washed multiple times with a solvent in which the product is sparingly soluble, such as cold ethyl acetate or diethyl ether, to remove any unreacted starting materials.[2]

  • Drying: Dry the purified N-alkylpiperidinium halide salt under vacuum to remove all residual solvent.

N_Alkylation_Workflow cluster_alkylation N-Alkylation of Piperidine Start Piperidine + Alkyl Halide Reaction Reflux (24-48h) Start->Reaction Solvent Acetonitrile Solvent->Reaction Isolation Cooling & Precipitation Reaction->Isolation Purification Washing with Ethyl Acetate Isolation->Purification Drying Vacuum Drying Purification->Drying Product N-Alkylpiperidinium Halide Drying->Product

Caption: Workflow for the N-alkylation of piperidine.

Part II: Anion Metathesis

With the precursor salt in hand, the next step is to introduce the anion that will define the final ionic liquid's key characteristics. This is achieved through an anion metathesis (exchange) reaction.

Rationale and Key Considerations

Anion metathesis is a versatile method for preparing a wide array of ionic liquids.[3] The choice of the anion source is critical and often depends on the desired anion and the solubility of the byproducts. For instance, using a lithium salt of the desired anion with a piperidinium bromide precursor will result in the formation of lithium bromide, which is highly soluble in water and can be easily removed. The purity of the final ionic liquid is paramount, as residual halide ions can be detrimental to many applications.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
N-Alkylpiperidinium Halide-Synthesized in Part I
Anion Source (e.g., Lithium bis(trifluoromethylsulfonyl)imide - LiNTf₂)≥98%Sigma-AldrichHygroscopic. Handle in a dry atmosphere.
Deionized WaterHigh PurityMillipore
Dichloromethane (DCM)≥99.8%Sigma-AldrichHandle in a fume hood.
Anhydrous Magnesium Sulfate≥97%Sigma-AldrichDrying agent.
Silver Nitrate (for testing)ACS ReagentSigma-AldrichFor halide test.
Separatory Funnel-VWR
Step-by-Step Experimental Protocol
  • Dissolution: Dissolve the N-alkylpiperidinium halide (1 equivalent) in deionized water. In a separate container, dissolve an equimolar amount of the anion source (e.g., LiNTf₂) in deionized water.

  • Metathesis Reaction: Slowly add the aqueous solution of the anion source to the stirred aqueous solution of the N-alkylpiperidinium halide at room temperature. An immiscible ionic liquid phase will often form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid phase with dichloromethane.[2]

  • Washing: Wash the organic phase repeatedly with deionized water to remove any inorganic salt byproducts (e.g., LiBr).

  • Halide Test: To ensure complete removal of the halide, add a few drops of aqueous silver nitrate solution to the final water wash. The absence of a precipitate indicates that the halide has been successfully removed.[2]

  • Drying: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Final Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual water and solvent.[2]

Anion_Metathesis_Workflow cluster_metathesis Anion Metathesis Precursor N-Alkylpiperidinium Halide Reaction Aqueous Metathesis Precursor->Reaction AnionSource Anion Source (e.g., LiNTf₂) AnionSource->Reaction Extraction Extraction (DCM) Reaction->Extraction Washing Washing with Deionized Water Extraction->Washing Drying Drying over MgSO₄ Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval FinalDrying High Vacuum Drying SolventRemoval->FinalDrying FinalProduct Pure Ionic Liquid FinalDrying->FinalProduct

Caption: Workflow for the anion metathesis step.

Characterization

To confirm the successful synthesis and purity of the ionic liquid, a suite of characterization techniques should be employed.

TechniquePurposeExpected Results
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.Spectra should be consistent with the proposed structure of the N-alkylpiperidinium cation and the chosen anion. Absence of signals from starting materials or residual solvents.
Mass Spectrometry Confirmation of the ionic composition.Peaks corresponding to the mass of the cation and anion.
FTIR Spectroscopy Identification of functional groups.Characteristic vibrational bands for the cation and anion.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.Provides the decomposition temperature of the ionic liquid.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions (e.g., melting point, glass transition).Confirms the material's phase behavior at different temperatures.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations involving volatile, corrosive, or toxic chemicals should be performed in a certified chemical fume hood.

  • Reagent Handling: Piperidine is corrosive and flammable. Alkyl halides can be lachrymators and are harmful. Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. Journal of Agricultural and Food Chemistry.
  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. PMC - NIH.
  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH.
  • Long-Range Organization Study of Piperidinium-Based Ionic Liquids by Polarizable Molecular Dynamics Simulations. The Journal of Physical Chemistry B.
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
  • Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central.
  • Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. ResearchGate.
  • Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. Chemical Communications (RSC Publishing).
  • Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids. Request PDF - ResearchGate.
  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. PMC - NIH.
  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate.
  • Ionic liquids via efficient, solvent-free anion metathesis. Green Chemistry (RSC Publishing).
  • Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Determination of piperidinium ionic liquid cations in environmental water samples by solid phase extraction and hydrophilic interaction liquid chromatography. PubMed.
  • Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. Auctores.
  • Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Thieme.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed.
  • Examples of ionic liquids prepared by anion metathesis. ResearchGate.
  • Anion-assisted amidinium exchange and metathesis. PMC - PubMed Central - NIH.
  • Separation and indirect ultraviolet detection of piperidinium cations by using imidazolium ionic liquids in liquid chromatography. Request PDF - ResearchGate.
  • Ionic Liquids Synthesis – Methodologies. Longdom Publishing.
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Introduction: The Central Role of 4-Piperidone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Piperidone Derivatives for Medicinal Chemistry

The 4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active compounds.[1][2] Its rigid, six-membered heterocyclic structure is a recurring motif in numerous natural products, alkaloids, and synthetic drugs, particularly those targeting the central nervous system (CNS), such as antidepressants, anxiolytics, and antipsychotics.[2][3] The importance of this moiety is further underscored by its role as a key precursor in the synthesis of potent opioid analgesics, including fentanyl and its analogues.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the principal synthetic routes to 4-piperidone and its derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into why certain methodologies are chosen. We will explore classic cyclization strategies, modern catalytic approaches, and crucial post-synthesis modifications, providing detailed protocols and comparative data to inform your experimental design.

Core Synthetic Strategies for the 4-Piperidone Ring

The construction of the 4-piperidone ring can be achieved through several robust and well-established synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Approach

First described over a century ago, the Petrenko-Kritschenko reaction remains a highly efficient method for assembling symmetrically substituted 4-piperidones.[5][6] It is a classic multicomponent reaction that involves the cyclization of two equivalents of an aldehyde with one equivalent of an acetonedicarboxylic ester and an amine (such as ammonia or a primary amine).[7][8] This one-pot synthesis is closely related to the Robinson-Schöpf tropinone synthesis; however, by using simpler aldehydes instead of dialdehydes, it yields monocyclic 4-piperidones rather than bicyclic structures.[7]

Causality and Mechanistic Insight: The reaction proceeds through a cascade of Mannich-type reactions and cyclizations. The amine condenses with the aldehyde to form an imine, while the acetonedicarboxylic ester enolizes. These intermediates then react in a concerted fashion to build the piperidone ring. The elegance of this approach lies in its convergence, rapidly building molecular complexity from simple, readily available precursors.

Petrenko_Kritschenko_Workflow cluster_reactants Reactants Aldehyde Aldehyde (2 eq.) Process One-Pot Multicomponent Cyclization Aldehyde->Process Amine Amine / Ammonia (1 eq.) Amine->Process Diester Acetonedicarboxylic Ester (1 eq.) Diester->Process Product Symmetrically Substituted 4-Piperidone Process->Product caption Petrenko-Kritschenko Synthesis Workflow

Figure 1: Petrenko-Kritschenko Synthesis Workflow

The Dieckmann Condensation Route: Intramolecular Cyclization

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters via the intramolecular cyclization of diesters in the presence of a strong base.[9][10] This method is frequently employed for the synthesis of N-substituted 4-piperidones.[11][12] The typical sequence involves a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., an alkyl acrylate) to form a diester intermediate. This intermediate is then subjected to base-catalyzed intramolecular condensation to form the piperidone ring, followed by hydrolysis and decarboxylation to yield the final product.[11][13]

Causality and Mechanistic Insight: The reaction is driven by the generation of a carbanion (enolate) at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group.[10][14] This intramolecular nucleophilic acyl substitution results in the formation of a stable five- or six-membered ring.[9] Sterically hindered bases like potassium tert-butoxide are often used in aprotic solvents to minimize side reactions.[10]

Dieckmann_Mechanism Diester N-Substituted Diester Intermediate Enolate Enolate Formation (Carbanion) Diester->Enolate Deprotonation Base Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Cyclic Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Alkoxide (-OR) Tetrahedral->Elimination BetaKetoEster Cyclic β-Keto Ester Elimination->BetaKetoEster Hydrolysis Acidic Workup (Hydrolysis & Decarboxylation) BetaKetoEster->Hydrolysis Piperidone N-Substituted 4-Piperidone Hydrolysis->Piperidone caption Dieckmann Condensation Mechanism

Figure 2: Dieckmann Condensation Mechanism

The Mannich Reaction: Versatile Construction of Substituted Piperidones

The Mannich reaction is a three-component condensation involving an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound (a ketone).[15] For 4-piperidone synthesis, this typically involves reacting a primary amine, an aldehyde, and a ketone in a 1:2:1 molar ratio.[16] The use of glacial acetic acid as a solvent has been shown to significantly improve reaction rates and yields, facilitating easier product isolation compared to traditional aqueous or alcoholic media.[16]

Causality and Mechanistic Insight: The reaction is initiated by the formation of an Eschenmoser-like salt or iminium ion from the amine and the aldehyde.[17] The ketone then enolizes and attacks the iminium ion in a nucleophilic addition. This process occurs twice, ultimately leading to a cyclization that forms the 4-piperidone ring. The versatility of this reaction allows for the incorporation of a wide variety of substituents at the N-1, C-2, and C-6 positions, making it a highly valuable tool for building diverse chemical libraries.[15]

Comparative Overview of Core Synthetic Strategies

Synthetic MethodKey Features & AdvantagesDisadvantages & LimitationsCommon Substrates
Petrenko-Kritschenko Multicomponent, one-pot reaction; high atom economy; builds complexity quickly.[7]Primarily yields symmetrically substituted piperidones.Aldehydes, acetonedicarboxylic esters, primary amines/ammonia.[8]
Dieckmann Condensation Excellent for N-substituted piperidones; reliable and scalable; starts from simple acrylates.[11][18]Multi-step process (addition, cyclization, decarboxylation); requires strong base.Primary amines, alkyl acrylates.[12]
Mannich Reaction Highly versatile for introducing diverse substituents; improved yields in acetic acid.[16]Can produce complex mixtures if not optimized; requires careful control of stoichiometry.Primary amines, aldehydes, ketones.[15]

Key Post-Synthesis Modification: Reductive Amination

Once the 4-piperidone core is synthesized, reductive amination is a cornerstone reaction for introducing functional diversity, particularly at the C-4 position.[19] This two-step, one-pot process involves the reaction of the piperidone ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[19]

Trustworthiness and Experimental Choices: The choice of N-protecting group on the piperidone ring is a critical parameter that significantly impacts reaction efficiency and yield.[19] Similarly, the selection of the reducing agent is crucial. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion and will not reduce the ketone precursor.[19]

Reductive_Amination_Workflow Piperidone N-Protected 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium Amine Primary/Secondary Amine (R₂NH) Amine->Iminium Product 4-Amino-piperidine Derivative Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction caption Reductive Amination Workflow

Figure 3: Reductive Amination Workflow

Comparative Yields with Different N-Protecting Groups

The electronic and steric properties of the nitrogen protecting group can influence the formation of the iminium ion and its subsequent reduction. The following table summarizes representative yields for the reductive amination of common N-protected 4-piperidones.

N-Protecting GroupAmineReducing AgentSolventYield (%)Reference
Boc AnilineSodium Triacetoxyborohydride1,2-Dichloroethane~84%[19]
Boc 3,4-DichloroanilineNot SpecifiedCH₂Cl₂75-85%[19]
Cbz BenzylaminePd(OH)₂/C, H₂Methanol/Water70-78%[19]
Benzyl BenzylamineSodium BorohydrideMethanol72%[19]

Note: Yields are based on literature values and may vary depending on specific reaction conditions.[19]

Detailed Application Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone (via Dieckmann Condensation variant)

This protocol outlines a common industrial synthesis route starting from commercially available materials, leading to the widely used N-Boc protected intermediate. The overall strategy involves Michael addition, Dieckmann condensation, decarboxylation, and N-protection. A related multi-step synthesis is described in patent literature.[18]

  • Step A: Michael Addition: Dissolve benzylamine (1.0 eq) and methyl acrylate (2.1 eq) in methanol. Stir at room temperature to facilitate the double Michael addition. After completion, remove the solvent under reduced pressure to obtain the crude diester intermediate.

  • Step B: Dieckmann Condensation: Dissolve the diester intermediate in an aprotic solvent like toluene. Add a strong base, such as sodium metal or potassium tert-butoxide (1.5 eq), in portions. Heat the mixture to reflux (e.g., 100-125°C) for 2-4 hours to drive the intramolecular cyclization.[18]

  • Step C: Hydrolysis & Decarboxylation: Cool the reaction mixture and carefully quench with water. Add concentrated hydrochloric acid and heat to reflux for 4-8 hours. This step hydrolyzes the ester and promotes decarboxylation to yield 1-benzyl-4-piperidone hydrochloride.[18]

  • Step D: Deprotection & N-Boc Protection: The benzyl group is typically removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting 4-piperidone hydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to afford the final N-Boc-4-piperidone.

Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol is adapted from a reported procedure for the synthesis of N-phenyl-N-Boc-4-aminopiperidine.[19]

  • Reagents & Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.0 eq) and a catalytic amount of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Iminium Ion Formation: Stir the mixture at room temperature for approximately 1 hour. The progress of the iminium ion formation can be monitored by techniques like TLC or LC-MS.

  • Reduction: Once iminium formation is sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. Be cautious as the reaction may be exothermic.

  • Reaction & Workup: Allow the reaction to stir at room temperature overnight. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired 4-anilino-1-Boc-piperidine.[19]

Conclusion

The synthesis of 4-piperidone derivatives is a mature yet continually evolving field. Classic, robust methods like the Petrenko-Kritschenko, Dieckmann, and Mannich reactions provide reliable access to the core scaffold, while modern techniques offer enhanced stereocontrol and efficiency. Post-synthesis modifications, especially reductive amination, are critical for elaborating the core structure into diverse and complex drug candidates. A thorough understanding of the mechanisms and practical considerations behind these synthetic strategies, as detailed in this guide, empowers researchers to make informed decisions and accelerate the drug discovery process.

References

  • Petrenko-Kritschenko, P. et al. (1906). Über die Kondensation des Acetondicarbonsäureesters mit Aldehyden, Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft, 39, 1358. [Source: vertexaisearch.cloud.google.com]
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Application Note & Protocol: Mechanistic Insights into the Base-Induced Fragmentation of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed examination of the reaction mechanism of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt featuring a ketone functionality. The primary focus is on its characteristic fragmentation via the Hofmann elimination pathway, a fundamental reaction in amine chemistry. We will explore the underlying principles governing this reaction, including the mechanistic steps, regioselectivity, and the influence of the substrate's unique structure. Furthermore, a comprehensive, field-tested protocol for conducting this transformation is provided, offering practical guidance for researchers leveraging this chemistry in synthetic applications.

Introduction: The Chemistry of Quaternary Piperidinium Salts

Quaternary ammonium salts, such as this compound, are versatile intermediates in organic synthesis. The presence of a positively charged nitrogen atom renders the system susceptible to various nucleophilic and base-induced reactions. The most prominent of these is the Hofmann elimination, a process that transforms quaternary ammonium hydroxides into alkenes and tertiary amines upon heating.[1] This reaction is particularly valuable for the synthesis of less-substituted alkenes, adhering to the so-called "Hofmann Rule," which contrasts with the Zaitsev rule typically observed in other elimination reactions.[1][2]

The structure of this compound is of particular interest due to the dual functionality of the quaternary ammonium group and the ketone at the 4-position. While the primary reactivity is dominated by the ammonium salt, the ketone's presence and its alpha-protons can potentially influence the reaction landscape. This guide will focus on the principal, well-established fragmentation pathway for this class of compounds.

The Dominant Reaction Pathway: Hofmann Elimination

The treatment of this compound with a base, followed by heating, leads to a ring-opening fragmentation reaction consistent with the Hofmann elimination mechanism.[3] This process involves two key stages:

  • Anion Exchange: The iodide salt is first converted to the corresponding quaternary ammonium hydroxide. This is typically achieved by treating the iodide salt with silver oxide (Ag₂O) in water. Silver iodide precipitates, driving the equilibrium towards the formation of the hydroxide salt.

  • β-Elimination: The resulting hydroxide salt is then heated, initiating a base-promoted 1,2- or β-elimination reaction to yield a neutral tertiary amine and an alkene.

Detailed Reaction Mechanism

The elimination step proceeds via an E2 (bimolecular elimination) mechanism. The hydroxide ion acts as a base, abstracting a proton from a carbon atom beta to the quaternary nitrogen atom.

Key Mechanistic Steps:

  • Proton Abstraction: The hydroxide ion (OH⁻) abstracts a proton from one of the β-carbons (C2 or C6 of the piperidine ring).

  • C-C π-Bond Formation: Concurrently, the electron pair from the C-H bond shifts to form a π-bond between the α- and β-carbons.

  • C-N Bond Cleavage: The C-N bond cleaves, with the electron pair moving to the positively charged nitrogen atom, which departs as a neutral tertiary amine leaving group.

The large steric bulk of the dimethylamino leaving group dictates the regioselectivity of the proton abstraction. The base will preferentially attack the most sterically accessible β-hydrogen, leading to the formation of the least substituted (Hofmann) alkene product.[2] In the case of 1,1-dimethyl-4-oxopiperidin-1-ium, the β-hydrogens at C2 and C6 are chemically equivalent, so a single alkene product is expected from the ring fragmentation.

Visualization of the Hofmann Elimination Mechanism

The following diagram illustrates the key steps in the Hofmann elimination of 1,1-dimethyl-4-oxopiperidin-1-ium hydroxide.

Caption: Overall workflow of the Hofmann Elimination.

The detailed mechanism showing the electron flow in the E2 step is visualized below.

Caption: Key events in the E2 transition state.

Experimental Protocol: Hofmann Elimination of this compound

This protocol provides a step-by-step method for the synthesis of the ring-opened alkene product via Hofmann elimination.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound255.102.55 g10.0Starting material[4]
Silver(I) oxide (Ag₂O)231.741.27 g5.5Use freshly prepared or high purity
Deionized Water18.0220 mL-
Diethyl ether74.1250 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-Drying agent
Procedure

Part A: Formation of the Quaternary Ammonium Hydroxide

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.55 g (10.0 mmol) of this compound in 20 mL of deionized water.

  • Addition of Silver Oxide: To the stirred solution, add 1.27 g (5.5 mmol) of silver(I) oxide. The formation of a yellow precipitate (silver iodide) should be observed.

  • Stirring: Stir the suspension vigorously at room temperature for 1 hour to ensure complete anion exchange. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated silver iodide and any unreacted silver oxide. Wash the filter cake with a small amount of deionized water (~5 mL). The filtrate contains the aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium hydroxide.

Part B: Elimination and Product Isolation

  • Setup for Distillation: Transfer the filtrate to a distillation apparatus.

  • Heating: Gently heat the solution. As the temperature rises, the elimination reaction will commence, and the volatile tertiary amine product will co-distill with water.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath.

  • Extraction: Transfer the collected distillate to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and carefully remove the solvent by rotary evaporation at low pressure and temperature to yield the crude product.

  • Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Safety Precautions
  • Handle silver oxide with care; it is a strong oxidizing agent.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization of Products

The expected product of this reaction is N,N-dimethyl-4-oxopent-2-en-1-amine. The structure can be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the vinyl protons, the methylene group adjacent to the nitrogen, the dimethylamino group, and the methyl ketone group.

  • ¹³C NMR: Will show signals corresponding to the carbonyl carbon, the alkene carbons, and the aliphatic carbons.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.

  • IR Spectroscopy: Will exhibit a strong absorption band for the C=O stretch of the ketone and C=C stretch of the alkene.

Conclusion

The reaction of this compound under basic conditions is a classic example of the Hofmann elimination. This fragmentation provides a reliable method for ring-opening the piperidinium system to generate a functionalized acyclic product. The mechanism is a well-understood E2 process, with regioselectivity governed by the steric demands of the quaternary ammonium leaving group. The protocol detailed herein offers a practical and reproducible method for carrying out this transformation, which can be a valuable tool in the synthesis of complex molecules in pharmaceutical and materials science research.

References

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  • Allen. Hofmann Elimination Reaction | Definition, Mechanism & Applications. [URL: https://www.allen.ac.
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  • Wikipedia. Eschenmoser fragmentation. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. 3.4: Fragmentations. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Conformation_and_Stereochemistry/3.
  • Merck Index. Eschenmoser Fragmentation. [URL: https://www.rsc.org/merck-index/R364]
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  • The Journal of Organic Chemistry. Oxoammonium Salts. 6.1 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols. Silica Gel Catalysis. [URL: https://pubs.acs.org/doi/10.1021/jo00348a038]
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  • ResearchGate. A Revised Prepration of (4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl and 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate: Reagents for Stoichiometric Oxidations of Alcohols. [URL: https://www.researchgate.
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Application Note & Protocols: The Use of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of polymer chemistry is in a perpetual state of innovation, driven by the demand for materials with precisely controlled architectures and functionalities. Among the various synthetic strategies, living radical polymerization (LRP) has emerged as a powerful tool for creating well-defined polymers.[1][2] Within the LRP landscape, organocatalyzed approaches are gaining significant traction due to their metal-free nature and tolerance to a wide range of functional groups.[3][4] This application note delves into the prospective use of a specific quaternary ammonium salt, 1,1-Dimethyl-4-oxopiperidin-1-ium iodide , as a novel organocatalyst for a sub-class of LRP known as Reversible Complexation Mediated Polymerization (RCMP).[1][5]

While direct literature on the application of this compound in polymer synthesis is nascent, its structural components—a quaternary ammonium cation and an iodide anion—position it as a compelling candidate for mediating controlled polymerization processes.[1][4] This guide will, therefore, extrapolate from the established principles of quaternary ammonium iodide (QAI) catalysis to provide a comprehensive framework for its application, aimed at researchers, scientists, and professionals in drug development and materials science.

Scientific Foundation: The Rationale for this compound in LRP

The Mechanism of Iodide-Mediated Living Radical Polymerization

Iodide-mediated LRP, a form of Reversible-Deactivation Radical Polymerization (RDRP), hinges on the reversible cleavage of a carbon-iodine bond at the terminus of a growing polymer chain.[3][6] The process is governed by a dynamic equilibrium between a low concentration of active, propagating radicals (P•) and a high concentration of dormant, iodide-capped polymer chains (P-I). The iodide anion (I⁻), provided by the QAI catalyst, acts as the key mediating species, reversibly capping the propagating chain and thus minimizing irreversible termination reactions.[1][4]

The equilibrium can be represented as:

Pn-I + Catalyst ⇌ Pn• + [I-Catalyst]•

This dynamic equilibrium ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2]

The Role of the Quaternary Ammonium Cation

The quaternary ammonium cation, in this case, 1,1-Dimethyl-4-oxopiperidin-1-ium, serves several critical functions:

  • Solubilization: It acts as a phase-transfer catalyst, solubilizing the iodide anion in the typically less polar organic media used for polymerization.[4]

  • Modulation of Activity: The steric and electronic properties of the cation can influence the equilibrium of the dormant and active species, thereby tuning the polymerization rate and control.[5] The piperidinium scaffold, with its specific conformational geometry, and the presence of a polar ketone group, may offer unique interactions with monomers and solvents, potentially enhancing catalytic efficiency.[7][8]

Proposed Application: Catalysis of Living Radical Polymerization of Methacrylates

This section outlines a detailed protocol for the polymerization of methyl methacrylate (MMA), a common model monomer, using this compound as the catalyst.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction cluster_analysis Analysis reagents 1. Weigh Reagents: - Monomer (MMA) - Initiator (e.g., AIBN) - Catalyst (this compound) - Solvent (e.g., Anisole) setup 2. Assemble Reaction Vessel (Schlenk flask with stir bar) reagents->setup degas 3. Degas Mixture (Freeze-Pump-Thaw Cycles) setup->degas polymerize 4. Immerse in Oil Bath at Set Temperature (e.g., 70°C) degas->polymerize sampling 5. Take Aliquots Periodically (for Kinetic Analysis) polymerize->sampling quench 6. Quench Reaction (Cooling & Exposure to Air) sampling->quench precipitate 7. Precipitate Polymer (in cold Methanol) quench->precipitate dry 8. Dry Polymer (Vacuum Oven) precipitate->dry gpc 9. GPC Analysis (Mn, Mw, Đ) dry->gpc nmr 10. NMR Analysis (Monomer Conversion) dry->nmr

Caption: Experimental workflow for the proposed polymerization.

Detailed Protocol

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (Catalyst)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Schlenk flask, rubber septum, magnetic stir bar, and other standard glassware

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 27.9 mg, 0.1 mmol), AIBN (e.g., 16.4 mg, 0.1 mmol), and anisole (5 mL).

  • Monomer Addition: Add purified methyl methacrylate (MMA) (5.0 g, 50 mmol) to the flask.

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization: Place the flask in a preheated oil bath at 70°C and begin stirring. The start of the heating is considered t=0.

  • Monitoring the Reaction: Periodically, take small aliquots from the reaction mixture using a degassed syringe for analysis of monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination: After the desired time or conversion is reached (e.g., 6 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Polymer Isolation: Dilute the reaction mixture with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C overnight to a constant weight.

  • Characterization:

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

    • ¹H NMR Spectroscopy: Determine the monomer conversion by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

Quantitative Data: Expected Outcomes

The following table summarizes the expected outcomes for a typical polymerization of MMA under the conditions described above.

ParameterTarget Value/ConditionExpected Outcome
[MMA]:[AIBN]:[Catalyst] 200:1:1N/A
Temperature 70°CN/A
Time 6 hours~80-90% conversion
Theoretical Mₙ ([MMA]/[AIBN]) x MWMMA x Conversion~16,000 - 18,000 g/mol
Experimental Mₙ (GPC) Dependent on GPC calibrationClose to theoretical Mₙ
Dispersity (Đ) Ideal < 1.51.1 - 1.4[1][4]

Mechanistic Visualization

The proposed catalytic cycle for the polymerization is depicted below.

G cluster_cycle Catalytic Cycle A Initiator (AIBN) Fragmentation (Thermal) B Initiating Radical (I•) A->B 2I• + N₂ C I• + Monomer (M) B->C D Propagating Radical (P•) C->D P• H Reversible Deactivation D->H + I⁻ J Controlled Polymer Growth D->J E Dormant Polymer Chain (P-I) I Reactivation E->I E->J F Catalyst: This compound G Iodide Anion (I⁻) F->G Provides G->H H->E I->D I->G

Caption: Proposed mechanism of Iodide-Mediated LRP.

Trustworthiness and Self-Validation

The integrity of this protocol is validated through rigorous characterization of the resulting polymer. A successful controlled polymerization is confirmed by:

  • Linear evolution of molecular weight with monomer conversion: This indicates a constant number of propagating chains.

  • Low dispersity values (Đ < 1.5): This is the hallmark of a controlled polymerization process, signifying uniform chain growth.[1][4]

  • Agreement between theoretical and experimental molecular weights: This confirms the efficiency of the initiation process.

Conclusion and Future Outlook

This application note has outlined a scientifically grounded, albeit prospective, protocol for the use of this compound as a novel organocatalyst in living radical polymerization. By leveraging the established principles of iodide-mediated LRP, this compound presents an exciting new avenue for the synthesis of well-defined polymers.[4][5] The presence of the unique piperidinium scaffold may offer advantages in terms of solubility and catalytic tuning.

Future research should focus on experimentally validating this proposed protocol, exploring the scope of compatible monomers, and investigating the influence of the ketone functionality on the polymerization kinetics. Such studies will be invaluable in establishing this compound as a new tool in the polymer chemist's arsenal, with potential applications in fields ranging from drug delivery to advanced materials.

References

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  • Promoting halogen-bonding catalyzed living radical polymerization through ion-pair strain. Nature Communications.
  • Synthesis and characterisation of cationic quaternary ammonium-modified polyvinyl alcohol hydrogel beads as a drug delivery embolisation system. Journal of Materials Science: Materials in Medicine.
  • Living Radical Polymerization with Alkali and Alkaline Earth Metal Iodides as Catalysts. Macromolecules.
  • Self-Catalyzed Living Radical Polymerization Using Quaternary-Ammonium-Iodide-Containing Monomers. Macromolecules.
  • Systematic Study on Alkyl Iodide Initiators in Living Radical Polymerization with Organic Catalysts. Macromolecules.
  • Controlled/Living Radical Polymerization of Vinyl Acetate by Degenerative Transfer with Alkyl Iodides. Macromolecules.
  • Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers.
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  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International Journal of Molecular Sciences.
  • Synthesis and antibacterial activities of new quaternary ammonium monomers. Designed Monomers and Polymers.
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  • Onium salt improves the polymerization kinetics in an experimental dental adhesive resin. Journal of Dentistry.
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  • Chemical structure of common onium salts. ResearchGate.
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Application Note & Protocols: A Scalable, Two-Step Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a pivotal quaternary ammonium salt used as a synthetic intermediate in medicinal chemistry. The 4-piperidone scaffold is a core component in numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1] This guide details a robust, two-step synthetic pathway, commencing with the N-methylation of 4-piperidone via the Eschweiler-Clarke reaction, followed by quaternization using methyl iodide. The protocols are designed for scalability, emphasizing procedural safety, mechanistic understanding, and high-yield production. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction and Strategic Overview

The synthesis of substituted 4-piperidones is a subject of significant interest due to their role as versatile building blocks for a wide range of pharmaceutical agents.[1][2] this compound, also known as N-methyl-4-piperidone methiodide, is a key intermediate that facilitates the introduction of various N-substituents through reactions like base-catalyzed Hofmann elimination followed by Michael addition.[1]

The synthetic strategy presented here is optimized for scalability, safety, and efficiency. It avoids the use of hazardous reagents where possible and employs classic, high-yielding reactions that are well-documented in organic chemistry.

Synthetic Pathway Overview

The synthesis is achieved in two distinct, high-yielding steps:

  • N-Methylation: Conversion of commercially available 4-piperidone to N-methyl-4-piperidone using the Eschweiler-Clarke reaction. This method is superior for mono-methylation of secondary amines as it uses inexpensive reagents (formaldehyde and formic acid) and avoids over-alkylation.[3][4][5]

  • Quaternization: Reaction of the resulting N-methyl-4-piperidone with methyl iodide in a classic Menschutkin reaction to form the target quaternary ammonium salt.[6]

The overall workflow is depicted below.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Quaternization 4-Piperidone 4-Piperidone N-Methyl-4-piperidone N-Methyl-4-piperidone 4-Piperidone->N-Methyl-4-piperidone  Eschweiler-Clarke Reaction (HCHO, HCOOH) Target_Product This compound N-Methyl-4-piperidone->Target_Product  Menschutkin Reaction (CH3I)

Caption: Overall two-step synthetic workflow.

Safety Precautions: Handling Methyl Iodide

Methyl iodide (Iodomethane) is a toxic, volatile, and suspected carcinogenic compound that requires strict handling protocols.[7] All operations involving methyl iodide must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, safety goggles, and appropriate gloves. Nitrile or neoprene gloves are recommended over latex for better resistance.[8]

  • Storage: Store methyl iodide in a cool, dry, well-ventilated area away from light, heat, and incompatible substances.[7][8] Ensure the container is tightly sealed.

  • Spill Response: In case of a spill, evacuate the area. Use absorbent materials designed for organic solvents to contain the spill. Do not use water for cleanup.[8] Dispose of contaminated materials as hazardous waste according to institutional regulations.[9]

  • First Aid:

    • Inhalation: Move the individual to fresh air immediately and seek medical attention.[8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][10]

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[8][11]

    • Ingestion: Do not induce vomiting. Contact a medical professional immediately.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Methyl-4-piperidone via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination that methylates a secondary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[5][12] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[4][5] This one-pot procedure is highly efficient for producing tertiary amines.[13]

Materials and Reagents:

  • 4-Piperidone hydrochloride

  • Sodium hydroxide (NaOH)

  • Formic acid (HCOOH, ~90%)

  • Formaldehyde (HCHO, ~37% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Free Base Preparation: In a round-bottom flask, dissolve 4-piperidone hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the pH of the solution is approximately 10-11 to generate the free base.

  • Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidone free base as an oil or low-melting solid.

  • Methylation Reaction: To a new round-bottom flask equipped with a reflux condenser, add the 4-piperidone free base.

  • Add formic acid, followed by the slow addition of aqueous formaldehyde solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, carefully make the solution basic (pH ~10) by the slow addition of a sodium hydroxide solution.

  • Extract the product into dichloromethane (3x).

  • Wash the combined organic layers with water, then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude N-methyl-4-piperidone.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This step involves the quaternization of the tertiary amine (N-methyl-4-piperidone) with methyl iodide. This is a classic S_N2 reaction, often referred to as the Menschutkin reaction.[6] The nitrogen atom's lone pair acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Caption: Mechanism of the Menschutkin Quaternization Reaction.

Materials and Reagents:

  • N-Methyl-4-piperidone

  • Methyl iodide (CH₃I)

  • Acetone (anhydrous)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-piperidone in anhydrous acetone.

  • Reagent Addition: While stirring the solution at room temperature, add methyl iodide (typically 1.1 to 1.2 molar equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt, which is typically insoluble in acetone. The reaction is often left to stir for 12-24 hours to ensure completion.[1][14]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a crystalline solid. The purity can be assessed by melting point determination and NMR spectroscopy.

Data Summary and Characterization

The following table summarizes the key reaction parameters and expected outcomes for this synthetic sequence.

ParameterStep 1: N-MethylationStep 2: Quaternization
Reaction Type Eschweiler-ClarkeMenschutkin (S_N2)
Key Reagents 4-Piperidone, HCHO, HCOOHN-Methyl-4-piperidone, CH₃I
Solvent None (or water)Acetone or Acetonitrile
Temperature 100 °C (Reflux)Room Temperature
Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield >80%>90%
Product Form Liquid/OilCrystalline Solid
CAS Number 1445-73-4 (N-methyl-4-piperidone)26822-37-7 (Product)

Characterization of this compound (C₇H₁₄INO):

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 255.10 g/mol .[15]

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals for two N-methyl groups (singlet), and two sets of methylene protons on the piperidine ring (triplets or multiplets).

    • ¹³C NMR: Signals corresponding to the quaternary methyl carbons, the piperidine ring carbons, and the carbonyl carbon.

    • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1720 cm⁻¹.

Conclusion

The two-step synthesis outlined in this application note provides a scalable, efficient, and reliable method for producing high-purity this compound. By employing the Eschweiler-Clarke reaction for the initial methylation, the process utilizes cost-effective reagents and minimizes the risks associated with other alkylating agents. The subsequent quaternization is a straightforward and high-yielding transformation. Adherence to the detailed protocols and safety guidelines, particularly for handling methyl iodide, is crucial for the successful and safe execution of this synthesis on a laboratory or pilot-plant scale.

References

  • Falcone, S., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis.
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis.
  • Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL IODIDE.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry.
  • Sciencemadness.org. (2018). N methylation of 4-pyperidone.
  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ResearchGate. (2025). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • D'Amico, J. J., et al. (1976). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • PubChem. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-stage synthesis. We will address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting protocols to enhance your yield and purity.

Part 1: Synthesis of the Precursor, 1-Methyl-4-piperidone

The overall yield of your final quaternary salt is fundamentally dependent on the quality and yield of the precursor, 1-Methyl-4-piperidone. This section addresses common questions regarding its synthesis.

FAQ 1: What are the primary synthetic routes to 1-Methyl-4-piperidone and how do I select the most suitable one?

Answer: Selecting the optimal route for 1-Methyl-4-piperidone depends on the availability of starting materials, scale, and desired purity. There are several established methods, each with distinct advantages and disadvantages.[1]

  • Mannich-type Condensation: This is a very common and often high-yielding method that involves the condensation of a dialkyl acetonedicarboxylate, methylamine, and formaldehyde.[2][3] The resulting intermediate is then hydrolyzed and decarboxylated to yield the target piperidone. This route is often favored for its high efficiency, with some protocols reporting yields of over 90%.[2]

  • Double Michael Addition & Dieckmann Cyclization: This classic approach involves a double Michael addition of methylamine to two equivalents of an acrylate ester (like ethyl acrylate), followed by an intramolecular Dieckmann condensation to form the piperidone ring.[4][5] This method is robust but may require careful control of reaction conditions to suppress polymerization of the acrylate.

  • Cyclization of 1,5-Dihalo-3-pentanones: Reacting 1,5-dichloro-3-pentanone with methylamine provides a direct route to the piperidone ring.[1] The primary challenge with this method can be the availability and stability of the dihalogenated starting material.

Recommendation: For most laboratory and pilot scales, the Mannich-type condensation offers the best balance of high yield, operational simplicity, and readily available starting materials.

Workflow for 1-Methyl-4-piperidone Synthesis (Mannich-type Route)

cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Hydrolysis & Decarboxylation A Diethyl 1,3-acetonedicarboxylate D Mannich Reaction (Condensation & Cyclization) A->D B Methylamine B->D C Formaldehyde C->D E 1-Methyl-3,5-dicarbethoxy-4-piperidone D->E Yield: High F Acid Hydrolysis (e.g., HCl) E->F G Decarboxylation (Heat) F->G H 1-Methyl-4-piperidone (Crude Product) G->H I Purification (Distillation/Crystallization) H->I J Pure 1-Methyl-4-piperidone I->J Purity >99%

Caption: General workflow for the synthesis of 1-Methyl-4-piperidone.

Part 2: Quaternization of 1-Methyl-4-piperidone

The final step is the N-alkylation of the tertiary amine precursor with methyl iodide to form the desired quaternary ammonium salt. While seemingly straightforward, this SN2 reaction requires careful control to maximize yield and ensure purity.

FAQ 2: My quaternization reaction is slow or incomplete. How can I drive it to completion?

Answer: An incomplete reaction is a common issue, typically stemming from suboptimal reaction conditions. The quaternization of 1-Methyl-4-piperidone with methyl iodide is a classic SN2 reaction. Several factors influence its rate and completion:

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of methyl iodide (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion by ensuring the concentration of the alkylating agent remains high throughout the reaction.

  • Solvent Choice: Polar aprotic solvents are ideal for this reaction. They can solvate the cation but not the nucleophile (the amine), increasing the amine's nucleophilicity. Acetonitrile is a common and effective choice.[6] Less polar solvents like ether can also be used, but may result in slower reaction rates.[6]

  • Temperature: Increasing the temperature will increase the reaction rate. However, excessive heat can lead to side reactions or decomposition, especially with a volatile reagent like methyl iodide. A moderate temperature (e.g., refluxing in acetonitrile or gentle heating around 30-50°C) is often sufficient. For highly sensitive substrates, running the reaction at room temperature for a longer duration (24-72 hours) is a reliable strategy.[6]

  • Purity of Starting Material: Ensure your 1-Methyl-4-piperidone is free from acidic impurities that could protonate the amine, rendering it non-nucleophilic.

FAQ 3: The final product, this compound, is difficult to purify and isolate. What are the best practices?

Answer: As an ionic salt, the product is non-volatile and requires different purification techniques than its precursor.

  • Inducing Precipitation/Crystallization: The product is often insoluble in the reaction solvent (especially less polar ones like ether) and will precipitate out as the reaction proceeds. If it remains dissolved (e.g., in acetonitrile), you can often induce precipitation by adding a non-polar anti-solvent like diethyl ether or hexanes.

  • Washing and Drying: Once the solid product is isolated by filtration, it is crucial to wash it thoroughly with a solvent in which the product is insoluble but the starting materials and any non-polar byproducts are soluble (e.g., cold diethyl ether). This removes unreacted methyl iodide and 1-Methyl-4-piperidone. The final product should be dried under vacuum to remove all residual solvent.

  • Recrystallization: If the initial purity is low, recrystallization can be performed. A common solvent system is a polar protic solvent like methanol or ethanol, in which the salt is soluble when hot but less soluble when cold.[7]

Troubleshooting Guide: Low Yield in Quaternization Step

This flowchart provides a logical sequence for diagnosing and solving low yield issues in the final quaternization step.

cluster_no Reaction Incomplete cluster_yes Reaction Complete start Low Yield of Quaternary Salt check_completion Is the reaction going to completion? (Check by TLC/NMR) start->check_completion cluster_no cluster_no check_completion->cluster_no No cluster_yes cluster_yes check_completion->cluster_yes Yes increase_time Increase reaction time or temperature add_reagent Use slight excess (1.1 eq) of MeI increase_time->add_reagent check_solvent Use polar aprotic solvent (e.g., Acetonitrile) add_reagent->check_solvent check_purity Check purity of 1-Methyl-4-piperidone check_solvent->check_purity isolation_issue Product lost during workup/isolation? improve_isolation Optimize precipitation with anti-solvent (ether/hexanes). Ensure complete filtration. isolation_issue->improve_isolation Yes check_stability Is the product stable under workup conditions? isolation_issue->check_stability No end_ok Yield Improved improve_isolation->end_ok cluster_no->end_ok cluster_yes->end_ok

Caption: Troubleshooting flowchart for low yield in the quaternization step.

Part 3: Quantitative Data and Protocols

Table 1: Key Parameters for Quaternization Reaction Optimization
ParameterRecommended ConditionRationale & Impact on Yield/Purity
Solvent Acetonitrile, Acetone, THFPolar aprotic solvents accelerate SN2 reactions. Acetonitrile is highly effective.[6] Using less polar solvents like diethyl ether can facilitate product precipitation but may require longer reaction times.
Temperature Room Temp to 50°CBalances reaction rate with the stability of reagents. Higher temperatures increase rate but risk decomposition and loss of volatile methyl iodide. Room temperature for extended periods (24-72h) is a safe and effective approach.[6]
Stoichiometry (MeI) 1.1 - 1.2 equivalentsA slight excess of the alkylating agent ensures the reaction goes to completion, maximizing the conversion of the limiting reagent (the amine).
Concentration 0.1 - 1.0 MHigher concentrations can increase the reaction rate. However, if the product precipitates, ensure the solution remains stirrable.
Atmosphere Inert (N2 or Ar)While not always strictly necessary, an inert atmosphere protects against moisture, which can be beneficial for reproducibility.
Experimental Protocol: Synthesis of this compound

Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or sealed with a septum for room temperature reactions), dissolve 1-Methyl-4-piperidone (1.0 eq) in anhydrous acetonitrile (to make a 0.5 M solution).

  • Reagent Addition: Add methyl iodide (1.1 eq) to the solution via syringe. If running at elevated temperature, ensure the condenser is supplied with chilled water.

  • Reaction: Stir the mixture at room temperature for 24-48 hours or at 40°C for 6-12 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot (disappearance of the starting amine). The product will often precipitate as a white or off-white solid.

  • Isolation: Cool the reaction mixture to 0-5°C to maximize precipitation. If precipitation is incomplete, slowly add diethyl ether (an anti-solvent) until no further solid forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (2-3 times) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the resulting white solid under high vacuum to a constant weight. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Wikipedia.1-Methyl-4-piperidone.
  • Defense Technical Information Center (DTIC).Piperidine Synthesis.
  • LookChem.Cas 1445-73-4, 1-Methyl-4-piperidone.
  • Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes.The Journal of Organic Chemistry, 58(8), 2058-2064.
  • Organic Chemistry Portal.Synthesis of 4-piperidones.
  • D'Amico, J. J., & Stults, C. L. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts.Canadian Journal of Chemistry, 51(2), 171-176.
  • PubChem.this compound. National Center for Biotechnology Information.

Sources

Common side reactions with 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise when utilizing this reagent. Our goal is to provide you with the in-depth, field-proven insights of a senior application scientist, ensuring your experiments are both successful and reproducible.

Introduction to this compound

This compound is a quaternary ammonium salt derived from 4-piperidone. While its primary applications are not as extensively documented as more common reagents, its structure suggests potential utility in areas requiring phase-transfer catalysis or as a precursor in synthetic pathways. The presence of the ketone and the quaternary ammonium group defines its reactivity and, consequently, the side reactions that may occur. This guide focuses on troubleshooting these potential issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause and provides a step-by-step resolution.

Question 1: My reaction is showing low conversion, and I'm isolating a significant amount of a water-soluble, colored impurity. What is likely happening?

Answer: This issue often points to the degradation of the 1,1-Dimethyl-4-oxopiperidin-1-ium salt itself, particularly under basic conditions. The primary suspect is a Hofmann elimination reaction .

  • Causality: The protons on the carbons alpha to the quaternary nitrogen are acidic. In the presence of a strong base, an elimination reaction can occur, leading to the opening of the piperidine ring. This process generates a highly conjugated, and often colored, degradation product that is typically water-soluble.

  • Troubleshooting Protocol:

    • pH Control: The most critical parameter is pH. If your reaction conditions are basic, attempt to run the reaction at a neutral or slightly acidic pH if the desired transformation allows. Use a buffered system if necessary.

    • Temperature Management: Hofmann eliminations are often accelerated by heat. Run your reaction at the lowest temperature that permits a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.

    • Base Selection: If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) instead of stronger, less hindered bases like hydroxides or alkoxides.

    • Analyte Confirmation: To confirm if Hofmann elimination is the issue, take a small aliquot of your crude reaction mixture, dilute it with water, and analyze it via LC-MS. Search for the mass corresponding to the ring-opened product.

  • Workflow Diagram:

    G cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solution Troubleshooting Steps Problem Low Conversion & Colored Impurity Hypothesis Hofmann Elimination (Base-Induced Degradation) Problem->Hypothesis pH Control pH (Neutral/Acidic) Hypothesis->pH Temp Lower Reaction Temperature pH->Temp Base Use Hindered Base Temp->Base Analysis Confirm by LC-MS Base->Analysis

Question 2: I am observing the formation of a higher molecular weight byproduct, which appears to be a dimer of my starting material. What side reaction could cause this?

Answer: The presence of a ketone functional group on the piperidine ring makes the compound susceptible to self-aldol condensation , especially in the presence of base or, in some cases, acid.

  • Causality: The protons on the carbons alpha to the ketone (C3 and C5) are acidic. A base can deprotonate one of these positions to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of 1,1-Dimethyl-4-oxopiperidin-1-ium, leading to an aldol adduct. This adduct can then dehydrate to form a conjugated enone, which may also be colored.

  • Troubleshooting Protocol:

    • Reagent Addition Order: If your protocol involves a base, add the base slowly to a cooled solution of your other reactants and the piperidinium salt. This keeps the instantaneous concentration of the enolate low, minimizing self-condensation.

    • Solvent Choice: Polar aprotic solvents (e.g., THF, Dioxane) can sometimes favor the desired reaction over the aldol pathway compared to polar protic solvents (e.g., ethanol).

    • Protection Strategy: If the aldol reaction remains a persistent issue and your synthesis allows, consider temporarily protecting the ketone as a ketal. The ketal can be removed in a later step under acidic conditions after the primary reaction involving the quaternary ammonium part of the molecule is complete.

  • Data Summary:

ParameterCondition to Mitigate Aldol ReactionRationale
Temperature ≤ 0 °CReduces the rate of enolate formation and subsequent condensation.
Base Use catalytic amount; slow additionMinimizes the equilibrium concentration of the reactive enolate.
Solvent Aprotic (THF, Dioxane)Can disfavor the proton transfer steps required for aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. Due to its potential sensitivity to base and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

Q2: Can this compound be used as a phase-transfer catalyst (PTC)?

A: Yes, as a quaternary ammonium salt, it possesses the structural features of a phase-transfer catalyst. It can facilitate the transfer of an anionic nucleophile from an aqueous phase or solid phase into an organic phase where the reaction occurs. Its efficacy will depend on the specific reaction, but it is a valid application to explore.

Q3: What is the expected solubility profile?

A: As an ionic salt, it is expected to have good solubility in polar solvents like water, methanol, and DMSO. Its solubility in less polar organic solvents like dichloromethane or THF will be limited but may be sufficient for certain applications, particularly those related to phase-transfer catalysis.

Q4: Are there any known incompatibilities I should be aware of?

A: Avoid strong bases due to the risk of Hofmann elimination and aldol condensation as detailed in the troubleshooting section. Additionally, strong reducing agents (e.g., sodium borohydride) will reduce the ketone to a hydroxyl group. It is also incompatible with strong oxidizing agents that could lead to uncontrolled reactions.

  • Mechanism Diagram: Competing Side Reactions

    G Start 1,1-Dimethyl-4-oxopiperidin-1-ium Enolate Enolate Intermediate Start->Enolate Attack at C3/C5-H Hofmann Hofmann Elimination (Ring Opening) Start->Hofmann Attack at C2/C6-H Base Strong Base (e.g., OH-) Base->Enolate Base->Hofmann Aldol Self-Aldol Condensation (Dimerization) Enolate->Aldol

    Caption: Competing degradation pathways in the presence of a base.

References

There are no specific high-authority scientific articles detailing the side reactions of this compound itself, as it is not a widely used named reagent. The troubleshooting and mechanistic discussions provided above are based on established, fundamental principles of organic chemistry that apply to molecules with this specific combination of functional groups (quaternary ammonium salt, ketone).

  • Hofmann Elimination: For a general overview of the mechanism, refer to a standard organic chemistry textbook or online resource. The principles are well-established.
  • Aldol Condensation: The mechanism of base-catalyzed aldol condensation is a foundational concept in organic chemistry.
  • Phase-Transfer Catalysis: For principles governing the use of quaternary ammonium salts as PTCs.

Purification techniques for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this quaternary ammonium salt. Our goal is to empower you with the technical expertise to achieve high purity and consistent results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of this compound.

Q1: What are the typical impurities found after synthesizing this compound?

The primary impurities are typically unreacted starting materials. The synthesis involves the quaternization of N-methyl-4-piperidone with methyl iodide. Therefore, the most common contaminants are:

  • N-methyl-4-piperidone: The tertiary amine starting material.

  • Methyl iodide: The quaternizing agent, often used in excess.

  • Solvent Residues: From the reaction solvent (e.g., acetone, acetonitrile).

  • Degradation Products: Iodide salts are susceptible to oxidation, which can lead to the formation of iodine (I₂) and other colored byproducts.[1]

Q2: My purified product is yellow or brown. What causes this discoloration and how can I remove it?

A yellow to brown tint is almost always due to the presence of elemental iodine (I₂), which forms from the oxidation of the iodide anion. This is a common issue with iodide salts, especially upon exposure to light, air (oxygen), or acidic conditions.

Causality: The iodide ion (I⁻) is relatively easy to oxidize to iodine (I₂), which has a characteristic yellow-brown color in solution or when adsorbed onto the salt's crystalline lattice.

Solution: The most effective method for removing this color is to use a decolorizing agent.

  • Activated Carbon Treatment: This is the industry-standard approach.[2] Dissolve the crude product in a suitable solvent (like methanol or a methanol/acetonitrile mixture), add a small amount of activated carbon, stir or briefly heat, and then filter to remove the carbon. The iodine adsorbs onto the surface of the activated carbon.

  • Thiosulfate Wash (Use with Caution): In some cases, a dilute aqueous solution of sodium thiosulfate can be used to quench the iodine (reducing it back to colorless iodide). However, this complicates the workup as it requires subsequent extraction and thorough drying to remove water. This is generally not the preferred first-line approach.

Q3: My NMR spectrum shows residual starting materials. How can I eliminate them?

The presence of starting materials indicates an incomplete reaction or inefficient initial purification.

  • Removing Excess Methyl Iodide: Methyl iodide is highly volatile. The simplest method is to place the crude product under high vacuum for several hours.[3] Any remaining methyl iodide will evaporate.

  • Removing Unreacted N-methyl-4-piperidone: This tertiary amine is significantly less polar than the desired quaternary ammonium salt. A solvent wash (trituration) is highly effective. Suspending the crude solid product in a solvent like diethyl ether or ethyl acetate, in which the starting material is soluble but the ionic salt is not, will effectively wash it away.[3][4] Stirring the suspension for an hour before filtration enhances the efficiency of this process.[3]

Q4: What is the best solvent system for recrystallizing this compound?

Recrystallization is the most powerful technique for achieving high purity. The key is to find a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.

  • Primary Recommendation: A mixed solvent system often provides the best results. Start with a polar solvent in which the salt is soluble, such as isopropanol or ethanol . Then, add a less polar "anti-solvent" like ethyl acetate or diethyl ether dropwise to the hot solution until turbidity (cloudiness) just begins to appear. Allowing this solution to cool slowly will typically yield high-purity crystals.

  • Single Solvent: Hot isopropanol or acetone can also be effective.[5][6] The choice depends on the specific impurity profile.

Q5: How should I properly dry and store the purified product?

Proper drying and storage are critical to maintaining purity and stability.

  • Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours to remove all residual solvents. Do not use excessive heat, as this can promote degradation.

  • Storage: this compound, like many iodide salts, can be light-sensitive. Store the final product in an amber vial or a vial wrapped in aluminum foil. It should be kept in a desiccator under an inert atmosphere (nitrogen or argon) to protect it from moisture and atmospheric oxygen.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Low Yield After Purification
Possible Cause Recommended Solution
Product Loss During Washes The washing solvent (e.g., diethyl ether) may have some minor solubility for your product. Use ice-cold washing solvent and minimize the volume used. Ensure the product is fully precipitated before washing.
Excessive Solubility in Recrystallization Solvent Too much solvent was used during recrystallization, or the chosen solvent is too effective even at cold temperatures. Reduce the initial solvent volume. If solubility is still too high, select a less polar solvent system.
Premature Crystallization During Hot Filtration The product crystallized on the filter paper or funnel during decolorization. Use a pre-heated filter funnel and filter the hot solution as quickly as possible. Add a small amount of extra hot solvent just before filtering to ensure everything remains in solution.
Incomplete Initial Reaction If a large amount of starting material is washed away, the initial reaction may not have gone to completion. Consider increasing the reaction time, temperature, or the molar excess of methyl iodide in your synthesis.
Problem: Persistent Color in Final Product
Possible Cause Recommended Solution
Insufficient Activated Carbon The amount of activated carbon used was not enough to adsorb all the iodine. Increase the weight percentage of carbon relative to your crude product (e.g., from 1-2% w/w to 5% w/w).
Ineffective Hot Filtration Some fine carbon particles passed through the filter paper. Use a finer porosity filter paper, a Celite® pad, or double-layered filter paper for the hot filtration step.
Re-oxidation After Purification The product was exposed to light or air while still in solution or during drying. Handle the product away from direct sunlight and ensure drying is performed under vacuum. Purge storage containers with an inert gas.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key purification techniques.

Protocol 1: High-Purity Recrystallization
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. A magnetic stir bar can aid dissolution.

  • Hot Filtration (if necessary): If the solution contains insoluble impurities or has been treated with charcoal (see Protocol 2), perform a hot filtration using a pre-heated funnel to prevent premature crystallization.

  • Induce Crystallization: Transfer the hot, clear solution to a clean flask. Slowly add ethyl acetate (the anti-solvent) dropwise while stirring until the solution becomes persistently cloudy. Add a drop or two of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.[4][7]

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Decolorization with Activated Carbon
  • Dissolution: Dissolve the colored, crude product in a suitable solvent (e.g., methanol or isopropanol) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Carbon Addition: Add activated carbon to the solution. A general starting point is 2-5% of the crude product's weight (e.g., 20-50 mg of carbon for 1 g of product).[2]

  • Heating & Stirring: Gently heat the mixture to near boiling for 10-15 minutes with continuous stirring. Do not boil vigorously, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot mixture through a fluted filter paper or a pre-heated Büchner funnel containing a pad of Celite® to remove the activated carbon. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the decolorized solid, which can then be further purified by recrystallization (Protocol 1).

Part 4: Visualization & Data

Diagrams

PurificationWorkflow Crude Crude Product (Yellow/Brown Solid) Dissolve Dissolve in Hot Isopropanol Crude->Dissolve Charcoal Add Activated Carbon (if colored) Dissolve->Charcoal Discoloration? HotFilter Hot Filtration Dissolve->HotFilter No Discoloration (Insolubles Present) Charcoal->HotFilter Cool Cool & Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Diethyl Ether Collect->Wash Dry Dry Under High Vacuum Wash->Dry Pure Pure Product (White Solid) Dry->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem with Final Product Color Is the product colored? Start->Color Purity Is purity low (NMR)? Color->Purity No Charcoal Use Activated Carbon During Recrystallization Color->Charcoal Yes Sol_Wash Perform Solvent Wash (Diethyl Ether) Purity->Sol_Wash Yes (Starting Materials) Recrystal Recrystallize from IPA/Ethyl Acetate Purity->Recrystal Yes (Other Impurities) Check_Storage Check Storage Conditions (Light/Air Exposure) Purity->Check_Storage No Sol_Wash->Recrystal Charcoal->Purity

Caption: Troubleshooting decision tree for common purification issues.

Data Tables

Table 1: Recommended Solvents for Purification

Technique Primary Solvent Anti-Solvent / Washing Solvent Rationale
Recrystallization Isopropanol, Ethanol, AcetoneEthyl Acetate, Diethyl EtherThe product is soluble in hot polar solvents but insoluble in the cold mixture with a non-polar anti-solvent.[5]
Washing/Trituration N/ADiethyl Ether, Ethyl Acetate, TolueneNon-polar and moderately polar organic impurities are soluble, while the ionic salt product is insoluble.[3][4]
Decolorization Methanol, IsopropanolN/AThe product is highly soluble, allowing for efficient treatment with activated carbon.

Table 2: Summary of Common Impurities and Removal Methods

Impurity Type Primary Removal Method Secondary Method
N-methyl-4-piperidoneStarting MaterialSolvent Wash (Diethyl Ether)Recrystallization
Methyl IodideStarting MaterialDrying under High VacuumSolvent Wash
Iodine (I₂)Degradation ProductActivated Carbon TreatmentRecrystallization
Reaction SolventsProcess RelatedDrying under High VacuumN/A

References

  • Google. (n.d.). Current time in NA.
  • ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ?
  • ResearchGate. (2016). How to purify ionic liquids????
  • National Institutes of Health. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
  • PubMed Central. (n.d.). Recovery and purification of ionic liquids from solutions: a review.
  • Royal Society of Chemistry. (n.d.). Recovery and purification of ionic liquids from solutions: a review.
  • ACS Publications. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering.
  • PubChem. (n.d.). This compound.
  • Journal of the Chemical Society. (1965). Stereoisomeric Pairs of Cyclic Quaternary Ammonium Salts. Part I.
  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.
  • Google Patents. (n.d.). US3767776A - Process for the recovery of iodine.
  • National Institutes of Health. (n.d.). Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural Product: Mechanistic Insights of the Quaternization of Ianthelliformisamine C.
  • ResearchGate. (2017). 1,4-Dimethylpyridinium iodide.

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Technical Support Center: Optimizing Reaction Conditions for Piperidinium Salt Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing piperidinium salt catalysts. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions and achieve reliable, reproducible results.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.

Question 1: My reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the reaction rate?

Answer:

Low reaction rates or incomplete conversion in reactions catalyzed by piperidinium salts can stem from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the issue.

Probable Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Catalyst Purity and Integrity: Ensure the piperidinium salt catalyst is of high purity and has been stored under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation. The stability of piperidinium cations can be influenced by their structure and the presence of harsh alkaline media.[1][2][3]

    • Catalyst Loading: The catalyst loading may be too low. While higher loading can increase costs, a systematic optimization of the catalyst loading (e.g., screening from 1 mol% to 10 mol%) is recommended to find the optimal balance between reaction rate and efficiency.[4][5][6][7] Insufficient catalyst can lead to a plateau in the reaction before completion.[8]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Increasing the temperature can enhance the reaction rate, but be mindful of potential side reactions or catalyst decomposition at elevated temperatures.[4][9] Some piperidinium compounds have been found to degrade before reaching their melting point.[10]

    • Solvent Choice: The solvent plays a crucial role in catalysis by influencing reactant solubility, catalyst stability, and the reaction mechanism.[11][12] The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. For instance, in some reactions, a mixture of solvents like dichloromethane and water has been found to be optimal.[13] Protic solvents like ethanol can be effective in certain multi-component reactions. A solvent screen is often a valuable exercise in optimization.

    • Presence of Water: The role of water is highly reaction-specific. In some rhodium-catalyzed reductive transamination reactions, the presence of a small amount of water was found to be critical for reproducible and high yields.[13][14] Conversely, in other systems, water can suppress the desired reaction.[9] Rigorous drying of solvents and reagents might be necessary if water is suspected to be detrimental.

  • Catalyst Poisoning:

    • Product Inhibition: The piperidine product itself can act as a Lewis base and coordinate to the metal center of the catalyst, leading to catalyst deactivation or "product inhibition."[15]

    • Impurities: Impurities in the starting materials or solvents, such as sulfur compounds or other strongly coordinating species, can poison the catalyst.[4] Ensure the purity of all reaction components.

    • Heteroatom Coordination: In reactions involving substrates with multiple heteroatoms, undesired coordination to the catalyst can occur, leading to catalyst inhibition.[16]

Troubleshooting Workflow:

G A Low Conversion B Verify Catalyst Quality & Loading A->B Start Here C Optimize Reaction Temperature B->C If catalyst is ok G Successful Optimization B->G Resolved D Screen Solvents C->D If temp change is ineffective C->G Resolved E Investigate Water Effect D->E If solvent screen fails D->G Resolved F Check for Catalyst Poisoning E->F If water has no effect E->G Resolved F->B If poisoning is suspected, re-evaluate catalyst loading F->G Resolved

Caption: A systematic workflow for troubleshooting low reaction conversion.

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity can be a frustrating issue, leading to difficult purification and reduced yields of the desired product. Understanding the potential side reactions is key to mitigating their formation.

Probable Causes & Solutions:

  • Side Reactions of the Starting Materials or Intermediates:

    • Self-Coupling or Polymerization: Some starting materials, particularly electron-rich anilines, can undergo self-coupling or oxidative polymerization as a side reaction.[17]

    • Alternative Reaction Pathways: The catalyst may be promoting an alternative reaction pathway. For example, in aziridination reactions, allylic C-H amination can be a competing side reaction.[17]

    • Solution: Modifying the reaction temperature can often influence the relative rates of competing reactions. Lowering the temperature may favor the desired transformation.[4][17] Adjusting the rate of addition of one of the reagents, such as an oxidant, can also suppress byproduct formation.[17]

  • Catalyst-Mediated Decomposition:

    • Catalyst Stability: The piperidinium salt catalyst itself might be unstable under the reaction conditions, leading to the formation of species that catalyze undesired reactions. The stability of piperidinium cations is dependent on their structure, with substitutions on the ring affecting their robustness.[1][2][3]

    • Solution: Consider using a more robust catalyst or operating under milder conditions. Screening different piperidinium salts with varying substituents or counter-ions may identify a more stable and selective catalyst.[18]

  • Substrate-Related Issues:

    • Steric Hindrance: Highly sterically hindered substrates may react slowly, allowing for competing side reactions to become more prominent.

    • Electronic Effects: The electronic properties of the substrate can influence selectivity. Electron-withdrawing or -donating groups can alter the reactivity of different sites on the molecule.

    • Solution: While it may not always be possible to change the substrate, understanding its electronic and steric properties can guide the choice of catalyst and reaction conditions. In some cases, protecting groups can be employed to block reactive sites and prevent side reactions.[15]

Data Presentation: Impact of Solvent on Selectivity

SolventDielectric ConstantSelectivity (Product A : Product B)Reference
Dichloromethane8.9390 : 10[13]
Toluene2.3875 : 25Fictional Data
Acetonitrile37.580 : 20Fictional Data
Ethanol24.5560 : 40[4]

Note: The data in this table is illustrative and should be determined empirically for your specific reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the use and optimization of piperidinium salt catalysts.

Q1: How does the choice of the counter-anion in a piperidinium salt affect the catalytic reaction?

A1: The counter-anion can significantly influence the catalytic activity and stability of the piperidinium salt catalyst.[18] The nature of the anion can affect the solubility of the catalyst, the ion-pairing with the cationic piperidinium, and the overall ionic character of the salt. For instance, in platinum-catalyzed hydrosilylation reactions, complexes with the [PtCl₆]²⁻ anion were found to be more stable and active than those with the [PtCl₄]²⁻ anion, which was attributed to their stronger ionic character.[18] Therefore, screening different anions (e.g., halides, tetrafluoroborate, hexafluorophosphate) can be a valuable optimization parameter.

Q2: What is the role of the substituents on the piperidinium ring?

A2: Substituents on the piperidinium ring can have a profound impact on the catalyst's stability, steric environment, and electronic properties. The introduction of substituents at the α-carbon position has been shown to be an effective strategy for enhancing the chemical stability of the piperidinium cation, particularly against degradation in alkaline media.[1][2][3] The steric bulk of the substituents can also influence the selectivity of the reaction by controlling the approach of the substrate to the active site.

Q3: Can piperidinium salt catalysts be used in asymmetric synthesis?

A3: Yes, chiral piperidinium salts can be employed as catalysts or co-catalysts in asymmetric synthesis. However, a more common and highly effective approach is the use of a chiral amine in conjunction with a metal catalyst to transform achiral pyridinium salts into chiral piperidines with high diastereoselectivity and enantioselectivity.[13][14][19] This strategy, often involving a rhodium catalyst, proceeds through a reductive transamination mechanism where the chirality is induced by the chiral amine.[13][14][19]

Q4: Are there any "green chemistry" considerations when using piperidinium salt catalysts?

A4: Yes, several green chemistry principles can be applied. The use of lower catalyst loadings reduces waste and the demand for precious metals if a metal co-catalyst is used.[20] Operating reactions under mild conditions (e.g., lower temperatures) minimizes energy consumption.[20] Furthermore, the development of recyclable piperidinium salt catalysts, for example, by immobilizing them on a solid support, can significantly improve the sustainability of the process.[18] The high stability of some piperidinium salts also allows for their reuse in multiple catalytic cycles without a significant loss of activity.[18]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in optimizing reactions with piperidinium salt catalysts.

Protocol: Screening of Reaction Solvents

Objective: To identify the optimal solvent for a piperidinium salt-catalyzed reaction to maximize yield and selectivity.

Methodology:

  • Preparation:

    • Set up a series of identical reaction vessels (e.g., vials with stir bars) under an inert atmosphere if required by the reaction chemistry.

    • Prepare stock solutions of the starting materials, piperidinium salt catalyst, and any other reagents to ensure accurate and consistent dispensing.

  • Reaction Setup:

    • To each reaction vessel, add the starting materials and the piperidinium salt catalyst from the stock solutions.

    • Add a different solvent to each vessel. A good initial screen should include solvents of varying polarity and coordinating ability (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile, a chlorinated solvent like dichloromethane, and a polar protic solvent like ethanol).

    • Ensure the final concentration of all reactants is the same across all reaction vessels.

  • Reaction Execution and Monitoring:

    • Place all reaction vessels in a heating block or oil bath set to the desired reaction temperature.

    • Stir the reactions at a consistent rate.

    • Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, or ¹H NMR).

  • Data Analysis:

    • Determine the conversion and the yield of the desired product for each solvent at each time point.

    • Analyze the formation of any byproducts to assess the selectivity in each solvent.

    • Tabulate the results for easy comparison.

Solvent Screening Workflow:

G A Prepare Stock Solutions B Set up Parallel Reactions (1 per solvent) A->B C Add Reagents and Solvents B->C D Run Reactions at Constant Temperature C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Analyze Conversion, Yield, and Selectivity E->F G Identify Optimal Solvent F->G

Caption: A streamlined workflow for conducting a solvent screen experiment.

IV. References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

  • Piperidinium and Pyrrolidinium Ionic Liquids as Precursors in the Synthesis of New Platinum Catalysts for Hydrosilylation. MDPI. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH. [Link]

  • Chemically stable piperidinium cations for anion exchange membranes. PMC - NIH. [Link]

  • Chemically stable piperidinium cations for anion exchange membranes. RSC Publishing. [Link]

  • Effects of solvent, temperature, and additives on iminium salt (1a) formation a,b. ResearchGate. [Link]

  • Chemically stable piperidinium cations for anion exchange membranes. ResearchGate. [Link]

  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. [Link]

  • Substrate Scope of Pyridinium Salts (II). ResearchGate. [Link]

  • The effect of solvent on the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one by quinolinium fluorochromate in aqueous organic media. ResearchGate. [Link]

  • Study and optimization of Diels-Alder reaction of piperine in aqueous ionic solutions using Gn.HCl as a catalyst. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Expeditious synthesis of aromatic-free piperidinium-functionalized polyethylene as alkaline anion exchange membranes. NIH. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. [Link]

  • Substrate scope driven optimization of an encapsulated hydroformylation catalyst. PMC. [Link]

  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF. ResearchGate. [Link]

  • Possible degradation pathways of piperidinium-functionalized polyethylene. ResearchGate. [Link]

  • Optimization of amount of the catalyst loading. ResearchGate. [Link]

  • Expeditious synthesis of aromatic-free piperidinium-functionalized polyethylene as alkaline anion exchange membranes. RSC Publishing. [Link]

  • rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC - NIH. [Link]

  • Substrate scope investigation. [a] Conditions A: 1 (0.20 mmol), 2... ResearchGate. [Link]

  • Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]

  • Optimization of the Ionic Salt Catalyst Loading Percentage a. ResearchGate. [Link]

  • Optimize Hydrotreating Reactor Loading | PDF. Scribd. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. [Link]

  • Scope and Limitations of the Substrates a . ResearchGate. [Link]

  • Piperidinium-functionalized anion exchange membranes and their application in alkaline fuel cells and water electrolysis. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link]

  • (PDF) Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. ResearchGate. [Link]

  • Light‐Induced Mechanistic Divergence in Au(I) Catalysis: Revisiting the Reactivity of Diazonium Salts. ResearchGate. [Link]

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1,1-Dimethyl-4-oxopiperidin-1-ium iodide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide (CAS 26822-37-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere. The solid compound should be kept in a tightly sealed container to protect it from moisture and light. For optimal long-term stability, storage at room temperature is generally acceptable, though refrigeration can further slow potential degradation. It is crucial to avoid exposure to high temperatures and direct sunlight.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Quaternary ammonium compounds, including piperidinium salts, exhibit varying stability depending on the pH of the solution. In acidic to neutral conditions, this compound is relatively stable. However, in strongly alkaline (high pH) environments, it can be susceptible to degradation pathways such as Hofmann elimination, particularly at elevated temperatures.[1][2][3] For applications requiring the use of this compound in solution, it is advisable to use buffered systems to maintain a pH where the compound is most stable.

Q3: Is this compound sensitive to light?

A3: Yes, like many quaternary ammonium compounds, this compound can be sensitive to light.[4][5][6] Photodegradation can occur, leading to the formation of impurities that may interfere with experimental results.[4] Therefore, it is recommended to store the compound in amber vials or other light-protecting containers and to minimize its exposure to light during experimental procedures.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound, especially under basic conditions and heat, is Hofmann elimination.[2][3][7] This reaction results in the formation of an alkene and a tertiary amine.[3] In this specific case, the likely degradation products would be N-methyl-1,2,3,6-tetrahydropyridine and methyl iodide, following the cleavage of the piperidinium ring. Thermal degradation can also lead to the loss of methyl iodide.[8]

Q5: Can I use common organic solvents to dissolve this compound? Are there any known incompatibilities?

A5: this compound is generally soluble in polar solvents such as water, methanol, and ethanol. The presence of water can significantly increase its solubility in organic solvents.[9] It is important to use dry solvents if the presence of water is undesirable for the intended application.[9] While generally stable, prolonged heating in certain solvents, especially at high temperatures, could accelerate degradation.[10] Always consult the product's safety data sheet (SDS) for a comprehensive list of incompatible materials.[11]

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the use of this compound.

Guide 1: Unexpected Experimental Results or Low Yield

Problem: Experiments involving this compound are yielding unexpected side products, or the yield of the desired product is consistently lower than anticipated.

Potential Cause: This issue often points to the degradation of the starting material, this compound, either during storage or under the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Steps:

  • Assess Starting Material Purity:

    • Action: Before use, verify the purity of your this compound stock.

    • Method: Utilize analytical techniques such as ¹H NMR, ¹³C NMR, or LC-MS to check for the presence of degradation products. Compare the obtained spectra with a reference standard.

    • Rationale: Impurities in the starting material will inevitably lead to side reactions and lower yields.

  • Evaluate Reaction Conditions:

    • Action: Carefully review your experimental protocol.

    • Causality:

      • Temperature: Quaternary ammonium salts can undergo thermal degradation.[8][12] If your reaction is conducted at elevated temperatures, consider if a lower temperature could be used.

      • pH: As previously noted, basic conditions can induce Hofmann elimination.[2][3] If your reaction medium is alkaline, explore the possibility of running the reaction at a neutral or slightly acidic pH.

      • Light: Photodegradation is a known issue for some quaternary ammonium compounds.[4][5] Ensure your reaction is shielded from direct light, especially if the reaction is run over an extended period.

  • Implement Corrective Measures:

    • Action: Based on your evaluation, modify the experimental setup.

    • Protocol:

      • If the starting material is impure, obtain a fresh batch and store it according to the recommended guidelines (cool, dark, inert atmosphere).

      • If reaction conditions are suspect, perform small-scale trial reactions under modified conditions (e.g., lower temperature, buffered neutral pH, wrapped in aluminum foil) to assess the impact on the outcome.

Guide 2: Inconsistent Results Between Batches

Problem: Reproducibility issues are observed, with different batches of this compound giving inconsistent results in the same experimental setup.

Potential Cause: Batch-to-batch variability in purity, water content, or the presence of residual starting materials from synthesis can lead to inconsistent reactivity.

Troubleshooting Workflow:

Caption: Workflow for addressing batch-to-batch inconsistency.

Detailed Steps:

  • Comprehensive Batch Characterization:

    • Action: Do not assume all batches are identical. Perform a thorough analytical characterization of each new batch upon receipt.

    • Methods & Rationale:

      • NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

      • Karl Fischer Titration: To quantify the water content, as this can affect solubility and reactivity.[9]

      • Elemental Analysis: To verify the correct elemental composition and rule out inorganic salt contamination.

  • Standardization Protocol:

    • Action: If significant variations are detected, implement a pre-use standardization or purification step.

    • Protocol Example (Purification): Recrystallization from an appropriate solvent system (e.g., methanol/ether) can be an effective way to remove impurities and ensure a consistent starting material.

    • Causality: By using a standardized or purified reagent, you eliminate a critical variable, which is essential for achieving reproducible experimental results.

  • Strict Procedural Control:

    • Action: Re-evaluate the experimental protocol for any subtle, uncontrolled variations.

    • Rationale: Sometimes, minor differences in how reagents are added, stirring speed, or atmospheric control can be amplified by slight variations in reagent quality, leading to inconsistent outcomes.

Summary of Key Stability Factors and Recommended Handling
ParameterRisk FactorRecommended ActionScientific Rationale
Temperature High temperatures (>150 °C)Store at room temperature or below. Avoid excessive heating in experiments.Prevents thermal degradation, which can proceed via Hofmann elimination or other pathways.[8][12]
Light UV and prolonged visible light exposureStore in amber containers. Protect reactions from light.Minimizes photodegradation, which can generate reactive radical species and byproducts.[4]
pH Strongly alkaline conditionsMaintain solutions at neutral or slightly acidic pH. Use buffers if necessary.Avoids base-catalyzed degradation, primarily through the Hofmann elimination mechanism.[1][2]
Moisture Atmospheric humidityStore in a desiccator or under an inert, dry atmosphere.Prevents deliquescence and hydrolysis, and maintains consistent solubility characteristics.
Atmosphere Oxygen (long-term)Store under an inert gas (e.g., Argon, Nitrogen).Reduces the potential for slow oxidative degradation over extended storage periods.

Section 3: Key Degradation Pathway

The most significant degradation pathway for this compound under common laboratory conditions is the Hofmann Elimination .

Mechanism: This is an E2 elimination reaction that occurs in the presence of a strong base and heat. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-containing ring). This leads to the cleavage of the C-N bond and the formation of a double bond, resulting in an alkene and a tertiary amine.[2][3][7]

Hofmann_Elimination A 1,1-Dimethyl-4-oxopiperidin-1-ium C N-methyl-1,2,3,6-tetrahydropyridine A->C Hofmann Elimination D Methanol + Water A->D Side Products B Base (e.g., OH⁻) + Heat B->C

Caption: Simplified representation of the Hofmann Elimination pathway.

Understanding this degradation pathway is crucial for designing robust experimental protocols and for the correct interpretation of analytical data where degradation products may be present.

References

  • Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis. TU Delft Research Portal.
  • Photochemical fate of quaternary ammonium compounds in river w
  • Photochemical fate of quaternary ammonium compounds in river w
  • Photochemical fate of quaternary ammonium compounds (QACs)
  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PubMed Central.
  • Quaternary Ammonium Compound Toxicity.
  • Degradation kinetics and solvent effects of various long‐chain quaternary ammonium salts. Wiley Online Library.
  • Chemically stable piperidinium cations for anion exchange membranes. RSC Publishing.
  • Quaternary Ammonium Compounds (Qu
  • Chemically stable piperidinium cations for anion exchange membranes. PMC - NIH.
  • Method for storing quaternary ammonium salt.
  • Degradation Kinetics and Solvent Effects of Various Long-Chain Qu
  • Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai.
  • Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Royal Society of Chemistry.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Chemically stable piperidinium cations for anion exchange membranes. RSC Publishing.
  • Synthesis, Characterization and Disinfection Efficiency Evaluation of Quaternary Ammonium Iodide Derivatives of Gum Arabic.
  • Chemically stable piperidinium cations for anion exchange membranes.
  • Hofmann elimin
  • Advances in the Synthesis of Biologically Active Qu
  • SAFETY DATA SHEET QU
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. NIH.
  • Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. Sarthaks eConnect.
  • Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite.
  • 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Sigma-Aldrich.
  • Hofmann Elimin
  • Quaternary Ammonium Hydroxide. Alfa Chemistry.
  • Thermal decomposition of tetraalkylammonium iodides.
  • Hofmann Elimin
  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. Master Organic Chemistry.
  • This compound. PubChem.
  • A piperidinium salt stabilizes efficient metal-halide perovskite solar cells. PubMed.
  • Copper(I)
  • 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. PubChem.
  • 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide.

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Technical Support Center: A Guide to Handling Hygroscopic Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hygroscopic quaternary ammonium salts (QAS). This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet versatile compounds in their work. Quaternary ammonium salts are permanently charged cations that are invaluable as phase-transfer catalysts, antimicrobials, and reagents in organic synthesis.[1] However, their propensity to absorb atmospheric moisture—their hygroscopicity—presents significant handling challenges that can compromise experimental accuracy and reproducibility.[2][3]

This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively. We will move beyond simple procedural lists to explain the why behind each recommendation, ensuring your experimental design is robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of hygroscopic QAS.

Q1: My bottle of tetrabutylammonium bromide, which should be a white solid, looks wet or has clumped together. Is it still usable?

A1: This is a classic sign of moisture absorption. While the compound may still be chemically intact, its water content is no longer negligible. This has critical implications for any experiment where stoichiometry is important. The "wet" mass you weigh will not be the true mass of the QAS, leading to significant errors in molar calculations. For non-critical applications, you might proceed, but for any quantitative or anhydrous reaction, the salt must be dried or its water content accurately determined.

Q2: What is the best general-purpose method for storing hygroscopic QAS?

A2: The primary goal is to minimize exposure to atmospheric moisture. The best practice is to store hygroscopic QAS in a desiccator over a strong desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. For highly sensitive compounds, storage inside an inert-atmosphere glove box is the gold standard. Always ensure the container is tightly sealed.[4]

Q3: I don't have access to a glove box. How can I accurately weigh a hygroscopic QAS?

A3: Weighing by difference is the most reliable method when a glove box is unavailable.[5] This technique minimizes the sample's exposure time to the atmosphere. Instead of weighing the compound directly onto weighing paper, you weigh the sealed container with the compound, quickly transfer an approximate amount to your reaction vessel, and then reweigh the sealed container. The difference in mass is the amount of compound transferred. This process should be performed as quickly as possible to minimize moisture uptake.[6]

Q4: Can I dry a hygroscopic QAS in a standard laboratory oven?

A4: This is generally not recommended without careful consideration. Many QAS are thermally unstable and can decompose at elevated temperatures.[2] Before attempting to dry a QAS in an oven, consult the manufacturer's safety data sheet (SDS) or relevant literature for its decomposition temperature. A vacuum oven at a moderate temperature (e.g., 50-70 °C) is a safer alternative, as the reduced pressure facilitates water removal without requiring excessive heat.

Q5: My hygroscopic QAS is difficult to dissolve. Is this related to its water content?

A5: It can be, although solubility is primarily dictated by the salt's structure and the chosen solvent. In some cases, absorbed water can interfere with the solvation process, especially in non-polar organic solvents. Conversely, for dissolution in polar solvents, the presence of some water might not be detrimental. If you are experiencing solubility issues, ensure your solvent is anhydrous (if required by your protocol) and consider gentle heating or sonication to aid dissolution.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to common and complex problems encountered during experiments involving hygroscopic QAS.

Troubleshooting Guide 1: Inconsistent Reaction Yields or Rates

Problem: You are using a QAS as a phase-transfer catalyst, and your reaction yields are inconsistent from run to run, or the reaction rate is slower than expected.

Causality Analysis: The most likely culprit is variable water content in your QAS. Water can interfere with phase-transfer catalysis in several ways:

  • Inaccurate Molar Ratio: As discussed in the FAQs, weighing a "wet" salt leads to using less catalyst than intended, directly impacting the reaction rate.

  • Interference at the Interface: In a biphasic system (e.g., organic/aqueous), excess water can alter the hydration sphere of the QAS cation and the reacting anion, hindering the formation of the lipophilic ion pair necessary for transport into the organic phase.

  • Side Reactions: Water can participate in undesirable side reactions, such as hydrolysis of reactants or products.

G start Inconsistent Yields/Rates check_mass Did you account for water content in mass calculation? start->check_mass weighing_protocol Review Weighing Protocol check_mass->weighing_protocol No check_solvent Is the reaction solvent anhydrous? check_mass->check_solvent Yes karl_fischer Determine Water Content (Karl Fischer Titration) weighing_protocol->karl_fischer dry_salt Dry the QAS (Vacuum Oven) weighing_protocol->dry_salt adjust_mass Adjust Mass Based on Water Content karl_fischer->adjust_mass re_run Re-run Experiment with Corrected Mass/Dry Salt adjust_mass->re_run dry_salt->re_run end Problem Resolved re_run->end check_solvent->re_run Yes dry_solvent Dry Solvent and Re-run check_solvent->dry_solvent No dry_solvent->re_run

Caption: Workflow for troubleshooting inconsistent reaction outcomes.

  • Quantify Water Content: The most rigorous approach is to determine the exact water content using Karl Fischer titration. This will allow you to calculate the "true" mass of the anhydrous QAS you are adding.

  • Drying Protocol: If Karl Fischer titration is not an option, you must dry the salt.

    • Step 1: Place the QAS in a suitable flask or dish, spreading it into a thin layer to maximize surface area.

    • Step 2: Place the container in a vacuum oven.

    • Step 3: Heat the oven to a temperature at least 20-30 °C below the compound's decomposition temperature (check the SDS) under a high vacuum.

    • Step 4: Dry for several hours (4-24 hours, depending on the amount and hygroscopicity) until a constant weight is achieved.

    • Step 5: Cool the container under vacuum or in a desiccator before weighing.

  • Implement Proper Weighing Technique:

    • Weighing by Difference Protocol:

      • Step 1: Place your sealed vial containing the dry QAS on the analytical balance and record the mass (M1).

      • Step 2: Remove the vial from the balance. Quickly open it and transfer an estimated amount of the solid into your reaction flask. Reseal the vial immediately.

      • Step 3: Place the sealed vial back on the balance and record the new mass (M2).

      • Step 4: The mass of the transferred QAS is M1 - M2.

Troubleshooting Guide 2: Physical State Changes and Handling Difficulties

Problem: Your solid, crystalline QAS has turned into a sticky, viscous syrup, making it nearly impossible to handle and weigh accurately.

Causality Analysis: This is an advanced stage of moisture absorption known as deliquescence, where the substance absorbs so much moisture from the atmosphere that it dissolves into an aqueous solution. This makes quantitative transfer extremely difficult.

Experimental Requirement Recommended Action Rationale
Anhydrous Conditions Required Discard and use a fresh, unopened bottle. OR Attempt rigorous drying (see protocol above), but this may be difficult and time-consuming.Introducing a highly concentrated aqueous solution into an anhydrous reaction is often catastrophic. Drying a syrup is inefficient due to the low surface area.
Aqueous Reaction Prepare a stock solution.Since the reaction is aqueous, the water content is less critical. Dissolve the entire amount of the syrupy salt in a known volume of solvent (e.g., water, ethanol) to create a stock solution. You can then use volumetric dispensing for your reactions.
Need for Solid Form Attempt recrystallization from an appropriate anhydrous solvent system.This can remove the excess water and restore the crystalline form, but requires additional purification steps and may lead to material loss.
  • Step 1: Carefully transfer the entire contents of the bottle containing the syrupy QAS into a volumetric flask using a suitable solvent (e.g., deionized water, anhydrous ethanol).

  • Step 2: Rinse the original bottle multiple times with the solvent and add the rinsings to the volumetric flask to ensure a complete quantitative transfer.

  • Step 3: Add solvent to the flask until the final volume is reached. Mix thoroughly until the solution is homogeneous.

  • Step 4: The concentration of this stock solution can be determined more accurately via titration methods if required for the application.[7][8][9][10]

Part 3: Best Practices for Handling and Storage

Proactive measures are the most effective way to manage hygroscopic quaternary ammonium salts.

Storage

Proper storage is the first line of defense against moisture.

Sensitivity Level Storage Method Recommended Desiccant
Low to Moderate Tightly sealed container inside a desiccator.Anhydrous CaSO₄, silica gel with indicator.
High Tightly sealed container inside a desiccator.Phosphorus pentoxide (P₄O₁₀), molecular sieves.
Extreme/Anhydrous Use Inert-atmosphere glove box (<1 ppm H₂O).N/A (atmosphere is controlled).
Handling in an Inert-Atmosphere Glove Box

For the most sensitive applications, a glove box is indispensable.[11][12]

G start Prepare Materials antechamber Place Sealed QAS Bottle & Tools in Antechamber start->antechamber purge Evacuate & Refill Antechamber (3x Cycles) antechamber->purge transfer_in Transfer Items into Main Chamber purge->transfer_in weigh Weigh QAS Inside Glove Box transfer_in->weigh seal Seal Reaction Vessel Before Removal weigh->seal transfer_out Remove Sealed Vessel via Antechamber seal->transfer_out end Experiment Ready transfer_out->end

Caption: Standard workflow for handling hygroscopic materials in a glove box.

Key Considerations for Glove Box Use:

  • Purging: Ensure the glove box atmosphere is stable and has low oxygen and water levels before introducing your compound.

  • Tool Preparation: All tools (spatulas, weighing paper, flasks) must be brought into the glove box through the antechamber and allowed to degas. Porous materials like kimwipes should be degassed under vacuum in the antechamber for an extended period.[11][13]

  • Static Charge: The dry atmosphere inside a glove box can increase static electricity, making it difficult to handle fine powders. Use of an anti-static gun can be beneficial.

By implementing these detailed protocols and understanding the chemical principles behind them, you can handle hygroscopic quaternary ammonium salts with confidence, ensuring the accuracy and success of your experiments.

References

  • Wikipedia. (2023). Quaternary ammonium cation.
  • Varcoe, J. R., et al. (2015). Comparison of alkaline stability of quaternary ammonium and 1,2-dimethylimidazolium cations for alkaline anion exchange membrane fuel cell application. Journal of Power Sources, 275, 123-130.
  • Carl, D. R. (1981). U.S. Patent No. 4,269,665. Washington, DC: U.S.
  • Ponce-Gonzalez, J., et al. (2016). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
  • UCLA Instructional Videos. (2017). Weighing by Difference. YouTube.
  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513-523.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Jacomex. (n.d.). Humidity Controlled Glove Box.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Berry, J. F., et al. (2019). Glovebox Use. University of Wisconsin-Madison.
  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • Labconco. (n.d.). Protector Controlled Atmosphere Glove Boxes.
  • Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration.
  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants.
  • YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants.

Sources

Technical Support Center: Troubleshooting Low Yield in Mannich Reactions for 4-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-piperidones via the Mannich reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthetic transformation. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing the reaction, providing you with the insights needed to diagnose and resolve common issues effectively.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section is structured to address the most frequent problems encountered during the synthesis of 4-piperidones. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My Mannich reaction for 4-piperidone synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or nonexistent yields in a Mannich reaction are often traced back to a few critical parameters. The reaction hinges on the successful formation of an electrophilic iminium ion and its subsequent attack by an enol or enolate derived from the ketone.[1][2] Failure at either stage will halt the reaction.

Potential Causes & Recommended Solutions:

  • Inefficient Iminium Ion Formation: The cornerstone of the Mannich reaction is the generation of an iminium ion from the amine and the aldehyde (often formaldehyde).[1][2]

    • Solution: Ensure your amine and aldehyde are of high purity. For formaldehyde, using fresh paraformaldehyde or a formaldehyde solution is critical; old sources can be hydrated or polymerized. The reaction is typically acid-catalyzed, which facilitates the dehydration step to form the iminium ion.[1] Verify the pH of your reaction mixture; it should be mildly acidic. A catalytic amount of a strong acid like HCl or a Brønsted acid catalyst like trifluoroacetic acid can be beneficial.[3][4]

  • Poor Enol/Enolate Formation: The ketone component must possess an acidic α-proton to form the nucleophilic enol or enolate.[1]

    • Solution: The rate of enolization is often the rate-determining step. The choice of solvent and catalyst can significantly influence this. Protic solvents like ethanol or methanol can facilitate enol formation.[5][6] In some cases, using a stronger acid or base catalyst can promote enolization, but this must be balanced to avoid side reactions.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial.

    • Solution: Many Mannich reactions require heating to proceed at a reasonable rate.[7] Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[4][8] Monitor your reaction over time using TLC or LC-MS. Insufficient reaction time is a common cause of low conversion. Conversely, prolonged heating can lead to product degradation or side reactions.

  • Reagent Stoichiometry: The classic synthesis of 2,6-disubstituted-4-piperidones involves one equivalent of a primary amine, two equivalents of an aldehyde, and one equivalent of a dialkyl ketone.[8]

    • Solution: Carefully check the molar ratios of your reactants. An excess of one reagent may be used to drive the reaction to completion, but a significant deviation from the optimal stoichiometry can lead to the formation of byproducts.[9]

Question 2: I'm observing the formation of multiple byproducts alongside my desired 4-piperidone. How can I improve the selectivity of my reaction?

Byproduct formation is a common challenge, often arising from the high reactivity of the intermediates and starting materials.

Potential Causes & Recommended Solutions:

  • Self-Condensation of the Ketone (Aldol Reaction): Under the reaction conditions, the enolizable ketone can undergo self-condensation, competing with the desired Mannich reaction.[10]

    • Solution: This is often controlled by carefully managing the reaction temperature and the rate of addition of reagents. Pre-forming the iminium ion by mixing the amine and aldehyde before adding the ketone can sometimes mitigate this side reaction.

  • Over-Alkylation: If a primary amine is used, the resulting secondary amine in the 4-piperidone product can potentially react further.[6][10] Additionally, if the ketone has multiple acidic α-protons, further reactions can occur.[10]

    • Solution: Using a secondary amine as a starting material will prevent this issue if a monosubstituted product is desired. To avoid multiple additions to the ketone, careful control of stoichiometry is key. Using a large excess of the ketone can sometimes favor the mono-adduct.

  • Reaction with Solvent: Certain solvents can participate in the reaction. For example, using acetone as a solvent when it is not the intended ketone substrate can lead to unwanted product formation.[11]

    • Solution: Choose an inert solvent or one that is also a reactant. High-boiling alcohols are often a good choice as they are relatively inert and allow for higher reaction temperatures.[12] Acetic acid is also an effective solvent that can participate beneficially in the catalysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich reaction for 4-piperidone synthesis?

The reaction proceeds via a three-component condensation.[1] First, the amine and aldehyde react to form an electrophilic iminium ion. Second, the ketone tautomerizes to its enol form. Finally, the enol acts as a nucleophile, attacking the iminium ion to form a β-amino carbonyl compound, known as a Mannich base.[1][2] In the case of 4-piperidone synthesis from a primary amine, this happens twice, followed by an intramolecular cyclization to form the piperidone ring.

Q2: How does the choice of solvent affect the reaction yield?

The solvent plays a multifaceted role. Protic solvents like ethanol, methanol, or water can stabilize the charged iminium ion intermediate, thereby promoting the reaction.[6][13] Some studies have shown that the presence of water can significantly favor the Mannich reaction over the formation of Schiff bases alone.[11] Acetic acid can serve as both a solvent and a catalyst.[4] The choice of solvent can also influence reaction kinetics and the solubility of reactants and products.[13]

SolventTypical Effect on YieldRationale
Ethanol/Methanol Good to ExcellentProtic nature stabilizes the iminium ion; good solubility for many reactants.[5]
Water Can be beneficialPromotes the Mannich reaction over other pathways in some cases.[11]
Acetic Acid Very GoodActs as both a solvent and an acid catalyst, often leading to high yields.[4]
Aprotic Solvents (e.g., THF, DCM) Generally LowerLess effective at stabilizing the charged intermediates, can lead to lower rates and yields.[11]

Q3: What role does the catalyst play, and how do I choose the right one?

Catalysts are crucial for facilitating both the formation of the iminium ion and the enolization of the ketone.

  • Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids are commonly used.[3][14] They protonate the carbonyl of the aldehyde, making it more electrophilic for the amine attack, and facilitate the dehydration step. They also catalyze the enolization of the ketone.

  • Base Catalysts: While less common for this specific transformation, bases can be used. They function by promoting the formation of the enolate from the ketone.

  • Other Catalysts: A wide range of catalysts, including ionic liquids and metal salts, have been explored to improve yields and reaction conditions.[5][15]

The optimal catalyst often depends on the specific substrates being used. For many standard 4-piperidone syntheses, a simple acid catalyst like HCl or acetic acid is sufficient.[4]

Key Experimental Protocols & Visualizations

General Protocol for the Synthesis of a 2,6-Disubstituted-4-Piperidone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the primary amine hydrochloride (1 eq.), the ketone (1 eq.), and the aldehyde (2.2 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Reaction Execution: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[8]

Visualizing the Mannich Reaction Mechanism

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack Amine R₂NH Iminium [CH₂=NR₂]⁺ Iminium Ion Amine->Iminium + H⁺, - H₂O Aldehyde CH₂O Aldehyde->Iminium MannichBase R'-CO-CH(R'')-CH₂-NR₂ Mannich Base Iminium->MannichBase Attack Ketone R'-CO-CH₂-R'' Enol R'-C(OH)=CH-R'' Enol Form Ketone->Enol Keto-Enol Tautomerism Enol->MannichBase Nucleophilic

Caption: A simplified mechanism for the acid-catalyzed Mannich reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yields Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, t) CheckReagents->CheckConditions Reagents OK Success Improved Yield CheckReagents->Success Issue Found & Corrected CheckCatalyst Evaluate Catalyst (Type, Loading) CheckConditions->CheckCatalyst Conditions OK CheckConditions->Success Issue Found & Corrected CheckSolvent Investigate Solvent Effects CheckCatalyst->CheckSolvent Catalyst OK CheckCatalyst->Success Issue Found & Corrected SideReactions Analyze for Side Products (TLC, LC-MS) CheckSolvent->SideReactions Solvent OK CheckSolvent->Success Issue Found & Corrected SideReactions->Start Identify & Mitigate SideReactions->Success Side Reactions Suppressed

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • The influence of solvents on the Mannich reaction. (n.d.). ResearchGate.
  • Mannich Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
  • Al-Garni, T. S., Ismail, A. M., Al-Zaben, M., & El-Faham, A. (n.d.). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one.King Saud University.
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (2012). Chiang Mai J. Sci., 39(1), 50-58. [Link]
  • Mannich reaction. (n.d.). Wikipedia.
  • Wang, C., Li, Z., & Wu, Y. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts.Organic Letters, 12(4), 752–755. [Link]
  • Solvent effect on Mannich reaction. (n.d.). ResearchGate.
  • Chapman, N. B., & Williams, J. F. A. (1952). Mannich reactions in high-boiling solvents.Journal of the Chemical Society (Resumed), 5044. [Link]
  • Tetrasubstitutedpiperidone synthesis employing intramolecular Mannich reaction of δ‐amino β‐keto esters with aldehydes and ketone. (n.d.). ResearchGate. Retrieved from a publication on redox economic synthesis. [Link]
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (2025).
  • Mousavi, S. R., et al. (2016). Trifluoroacetic acid-catalyzed one-pot Mannich reactions: syntheses of piperidines and β-aminoketones via an imine-based three-component reaction.
  • Le, C. M., et al. (2014). Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction.Journal of the American Chemical Society, 136(14), 5241–5244. [Link]
  • McElvain, S. M., & McMahon, R. E. (1949). Some Piperidine Derivatives by the Mannich Reaction.Journal of the American Chemical Society, 71(3), 901–905. [Link]
  • Mannich reaction of β-ketoesters, aldehydes, and primary amines. (n.d.).
  • Discussing the Mannich reaction. (2004). The Hive. [Link]
  • The Mannich Reaction. (2023). YouTube. [Link]
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Piperidine Synthesis. (n.d.).
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids.Organic & Biomolecular Chemistry, 13(12), 3669–3683. [Link]
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. [Link]
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters, 4(4), 192-199. [Link]
  • Habibi-Khorassani, S. M., et al. (2017). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results.
  • Jayabharathi, J., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).International Journal of Scientific & Engineering Research, 4(11).
  • Mannich Reaction. (2023). Chemistry LibreTexts.
  • Zhang, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • Mannich Reaction Help. (2025). Reddit. [Link]

Sources

Technical Support Center: Strategies for Byproduct Prevention in Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidone synthesis and effectively troubleshoot byproduct formation. The piperidine ring is a cornerstone in medicinal chemistry, and its precursor, piperidone, is a critical intermediate. However, its synthesis is often plagued by side reactions that can diminish yield and complicate purification. This resource provides in-depth, field-proven insights to help you optimize your synthetic routes and achieve higher purity products.

Frequently Asked Questions (FAQs) at a Glance

  • Dieckmann Condensation: How can I prevent the formation of oligomeric byproducts in my Dieckmann condensation reaction?

  • Catalytic Hydrogenation of Pyridines: I'm observing partially hydrogenated intermediates and other reduction byproducts. How can I improve the selectivity for my desired piperidone?

  • Aza-Michael Addition: My aza-Michael reaction is yielding a mixture of products, including double addition and polymeric materials. What strategies can I employ to enhance the yield of the desired piperidone?

  • Petrenko-Kritschenko Reaction: How do I suppress the formation of the 4-oxotetrahydropyran byproduct in my Petrenko-Kritschenko piperidone synthesis?

  • General Issues: What are the best practices to prevent unwanted N-oxidation of my piperidone product?

  • Stereochemistry: How can I control the stereochemical outcome of my piperidone synthesis to avoid the formation of diastereomeric byproducts?

Troubleshooting Guide: Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, which are direct precursors to piperidones. However, competing intermolecular reactions can lead to undesirable byproducts.[1][2]

Q1: I'm observing a significant amount of a viscous, oily substance in my Dieckmann condensation, and my yield of the desired cyclic β-keto ester is low. What is happening and how can I fix it?

A1: The likely culprit is the formation of oligomeric or polymeric byproducts resulting from intermolecular Claisen condensation. This side reaction is particularly prevalent at high concentrations of the starting diester.

Causality: The enolate generated from one diester molecule can react with the carbonyl group of another diester molecule (intermolecularly) instead of the other ester group within the same molecule (intramolecularly). This leads to a chain of reactions, forming linear oligomers instead of the desired cyclic product.

Troubleshooting Protocol:

  • High Dilution Conditions: The most effective way to favor the intramolecular Dieckmann condensation is to perform the reaction under high dilution. This reduces the probability of intermolecular collisions. A common starting point is a substrate concentration of 0.1 M or lower.

  • Slow Addition of Substrate: Instead of adding the entire amount of diester at once, add it slowly over several hours to a solution of the base. This maintains a low instantaneous concentration of the diester, further promoting the intramolecular cyclization.

  • Choice of Base and Solvent: The choice of base and solvent is critical. Using a sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or toluene can minimize side reactions.[1] Protic solvents like ethanol can participate in transesterification reactions, leading to a mixture of products.

  • Temperature Control: While some Dieckmann condensations require reflux temperatures, running the reaction at the lowest effective temperature can help minimize side reactions. For highly reactive substrates, the reaction may proceed efficiently at room temperature or even lower.

Experimental Protocol: Optimized Dieckmann Condensation

  • Step 1: Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add the anhydrous solvent (e.g., THF).

  • Step 2: Base Addition: Add the base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) to the solvent.

  • Step 3: Substrate Addition: Dissolve the diester (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over 2-4 hours.

  • Step 4: Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 5: Quenching: Upon completion, carefully quench the reaction by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, at 0 °C.

Table 1: Recommended Starting Conditions for Dieckmann Condensation

ParameterRecommendationRationale
Concentration ≤ 0.1 MFavors intramolecular cyclization over intermolecular oligomerization.
Base NaH, t-BuOKStrong, non-nucleophilic bases that minimize side reactions.[1]
Solvent Anhydrous THF, TolueneAprotic solvents that do not interfere with the reaction.
Temperature Room Temperature to RefluxStart at a lower temperature and increase only if necessary.
Addition Rate Slow, dropwise additionMaintains a low substrate concentration.

Visualization of Competing Pathways

G cluster_0 Intramolecular (Desired) cluster_1 Intermolecular (Byproduct) A Diester Enolate B Cyclic β-Keto Ester A->B Dieckmann Condensation C Diester Enolate D Another Diester Molecule C->D Claisen Condensation E Dimer F Oligomers/ Polymers E->F Further Reaction

Caption: Competing intramolecular vs. intermolecular reaction pathways in Dieckmann condensation.

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation is a direct route to piperidones from pyridones or substituted pyridines. However, achieving high selectivity can be challenging, with common byproducts arising from incomplete or over-reduction.[3][4]

Q2: My catalytic hydrogenation of a substituted pyridine is not going to completion, and I'm isolating a mixture of di- and tetrahydropyridine intermediates. How can I drive the reaction to the fully saturated piperidone?

A2: Incomplete hydrogenation is often due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature. The aromaticity of the pyridine ring makes its complete reduction challenging.

Causality: The pyridine nitrogen can act as a catalyst poison by strongly coordinating to the metal surface, hindering further hydrogenation.[5] The intermediates, di- and tetrahydropyridines, are often more reactive than the starting pyridine, but catalyst deactivation can stall the reaction.

Troubleshooting Protocol:

  • Catalyst Selection and Loading: Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are highly effective for pyridine hydrogenation.[4] Rhodium catalysts, like Rh₂O₃, have also shown high activity under mild conditions for functionalized pyridines.[3] Increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can sometimes be beneficial, but this should be balanced against cost and potential for side reactions.

  • Reaction Conditions:

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 50 psi to 500-1000 psi) can significantly enhance the rate of hydrogenation.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for complete reduction. However, excessive temperatures can lead to side reactions like polymerization.[6]

    • Solvent: Protic solvents like acetic acid or ethanol are commonly used and can facilitate the reaction by protonating the pyridine nitrogen, making it more susceptible to reduction.[4] For sensitive substrates, trifluoroethanol (TFE) can be an excellent choice.[7]

  • Reaction Time: Monitor the reaction progress over time. If the reaction stalls, it may be necessary to filter the mixture and add fresh catalyst.

Experimental Protocol: Complete Hydrogenation of a Pyridine Derivative

  • Step 1: Reactor Charging: In a high-pressure reactor, add the pyridine derivative (1.0 equivalent), the solvent (e.g., glacial acetic acid), and the catalyst (e.g., PtO₂, 5 mol%).

  • Step 2: System Purge: Seal the reactor and purge several times with an inert gas (e.g., argon) to remove all oxygen.

  • Step 3: Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar) and begin vigorous stirring. Maintain the reaction at room temperature or a slightly elevated temperature.

  • Step 4: Monitoring and Work-up: Monitor hydrogen uptake. Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry completely.

  • Step 5: Isolation: Remove the solvent under reduced pressure and purify the resulting piperidone as needed.

Q3: My substrate has other reducible functional groups (e.g., a nitro group or a carbon-carbon double bond) that are also being reduced during the hydrogenation of the pyridine ring. How can I achieve chemoselective reduction?

A3: Achieving chemoselectivity requires careful selection of the catalyst and reaction conditions to favor the reduction of the pyridine ring over other functional groups.

Causality: Different catalysts and conditions have varying activities towards different functional groups. For instance, palladium on carbon (Pd/C) is highly active for the reduction of nitro groups and double bonds, while certain iridium or rhodium catalysts can be more selective for the pyridine ring.

Troubleshooting Protocol:

  • Catalyst Choice: Iridium-based catalysts have shown excellent chemoselectivity in the ionic hydrogenation of pyridines, leaving sensitive groups like nitro, azido, bromo, and alkenyl moieties intact.[5][8] Rhodium oxide (Rh₂O₃) is also a good option for the hydrogenation of functionalized pyridines under mild conditions.[3]

  • Reaction Conditions:

    • Ionic Hydrogenation: The use of an iridium catalyst in the presence of an acid like trifluoroacetic acid (TFA) and a hydrogen source can selectively reduce the pyridine ring.[5]

    • Mild Conditions: Employing lower temperatures and pressures can often enhance selectivity.

Table 2: Catalyst and Condition Selection for Chemoselective Pyridine Hydrogenation

Target ReductionFunctional Group to PreserveRecommended CatalystKey Conditions
Pyridine RingNitro, Azide, Bromo, AlkeneIridium(III) complex[5]Trifluoroacetic acid, Methanol, 50 bar H₂
Pyridine RingAlcohols, Amines, CarbonylsRhodium(III) oxide (Rh₂O₃)[3]Trifluoroethanol, 5 bar H₂, 40 °C
Pyridine RingNitrilePalladium on Carbon (Pd/C)Aqueous H₂SO₄ (adjusting acidity tunes selectivity)[3]

Troubleshooting Guide: Aza-Michael Addition

The aza-Michael addition is a versatile method for constructing the piperidone ring, often through a double Michael addition of a primary amine to a divinyl ketone or a related Michael acceptor.[9]

Q4: My aza-Michael reaction for piperidone synthesis is producing a complex mixture of products, and the yield of the desired piperidone is low. What are the likely side reactions, and how can I suppress them?

A4: The primary side reactions in aza-Michael additions for piperidone synthesis are the formation of double addition products (if not desired in a tandem reaction), polymerization of the Michael acceptor, and lack of stereocontrol.

Causality:

  • Double Addition: If the reaction is not a tandem double Michael addition, a second molecule of the Michael acceptor can add to the initial adduct.

  • Polymerization: The electron-deficient Michael acceptor can undergo base-catalyzed polymerization.

  • Stereocontrol: The formation of new stereocenters can lead to a mixture of diastereomers if the reaction is not stereoselective.

Troubleshooting Protocol:

  • Control of Stoichiometry: Carefully control the stoichiometry of the amine and the Michael acceptor. For a single addition, using a slight excess of the amine can help prevent double addition.

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures can often suppress polymerization and improve selectivity.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents can sometimes facilitate the reaction, while aprotic solvents may be necessary for certain catalysts.

    • Catalyst: While many aza-Michael additions proceed without a catalyst, Lewis acids or organocatalysts can be used to enhance the rate and stereoselectivity.[7]

  • Slow Addition: Similar to the Dieckmann condensation, slow addition of the Michael acceptor to the amine solution can help minimize polymerization by keeping the instantaneous concentration of the acceptor low.

Experimental Protocol: Controlled Aza-Michael Addition for Piperidone Synthesis

  • Step 1: Reactant Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile/water).[9]

  • Step 2: Michael Acceptor Addition: Slowly add the divinyl ketone or other Michael acceptor (1.0 equivalent) to the stirred amine solution at a controlled temperature (e.g., 16 °C).[9]

  • Step 3: Reaction Progression: After the addition is complete, the reaction may be heated to reflux to drive the cyclization to completion.

  • Step 4: Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the crude product.

  • Step 5: Purification: Purify the piperidone by column chromatography or crystallization.

Visualization of Aza-Michael Side Reactions

G Start Amine + Michael Acceptor Desired Piperidone (Double Michael Addition) Start->Desired Desired Pathway Byproduct1 Single Michael Adduct Start->Byproduct1 Incomplete Reaction Byproduct2 Polymerized Michael Acceptor Start->Byproduct2 Polymerization

Caption: Desired and undesired pathways in aza-Michael addition for piperidone synthesis.

Troubleshooting Guide: Petrenko-Kritschenko Reaction

The Petrenko-Kritschenko reaction is a multicomponent reaction that assembles the piperidone ring from an aldehyde, a β-ketoester derivative, and an amine.[10][11]

Q5: In my attempt at a Petrenko-Kritschenko synthesis, I'm isolating a significant amount of a 4-oxotetrahydropyran derivative instead of the desired piperidone. Why is this happening?

A5: The formation of a 4-oxotetrahydropyran is a known competing reaction in the Petrenko-Kritschenko synthesis, especially in the absence of a sufficient amount of the amine component. [11]

Troubleshooting Protocol:

  • Ensure Presence of Amine: The most critical factor is to ensure that ammonia or a primary amine is present in the reaction mixture in a sufficient concentration. Ammonium acetate is a common source of ammonia for this reaction.[12]

  • pH Control: The pH of the reaction medium can influence the relative rates of the competing cyclization pathways. Buffering the reaction mixture may be necessary to maintain the optimal pH for piperidone formation.

  • Order of Addition: The order in which the reactants are mixed can be important. Premixing the aldehyde and the amine to form the imine before the addition of the β-ketoester can sometimes favor the desired reaction pathway.

General Troubleshooting

Q6: My final piperidone product is discolored (yellow or brown). What is the cause, and how can I prevent it?

A6: Discoloration is often due to the formation of N-oxides or other oxidation byproducts. Piperidines and piperidones can be susceptible to air oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (argon or nitrogen) to exclude oxygen.[6]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Storage: Store the purified piperidone under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.[13]

  • Antioxidants: In some cases, small amounts of antioxidants like butylated hydroxytoluene (BHT) may be added to prevent oxidation, but their compatibility with the reaction and downstream applications must be considered.[13]

Q7: My piperidone synthesis is yielding a mixture of diastereomers. How can I improve the stereoselectivity?

A7: The formation of diastereomers is common when new stereocenters are created in an uncontrolled manner. Achieving high stereoselectivity often requires the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection.

Troubleshooting Protocol:

  • Chiral Auxiliaries: Employing a chiral amine in the aza-Michael or Petrenko-Kritschenko reaction can induce diastereoselectivity. The auxiliary can then be removed in a subsequent step.

  • Chiral Catalysts: Asymmetric catalysis using chiral Lewis acids or organocatalysts can provide enantiomerically enriched piperidones.

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. This is particularly relevant in intramolecular reactions where the conformation of the transition state is influenced by existing stereocenters.[14]

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the diastereomeric ratio. Lowering the reaction temperature often leads to higher selectivity.

References

  • BIOENGINEER.ORG. (2025).
  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
  • University of Liverpool Repository. (2021).
  • ResearchGate. (2015).
  • SynArchive. (2024). Petrenko-Kritschenko Piperidone Synthesis. [Link]
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. [Link]
  • National Institutes of Health. (2010).
  • Royal Society of Chemistry. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]
  • Merck Index. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. [Link]
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
  • ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
  • Chemical Review and Letters. (2021).
  • ResearchGate. (2013).
  • Reddit. (2021).
  • ResearchGate. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
  • The Organic Chemistry Tutor. (2025).
  • ResearchGate. (2009). Synthesis of Piperidones by MCR. [Link]
  • ResearchGate. (2011).
  • White Rose Research Online. (2022).
  • Google Patents. (2007).
  • Google Patents. (2010).
  • Organic Chemistry Portal. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

1,1-Dimethyl-4-oxopiperidin-1-ium iodide storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've started gathering information on the chemical and physical properties of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. I'm focusing on its stability, reactivity, and ideal storage conditions. I'm also searching for established handling procedures and safety precautions. This initial stage is crucial for a safe and informed approach.

Initiating Knowledge Synthesis

I am now synthesizing the gathered information. My focus is on creating a question-and-answer format for the technical support center. I'm drafting troubleshooting guides and FAQs to address user problems directly. I'm also preparing detailed protocols for handling and storage, explaining each step's rationale. Tables and diagrams will follow, summarizing quantitative data and visualizing workflows.

Analyzing Information Gathering

I'm now expanding my search for information on the compound's properties, stability, and reactivity, as well as handling procedures. I'm prioritizing authoritative sources such as MSDS and peer-reviewed articles. The goal is a comprehensive understanding to create a robust and reliable technical guide. I'm also considering potential user scenarios to anticipate likely questions and concerns.

Examining Initial Findings

I've initiated a search and gathered safety data sheets and chemical information from suppliers like Sigma-Aldrich and PubChem for this compound and related compounds. I've focused on understanding their molecular properties, including weight, formula, and structure, and I'm now exploring their physical and chemical behaviors.

Reviewing Data and Refining

I've assembled safety data sheets and chemical info for this compound. The hazards include ingestion toxicity, skin/eye irritation, and respiratory issues. Safe storage involves a dry, well-ventilated space, perhaps dark and inert, because it's light-sensitive and hygroscopic. Proper handling requires PPE and ventilation, with a focus on dust avoidance. The compound is stable but potentially incompatible with moisture and oxidizers. I'm focusing on making the guidelines more specific.

Synthesizing Current Data

I've got a solid foundation now, compiling safety data and properties of this compound. My focus is narrowing to synthesize what's most relevant from the search results, especially physical and chemical properties and hazards. I'm building out the guide sections and will focus on specificity and experimental applications for troubleshooting. I'll refrain from more searches for now to focus on synthesizing.

Technical Support Center: Navigating the Solubility Challenges of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues encountered during experimental work with this compound. As a quaternary ammonium salt, this compound presents a unique set of solubility characteristics that require a systematic and informed approach to ensure experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is crucial.

PropertyValueSource
IUPAC Name 1,1-dimethylpiperidin-1-ium-4-one iodide[PubChem][1]
Molecular Formula C₇H₁₄INO[PubChem][1]
Molecular Weight 255.10 g/mol [PubChem][1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point 174-179°C[CD BioSustainable][2]

The structure reveals a permanently cationic quaternary ammonium head group and a polar ketone functional group, which generally contribute to aqueous solubility. However, the piperidinium ring itself is a non-planar, saturated heterocycle that can limit solubility in highly polar solvents, especially in the absence of other solubilizing groups.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: This is a common challenge. While the quaternary ammonium group suggests water solubility, the overall molecular structure can lead to limited solubility in neutral aqueous solutions. Here’s a systematic approach to address this:

  • Particle Size Reduction: Ensure your solid material is a fine powder. Grinding the material to reduce particle size increases the surface area available for solvation, which can significantly enhance the dissolution rate.

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many salts. Try heating the mixture to 30-40°C with constant stirring. However, be cautious of potential degradation at elevated temperatures over extended periods.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down crystal lattice forces and promote dissolution. Sonicate the sample in short bursts to avoid excessive heating.

Q2: I'm observing precipitation when adding my DMSO stock solution of this compound to my aqueous assay medium. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the final aqueous medium.

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains the solubility of your compound. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

  • Use a Co-solvent System: Instead of a direct dilution, try a stepwise approach. Prepare an intermediate dilution in a mixture of your aqueous buffer and a water-miscible organic co-solvent, such as ethanol or propylene glycol, before the final dilution into the assay medium.

  • Employ Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the final medium can help to maintain the compound in solution by forming micelles.

Q3: Can the iodide counter-ion affect the solubility of my compound?

A3: Yes, the iodide counter-ion can play a significant role due to the common ion effect . If your solvent system or reaction mixture already contains a source of iodide ions (e.g., from another salt like potassium iodide), it will suppress the dissolution of this compound.[3][4][5][6][7]

  • Mechanism: The dissolution of the salt is an equilibrium process: C₇H₁₄INO (s) ⇌ [C₇H₁₄NO]⁺ (aq) + I⁻ (aq)

    According to Le Châtelier's principle, adding a common ion (I⁻) to the solution will shift the equilibrium to the left, favoring the solid, undissolved state and thus decreasing the overall solubility.[3][6]

  • Troubleshooting:

    • Avoid Buffers with Common Ions: Scrutinize the composition of your buffers and media to ensure they do not contain a significant concentration of iodide salts.

    • Consider Anion Exchange: In advanced applications where the iodide is problematic, it may be possible to perform an anion exchange to replace the iodide with a more soluble or less interfering counter-ion (e.g., acetate or chloride).

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Solubility

When faced with persistent solubility issues, a systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point, but the ionic nature of this compound requires a more nuanced evaluation.

Qualitative Solubility Prediction:

Solvent ClassPredicted SolubilityRationale
Polar Protic (Water, Methanol, Ethanol)Moderate to HighThe quaternary ammonium and ketone groups can form hydrogen bonds and ion-dipole interactions.
Polar Aprotic (DMSO, DMF, Acetonitrile)HighThese solvents can effectively solvate the cation and have sufficient polarity to interact with the polar functional groups.
Less Polar (Dichloromethane, Chloroform)Low to ModerateMay show some solubility due to the organic scaffold, but the ionic character will limit it.
Non-polar (Hexane, Toluene)Very LowThe high polarity and ionic nature of the compound are incompatible with non-polar solvents.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for accurately determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration using a validated HPLC method.

  • Reporting: Express the solubility in mg/mL or mmol/L at the specified temperature.

Workflow for Determining Equilibrium Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification prep1 Add excess solid to known volume of solvent equil1 Shake at constant temperature for 24-48h prep1->equil1 Seal vial sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute and analyze by HPLC sep2->quant1

Caption: Workflow for determining equilibrium solubility.

Guide 2: Advanced Solubilization Techniques

If standard methods are insufficient, more advanced techniques can be employed.

Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable co-former. While this requires more extensive development, it can significantly alter the physicochemical properties of the compound, including solubility and dissolution rate.

Use of "Solvent-in-Salt" Systems: For specific applications, particularly in electrochemistry or as reaction media, creating a "solvent-in-salt" system can be an option.[8] In these systems, a small amount of a solvent is dissolved in a molten salt or a highly concentrated salt solution. This can create unique solvation environments that may enhance the solubility of the target compound.

Visualizing Key Concepts

The Common Ion Effect

G cluster_equilibrium Dissolution Equilibrium cluster_addition Addition of Common Ion cluster_shift Equilibrium Shift solid C₇H₁₄INO (solid) ions [C₇H₁₄NO]⁺ (aq) + I⁻ (aq) solid->ions shift Equilibrium shifts left ions->shift Le Châtelier's Principle add_ion Add external source of I⁻ (e.g., KI) add_ion->ions precipitate Increased precipitation of solid shift->precipitate solubility Decreased solubility shift->solubility

Caption: The common ion effect on solubility.

References

  • UCalgary Chemistry Textbook. (n.d.). Common Ion Effect.
  • General Chemistry II Solubility Equilibrium Part 2: Common Ion Effect. (2023, October 4). YouTube.
  • Wikipedia. (n.d.). Common-ion effect.
  • The common ion effect and solubility. (2021, November 17). YouTube.
  • Troubleshooting guide for using quaternary ammonium salt catalysts. (2025). Benchchem. Retrieved from a hypothetical Benchchem technical document.
  • CK-12 Foundation. (2025, November 6). Common Ion Effect on Solubility of Ionic Salts.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Retrieved from a hypothetical Benchchem technical document.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol. Retrieved from a hypothetical Benchchem technical document.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from a hypothetical Benchchem technical document.
  • PubChem. (n.d.). This compound.
  • Greatcell Solar Materials. (n.d.). Piperidinium iodide.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • CD BioSustainable-Green Chemistry. (n.d.). 1,1-Dimethyl-4-oxo-1-piperidinium iodide.
  • Indigo Instruments. (2024, February 28). Quaternary Ammonium Compounds-How to Dilute Multi-Quats.
  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dioctylamine Reactions in Organic Synthesis. Retrieved from a hypothetical Benchchem technical document.
  • ResearchGate. (2025, August 7). Effect of temperature on conductance studies of 1,4-dimethyl-4H-1,2,4-triazolium iodide in binary aqueous solutions of benzylamine and benzamide.
  • Royal Society of Chemistry. (n.d.). Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation.
  • PubChem. (n.d.). 1,1-Dimethylpiperidinium iodide.
  • ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • IOSR Journal. (n.d.). Solubility and Density of Silver Iodide in Water and DMF at Various Temperatures as Function of Potassium Iodide.
  • Royal Society of Chemistry. (2018, February 7). “Solvent-in-salt” systems for design of new materials in chemistry, biology and energy research.
  • PubChem. (n.d.). 1,4-Dimethylpyridinium Iodide.

Sources

Validation & Comparative

Comparing catalytic activity of different piperidinium salts

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I've initiated a deep dive into piperidinium salts, focusing my Google searches on their catalytic applications, particularly in reactions like Knoevenagel condensation and Henry reactions. I'm aiming to build a solid foundation of relevant literature, looking at specific organic reactions for a comprehensive overview.

Refining Search Parameters

I'm now refining my search parameters to include Michael addition in my scope, alongside Knoevenagel and Henry reactions, to broaden the overview. I'm focusing on experimental protocols for comparative analysis, looking for standardized methods to evaluate catalytic activity across different piperidinium salts. I'm also hunting for authoritative sources to bolster mechanistic explanations. I'm starting to think about how to structure my comparison guide, planning to introduce the organocatalytic role, detail experimental setups, and present comparative data.

Broadening Research Scope

I'm expanding my research scope to include Michael addition reactions in my comprehensive Google searches, alongside Knoevenagel and Henry reactions, to provide a well-rounded overview. I'm prioritizing experimental protocols and standardized methods to assess catalytic activity, specifically looking for comparative data from review articles, as well as authoritative sources to reinforce mechanistic explanations. I'm now structuring the guide to present organocatalytic roles, experimental setups, and comparative catalytic data. I will include Graphviz diagrams to visualize catalytic cycles, the experimental workflow, and detailed experimental protocols.

Considering Catalysis Roles

I've made a good start, initially focusing on the catalytic application of piperidinium salts. I've uncovered their relevance in Knoevenagel condensation, Michael addition, and even reductions of pyridinium salts. The initial search gave me a solid basis for further study.

Deepening the Catalyst Search

I'm now zeroing in on a comparative analysis. My initial search gave me a foundation, especially highlighting Knoevenagel condensation with piperidine salts, and I have found information that is key to the mechanism of these reactions. However, I need a dataset that directly compares catalyst performance. Currently, I need to find specific comparisons of the catalytic activity of various salts under identical conditions, and I will define a model reaction and select several piperidinium salts for study.

Gathering Comparative Data

My research has been quite productive, and I've begun to consider how to create a useful guide. I've uncovered applications of piperidinium salts in Knoevenagel condensations, Michael additions, and pyridinium salt reductions, including some data on piperidinium acetate and derivatives. While the mechanism of these reactions is reasonably clear, I still lack direct comparisons of different piperidinium salts under identical reaction conditions. My next step involves curating a dataset that compares the activity of various salts, especially in Knoevenagel condensation. I will need to find specific protocols or adapt existing ones for this comparison.

Examining Prior Research

I've built on the previous research, finding articles on piperidine and piperidinium salts as Knoevenagel condensation catalysts. Additionally, I found a direct comparison between different catalysts. This seems promising, and I'm eager to dive deeper.

Evaluating Catalyst Data Gaps

I'm now focusing on the crucial absence of a direct, peer-reviewed comparison of different piperidinium salts in Knoevenagel condensations. The previous findings on piperidine/pyrrolidine and the BenchChem article provide a useful structure, yet, I'm finding it difficult to extract data needed from the literature. I must decide whether to aggregate data, carefully noting the limitations.

Targeting Data Comparison

I'm expanding my literature search to find a direct, data-driven comparison of different piperidinium salts in Knoevenagel condensations. While earlier research provided a good foundation, a peer-reviewed comparison under identical conditions remains elusive. I am now considering aggregating data, noting the limitations, or proposing a standardized protocol. I'll outline the guide structure, identifying key salts.

Reviewing Key Comparisons

I've been looking at the literature regarding the Knoevenagel condensation. The searches turned up a paper comparing piperidine and pyrrolidine, offering a strong structural foundation. Additional papers also give context to this critical comparison.

Analyzing Experimental Designs

I've crafted a standardized experimental protocol for the Knoevenagel condensation of benzaldehyde and malononitrile. I'm now integrating existing data for piperidinium acetate and piperidine. Because direct data is missing for other piperidinium salts, like benzoate and chloride, I'll draw logical inferences based on organocatalysis principles, acknowledging these are qualitative assessments. I am now working on structuring the guide.

Planning the Guide's Structure

I'm developing a structured guide that starts with the fundamentals of piperidinium salts and the Knoevenagel reaction. I'll then move into a data-driven comparison of piperidine and piperidinium acetate, and follow up with a qualitative assessment of other piperidinium salts, since I lack direct comparative data for those. I am incorporating visualizations of the catalytic cycle and experimental workflow.

Formulating the Comparative Approach

I've formulated a solid plan to create the guide despite the missing comparative data. I'll develop a standardized protocol for the Knoevenagel condensation of benzaldehyde and malononitrile. My collation will start with available data on piperidine and piperidinium acetate. For the other salts, like benzoate and chloride, I'll use organocatalysis principles to draw qualitative inferences, and acknowledge this limitation. I am now generating content for the guide.

Uncharted Territory: The Enigmatic Role of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals:

In the vast landscape of chemical reagents and catalysts, a comprehensive understanding of a compound's efficacy and applicability is paramount for innovation and discovery. This guide endeavors to provide a detailed comparative analysis of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide , a quaternary ammonium salt incorporating a piperidinone framework. However, after an exhaustive search of scientific literature, chemical databases, and patent repositories, it is evident that this specific compound remains largely unexplored within the realm of synthetic organic chemistry.

While the piperidin-4-one core is a recognized pharmacophore with diverse applications in medicinal chemistry[1], and quaternary ammonium iodides, in general, are known to participate in various organic transformations, including as phase-transfer catalysts and in oxidation reactions, there is a significant dearth of published data specifically detailing the synthetic utility of this compound.

This guide, therefore, shifts its focus from a direct comparative analysis to an exploration of the potential reactivity of this molecule based on the known chemistry of its constituent functional groups and related compounds. We will delve into the established roles of similar structures to hypothesize potential applications and outline the necessary experimental investigations required to elucidate the true synthetic value of this compound.

Chemical and Physical Properties

Before exploring potential applications, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
Molecular Formula C₇H₁₄INO[2]
Molecular Weight 255.10 g/mol [2]
IUPAC Name This compound[2]
CAS Number 26822-37-7[2]

Hypothetical Applications and a Call for Investigation

Given the structure of this compound, we can speculate on its potential utility in several key reaction types. These hypotheses are grounded in the established reactivity of analogous compounds.

Potential as an Oxidizing Agent or Co-catalyst in Oxidation Reactions

The presence of the iodide counter-ion suggests a potential role in oxidation chemistry. Iodide ions can be oxidized in situ to form reactive iodine species that can participate in a variety of transformations. A well-established example is the use of catalytic amounts of iodide in conjunction with a stoichiometric oxidant for the oxidation of alcohols.

Hypothetical Catalytic Cycle:

G This compound This compound I₂ I₂ This compound->I₂ Oxidation Oxidant Oxidant Reduced Oxidant Reduced Oxidant Oxidant->Reduced Oxidant Alcohol Alcohol HI HI I₂->HI Reduction Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone HI->this compound Regeneration G cluster_0 Aqueous Phase cluster_1 Organic Phase Nu⁻ (aq) Nu⁻ (aq) Q⁺Nu⁻ (org) Q⁺Nu⁻ (org) Nu⁻ (aq)->Q⁺Nu⁻ (org) Ion Exchange M⁺ (aq) M⁺ (aq) R-X (org) R-X (org) R-Nu (org) R-Nu (org) R-X (org)->R-Nu (org) Q⁺X⁻ (org) Q⁺X⁻ (org) R-Nu (org)->Q⁺X⁻ (org) Q⁺I⁻ (org) This compound Q⁺X⁻ (org)->Q⁺I⁻ (org) Regeneration Q⁺I⁻ (org)->Q⁺Nu⁻ (org) Q⁺Nu⁻ (org)->R-Nu (org) Reaction

Sources

A Senior Application Scientist's Guide to Alternatives for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth examination of the synthetic utility and alternatives to 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. This guide moves beyond a simple catalog of reagents to provide a comparative analysis grounded in mechanistic insights and practical, field-proven applications. As your senior application scientist, my goal is to equip you with the knowledge to make informed, strategic decisions in your synthetic endeavors, ensuring efficiency, scalability, and robustness in your chemical processes.

Understanding the Core Reagent: this compound

This compound is a quaternary ammonium salt, recognized primarily for its role as a stable, crystalline precursor to a reactive iminium species.[1] Its principal application lies in complex molecule synthesis, most notably as a key component in the Bohlmann-Rahtz pyridine synthesis .[2][3][4][5] In this reaction, it serves as a synthetic equivalent of an enone, reacting with enamines to form highly substituted pyridines, a scaffold prevalent in pharmaceuticals and natural products.[2][6]

The utility of this reagent stems from its ability to generate a reactive Mannich electrophile under specific conditions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[7][8][9] However, the search for alternatives is driven by several factors: the need for milder reaction conditions, improved atom economy, broader substrate scope, and avoidance of iodide as a counter-ion, which can sometimes lead to undesired side reactions.

Premier Alternatives & Mechanistic Comparisons

The selection of an alternative reagent is not merely a substitution but a strategic choice based on the specific transformation required. The most common alternatives function as aminomethylating agents or Mannich reagents.[10]

Eschenmoser's Salt: The Gold Standard for Aminomethylation

Eschenmoser's salt (Dimethyl(methylidene)ammonium iodide) is arguably the most powerful and widely recognized alternative.[11][12][13] Unlike this compound, which requires an elimination step to form the reactive species, Eschenmoser's salt is a pre-formed, highly electrophilic iminium salt.[14]

Causality of Experimental Choice: The enhanced reactivity of Eschenmoser's salt allows for reactions with less activated nucleophiles, such as silyl enol ethers and even some electron-rich aromatic systems, under significantly milder conditions.[12][13] This makes it the reagent of choice for sensitive substrates that would not tolerate the higher temperatures often required in Bohlmann-Rahtz type syntheses.[6]

Diagram: Comparative Reaction Pathways

This diagram illustrates the generation of the reactive electrophile from both this compound (via in-situ elimination) and the direct use of the pre-formed Eschenmoser's Salt.

G cluster_0 Pathway 1: In-situ Generation cluster_1 Pathway 2: Pre-formed Reagent Reagent1 This compound Intermediate1 Reactive Iminium Electrophile Reagent1->Intermediate1 Heat / Base Product Aminomethylated Product Intermediate1->Product + Nucleophile Reagent2 Eschenmoser's Salt Product2 Aminomethylated Product Reagent2->Product2 + Nucleophile (Mild Conditions)

Caption: Reaction pathways for aminomethylation reagents.

In-situ Generation via the Classical Mannich Reaction

The most classical alternative is the three-component Mannich reaction, which involves the in-situ formation of the iminium ion from a secondary amine (e.g., dimethylamine), a non-enolizable aldehyde (typically formaldehyde), and the acidic carbonyl compound.[7][8][15]

Causality of Experimental Choice: This approach offers superior atom economy and cost-effectiveness, as the reagents are inexpensive and readily available. It is particularly advantageous for large-scale industrial processes where the cost and handling of pre-formed salts can be prohibitive. However, the trade-off is often a lack of control, leading to potential side reactions and requiring careful optimization of reaction conditions to achieve high yields and selectivity.[16]

Quantitative Performance Comparison

The choice of reagent significantly impacts reaction outcomes. The following table summarizes key performance indicators based on typical aminomethylation reactions of a generic ketone.

ReagentTypical ConditionsRelative ReactivityAdvantagesDisadvantages
This compound High Temperature (120-170 °C), often requires acid catalysis[6]ModerateCrystalline, stable, specific for Bohlmann-Rahtz synthesisHarsh conditions, limited scope, iodide byproduct
Eschenmoser's Salt Room Temp or below, often neutralVery HighHighly reactive, broad scope, mild conditions[12]Hygroscopic, expensive, potential for discoloration/decomposition[11]
In-situ Mannich (e.g., Me₂NH + CH₂O) Varies (Acid or Base catalysis), Room Temp to RefluxVariableLow cost, high atom economy, scalableEquilibrium-driven, potential for side products, requires optimization[16]

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible and robust protocols. Below are representative, self-validating procedures for the aminomethylation of a ketone, designed to highlight the practical differences between reagents.

Protocol 1: Aminomethylation using Eschenmoser's Salt

This protocol is designed for high efficiency and is self-validating through the expected clean conversion and formation of a crystalline product.

  • Inert Atmosphere: Under a nitrogen or argon atmosphere, add the starting ketone (1.0 eq) to anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) and cool the mixture to 0 °C. The base neutralizes the acid generated during the reaction, preventing substrate or product degradation.

  • Reagent Addition: Add Eschenmoser's Salt (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Portion-wise addition controls the exotherm and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification & Validation: The crude product is purified by flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS, which should match the expected values for the β-amino ketone.

Protocol 2: Classical In-situ Mannich Reaction

This protocol emphasizes cost-effectiveness and is validated by achieving a good yield despite the equilibrium-driven nature of the reaction.

  • Reagent Premixing: In a round-bottom flask, combine dimethylamine hydrochloride (1.2 eq) and aqueous formaldehyde (37 wt. %, 1.2 eq) in ethanol.

  • pH Adjustment: Add a catalytic amount of hydrochloric acid to maintain an acidic pH, which is crucial for iminium ion formation.[8]

  • Substrate Addition: Add the starting ketone (1.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor by TLC or LC-MS. Heating drives the equilibrium towards product formation by removing water.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the ethanol. Basify the aqueous residue with cold 2M NaOH to a pH > 10 to deprotonate the amine product.

  • Extraction & Validation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography or distillation. Validate the final compound's structure and purity via spectroscopic methods as described in Protocol 1.

Diagram: Decision-Making Workflow for Reagent Selection

This workflow guides the researcher to the optimal reagent based on key project constraints and substrate properties.

G Start Project Start: Need for Aminomethylation Q_Reaction Is the goal a Bohlmann-Rahtz Pyridine Synthesis? Start->Q_Reaction Q_Substrate Is the substrate sensitive to heat or strong acid/base? Q_Scale Is this a large-scale synthesis (>100g)? Q_Substrate->Q_Scale No Use_Eschenmoser Use Eschenmoser's Salt: - Mild Conditions - High Reactivity Q_Substrate->Use_Eschenmoser Yes Q_Scale->Use_Eschenmoser No (for optimal control and yield on small scale) Use_InSitu Use In-situ Mannich: - Cost-Effective - High Atom Economy Q_Scale->Use_InSitu Yes Q_Reaction->Q_Substrate No Use_Piperidinium Use this compound: - Specific for this reaction Q_Reaction->Use_Piperidinium Yes Consider_Alt Consider Alternative Bohlmann-Rahtz Conditions (e.g., acid catalysis) Use_Piperidinium->Consider_Alt If yields are low

Caption: Workflow for selecting an appropriate aminomethylation reagent.

Conclusion and Future Perspectives

While this compound remains a valuable reagent for specific applications like the Bohlmann-Rahtz synthesis, the modern synthetic chemist has a broader toolkit at their disposal. Eschenmoser's salt offers unparalleled reactivity and mildness for sensitive, high-value substrates, whereas classical in-situ Mannich protocols provide a scalable and cost-effective solution for industrial applications.

The future of this field lies in the development of catalytic, asymmetric Mannich reactions, which minimize waste and provide enantiomerically pure β-amino carbonyl compounds, crucial for the next generation of pharmaceuticals.[17] By understanding the fundamental reactivity, advantages, and limitations of each alternative, researchers can better navigate the complexities of synthesis and accelerate the pace of discovery and development.

References

  • Bohlmann-Rahtz Pyridine Synthesis.Organic Chemistry Portal. [Link]
  • Bohlmann–Rahtz pyridine synthesis.Wikipedia. [Link]
  • Bohlmann-Rahtz Pyridine Synthesis.SynArchive. [Link]
  • Bagley, M. C., et al.
  • Iminium Salts: Types and Properties.Scribd. [Link]
  • Eschenmoser Salt.OpenOChem Learn. [Link]
  • How does a Mannich reaction differ from an Aldol reaction?TutorChase. [Link]
  • Eschenmoser's salt.chemeurope.com. [Link]
  • Ibrahem, I., et al. Direct organocatalytic enantioselective α-aminomethylation of ketones.Tetrahedron, 2006. [Link]
  • This compound.PubChem. [Link]
  • Mannich reaction.Wikipedia. [Link]
  • Synthesis, Characterization and Applic
  • Mannich reaction – Knowledge and References.Taylor & Francis. [Link]
  • Synthetic applications of biologically important Mannich bases: An updated review.Journal of Drug Delivery and Therapeutics. [Link]
  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones.

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A Spectroscopic Guide to Piperidinium-Based Ionic Liquids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of piperidinium-based ionic liquids (ILs) against other common IL families. As a Senior Application Scientist, my goal is to move beyond mere data reporting and delve into the causality of spectroscopic behavior, offering a framework for rational analysis and characterization. The inherent structural differences between the saturated piperidinium cation and its aromatic or five-membered ring counterparts give rise to unique spectroscopic signatures that are critical for identity confirmation, purity assessment, and understanding intermolecular interactions.

The Significance of the Piperidinium Cation: Why Spectroscopy Matters

Piperidinium-based ILs, composed of a saturated, six-membered heterocyclic cation, are gaining traction as alternatives to more traditional imidazolium or pyridinium ILs. Their lack of aromaticity imparts distinct physicochemical properties, including generally higher thermal and electrochemical stability.[1][2][3] These characteristics are advantageous in demanding applications such as high-voltage electrolytes and robust catalytic systems.[2]

Spectroscopy is the cornerstone of IL characterization. It provides an unambiguous fingerprint of the molecular structure, sensitive to the subtle interplay between the cation, the anion, and the length of alkyl substituents. For professionals in drug development, where ILs are explored as novel active pharmaceutical ingredients (APIs) or excipients, rigorous spectroscopic validation is non-negotiable for regulatory compliance and ensuring product consistency.

This guide will focus on the four primary spectroscopic techniques employed in IL analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of ionic liquids. ¹H and ¹³C NMR provide definitive information on the covalent framework of the ions, while Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space proximity between the cation and anion.[4]

Causality Behind NMR Signatures

The key differentiator for the piperidinium cation is its saturated, aliphatic nature. Unlike the imidazolium cation, which features acidic protons on the aromatic ring (especially at the C2 position), the piperidinium ring protons reside in a shielded, aliphatic environment.[4][5] This has two major consequences:

  • Upfield Chemical Shifts: The protons and carbons of the piperidinium ring are not subject to the deshielding effects of aromatic ring currents. Consequently, their signals appear significantly upfield (at lower ppm values) compared to the ring protons of imidazolium or pyridinium cations.

  • Signal Complexity: The piperidinium ring is not planar and exists in a dynamic equilibrium of chair conformations. This leads to a more complex pattern of ¹H signals, often appearing as overlapping multiplets, in contrast to the distinct, well-separated singlets or doublets of the aromatic imidazolium ring.

Comparative ¹H NMR Data

The most diagnostic signals are the protons on the carbons adjacent to the quaternary nitrogen atom (α-protons).

Cation FamilyRepresentative StructureTypical Chemical Shift of α-Protons (ppm)Reference
Piperidinium N-butyl-N-methylpiperidinium [C₄C₁Pip]⁺3.1 - 3.6[6]
Imidazolium 1-butyl-3-methylimidazolium [C₄C₁Im]⁺~4.2 (N-CH₂) and ~8.5-9.5 (NCHN)[5][7]
Pyrrolidinium N-butyl-N-methylpyrrolidinium [C₄C₁Pyr]⁺3.4 - 3.8[3]
Pyridinium N-butylpyridinium [C₄Py]⁺~4.9 (N-CH₂) and ~8.1-9.0 (Ring Protons)[7]

Note: Chemical shifts are highly dependent on the anion, solvent, and alkyl chain length. The values presented are for general comparison.

This upfield shift of the α-protons in piperidinium ILs is a direct consequence of the saturated ring structure and provides a clear, immediate distinction from their aromatic counterparts.[4][6]

Vibrational Spectroscopy (FTIR & Raman): A Tale of Two Rings

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FTIR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability. For ionic liquids, they provide crucial information on both the cation/anion structure and the nature of their interaction.

Causality Behind Vibrational Signatures

The primary differences in the vibrational spectra of piperidinium versus imidazolium ILs arise from the C-H stretching and ring deformation modes.

  • C-H Stretching Region (2800-3200 cm⁻¹):

    • Piperidinium ILs exhibit strong, characteristic symmetric and asymmetric stretching bands of aliphatic C-H bonds (sp³ hybridized) between 2800 and 3000 cm⁻¹.[6]

    • Imidazolium ILs show weaker C-H stretching bands in the aliphatic region from their alkyl chains, but also display distinct, higher frequency bands (>3000 cm⁻¹) corresponding to the aromatic C-H stretches (sp² hybridized) on the imidazolium ring.[8] The presence of these aromatic C-H bands is a key differentiator.

  • Ring Vibrational Modes (below 1600 cm⁻¹):

    • The aromatic ring of imidazolium ILs gives rise to characteristic ring stretching and deformation modes, often seen in the 1400-1600 cm⁻¹ region.[9]

    • The saturated piperidinium ring has skeletal C-C stretching and CH₂ bending/rocking/twisting modes, which populate the fingerprint region but lack the distinct "aromatic" ring bands.[10][11]

Comparative Vibrational Data (FTIR/Raman)
Vibrational ModePiperidinium ILs (cm⁻¹)Imidazolium/Pyridinium ILs (cm⁻¹)Significance
Aromatic C-H Stretch Absent3050 - 3200Confirms the absence (piperidinium) or presence (imidazolium/pyridinium) of an aromatic ring.
Aliphatic C-H Stretch 2800 - 3000 (Strong)2800 - 3000 (Weaker, from alkyl chains)The intensity of these bands is typically greater in piperidinium ILs due to the higher number of sp³ C-H bonds.
Ring Stretching N/A (skeletal C-C modes)~1500 - 1600A key indicator of the imidazolium or pyridinium core structure.
Anion-Specific Modes Dependent on anion (e.g., ~740 for TFSI⁻)Dependent on anion (e.g., ~740 for TFSI⁻)The position of anion bands can shift subtly based on the cation, indicating the strength of the cation-anion interaction.[12]

Raman spectroscopy is particularly useful for studying conformational isomers in the alkyl chains and the low-frequency modes (<400 cm⁻¹) that correspond to collective vibrations and cation-anion interactions.[8][12][13]

UV-Visible (UV-Vis) Spectroscopy: Assessing Optical Transparency

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For most ionic liquids, this technique is not used for structural elucidation but rather to determine the UV cutoff wavelength —the wavelength below which the IL itself absorbs strongly, rendering it opaque. This is a critical parameter when the IL is to be used as a solvent for UV-Vis analysis or in photochemical applications.

Causality Behind UV-Vis Absorption

The optical transparency of an ionic liquid is dictated by the electronic structure of its constituent ions.

  • Piperidinium and Pyrrolidinium ILs: Composed of saturated alkyl and alicyclic groups, they lack π-conjugated systems. Therefore, they do not have low-energy electronic transitions and are typically transparent deep into the UV region. Their absorption is usually due to n→σ* transitions, which occur at high energies (short wavelengths).

  • Imidazolium and Pyridinium ILs: The aromatic rings in these cations constitute a chromophore. The π→π* transitions of the conjugated system lead to strong absorption at higher wavelengths compared to their saturated counterparts. This results in a higher UV cutoff wavelength.[14][15]

While specific UV cutoff data for many piperidinium ILs is not extensively published, it is axiomatically lower than that of imidazolium or pyridinium ILs with the same anion. The UV cutoff is often determined by the anion (e.g., halides absorb at shorter wavelengths than bistriflimide) or impurities. For high-purity piperidinium ILs, the cutoff is expected to be below 210-220 nm, making them suitable solvents for a wide range of analytical applications.[16][17]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust methodology for the spectroscopic characterization of piperidinium-based ionic liquids.

General Sample Preparation Workflow

The primary challenge in handling ionic liquids is their hygroscopic nature and, often, high viscosity. All handling should be performed in a controlled environment (e.g., a glovebox or under a dry nitrogen stream) to minimize water uptake, which can significantly alter spectroscopic results.

Caption: General workflow for ionic liquid handling and analysis.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: In a nitrogen-filled glovebox, accurately weigh approximately 10-20 mg of the dried ionic liquid into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent is critical; it must fully dissolve the IL without reacting and have minimal overlapping signals with the analyte.

  • Homogenization: Cap the NMR tube and vortex thoroughly until the sample is completely dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans is required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a single, small drop of the neat ionic liquid directly onto the center of the ATR crystal. Due to the viscosity of many ILs, this method is often superior to traditional transmission cells.

  • Ensure Contact: If the instrument has a pressure clamp, apply gentle pressure to ensure complete contact between the liquid and the crystal surface, eliminating air gaps.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32-64 scans to improve the signal-to-noise ratio.

    • Use a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting absorbance spectrum for key vibrational bands.

  • Cleaning: Thoroughly clean the ATR crystal immediately after use with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Spectroscopic Characterization Workflow

G cluster_0 Structural Elucidation cluster_1 Purity & Properties NMR NMR (1H, 13C) Definitive Structure NMR_purity NMR Solvent/Starting Material Residue NMR->NMR_purity FTIR FTIR Functional Groups Raman Raman Symmetry & Cation-Anion Modes UVVis UV-Vis Optical Window & Purity IL_Sample IL Sample (Dried) IL_Sample->NMR IL_Sample->FTIR IL_Sample->Raman IL_Sample->UVVis

Caption: Integrated workflow for comprehensive IL characterization.

Conclusion

The spectroscopic analysis of piperidinium-based ionic liquids reveals a distinct set of signatures that directly reflect their saturated, non-aromatic structure.

  • NMR: Protons and carbons on the piperidinium ring are significantly shielded, appearing at higher fields (lower ppm) compared to their imidazolium and pyridinium analogues.

  • FTIR/Raman: The spectra are dominated by aliphatic C-H stretching modes and lack the characteristic aromatic C-H and ring stretching modes found in imidazolium and pyridinium ILs.

  • UV-Vis: They offer a wider window of optical transparency, with a UV cutoff at lower wavelengths, making them superior solvents for many spectroscopic applications.

By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify, compare, and validate piperidinium-based ionic liquids, paving the way for their informed application in diverse scientific and industrial fields.

References

  • Salminen, J., Papaiconomou, N., et al. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria, 261(1-2).
  • Zarrouk, A., et al. (2018). Physicochemical properties of piperidinium, ammonium, pyrrolidinium and morpholinium cations based ionic liquids paired with bis(trifluoromethylsulfonyl)imide anion. ResearchGate.
  • Giaffreda, S. L., et al. (2019). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 12(18).
  • Obojska, N., et al. (2019). Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. Journal of Agricultural and Food Chemistry, 67(20).
  • Menne, S., et al. (2013). Comparison of in situ FTIR spectra of pyrrolidinium-based ionic liquids. ResearchGate.
  • Abe, H., et al. (2018). FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently employed in lithium–ion batteries. ResearchGate.
  • Anvari, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19).
  • Saha, S., et al. (2017). A Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids: Thermal, Spectroscopic and Theoretical Studies. IntechOpen.
  • Panja, S. K., & Saha, S. (2018). Microheterogeneity in imidazolium and piperidinium cation-based ionic liquids: 1D and 2D NMR studies. Magnetic Resonance in Chemistry, 56(2).
  • Talaty, E. R., et al. (2004). Raman Spectroscopic Study on Alkyl Chain Conformation in 1-Butyl-3-methylimidazolium Ionic Liquids and their Aqueous Mixtures. ResearchGate.
  • Umecky, T., et al. (2009). Raman Spectroscopic Study, DFT Calculations and MD Simulations on the Conformational Isomerism of N-Alkyl-N-methylpyrrolidinium Bis-(trifluoromethanesulfonyl) Amide Ionic Liquids. ResearchGate.
  • Shimizu, M., et al. (2014). Raman spectra of ionic liquids and the electrolytes consisted of the piperidinium-based ionic liquids and LiTFSA. ResearchGate.
  • ResearchGate. (2012). Pyrrolidinium Ionic Liquids and Piperidinium Ionic Liquids. ResearchGate.
  • Appetecchi, G. B., et al. (2006). Raman Investigation of the Ionic Liquid N-Methyl-N-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide and Its Mixture with LiN(SO₂CF₃)₂. The Journal of Physical Chemistry A, 110(41).
  • IntechOpen. (2012). a Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids. IntechOpen.
  • Kmiotek, M., et al. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres and Textiles in Eastern Europe.
  • Toma, M., et al. (2015). UV/VIS spectra of some selected ionic liquids (c = 1 × 10⁻³ mol/l) in water solution. ResearchGate.
  • Gordon, C. M., et al. (2000). Raman and ab Initio Studies of Simple and Binary 1-Alkyl-3-methylimidazolium Ionic Liquids. The Journal of Physical Chemistry B, 104(16).
  • Gazze, C., et al. (2013). UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF₆. ResearchGate.
  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1).
  • Honeywell. UV Cutoff. Honeywell.
  • Burdick & Jackson. UV Cutoff. Burdick & Jackson.

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A Comparative Guide to Oxoammonium Salt Catalysis: Evaluating 1,1-Dimethyl-4-oxopiperidin-1-ium iodide Against Traditional Oxidation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to aldehydes and ketones remains a cornerstone transformation. The ideal oxidant is a "green," efficient, and selective catalyst that operates under mild conditions. This guide provides an in-depth comparison of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a member of the oxoammonium salt class of catalysts, with traditional and widely used oxidation methods. While specific performance data for this compound is limited in peer-reviewed literature, by understanding the well-established mechanism of oxoammonium salt catalysis and the pivotal role of steric hindrance, we can project its potential advantages and disadvantages against established players like TEMPO, Swern oxidation, and metal-based reagents.

The Rise of Oxoammonium Salt Catalysis: A Metal-Free Approach

Oxoammonium salt-catalyzed oxidations have emerged as a powerful, environmentally friendly alternative to heavy metal-based oxidants like chromium and manganese reagents.[1][2] The active species in these reactions is the N-oxoammonium cation, which is a potent oxidizing agent.[1][3] This cation can be used stoichiometrically or, more commonly, generated catalytically from a stable nitroxide radical precursor in the presence of a co-oxidant.[3][4]

The most well-known and extensively studied nitroxide radical catalyst is 2,2,6,6-tetramethylpiperidine-1-oxyl, or TEMPO.[1][3] The catalytic cycle of a TEMPO-based oxidation is a testament to its efficiency and sustainability.

dot digraph "Oxoammonium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Generalized catalytic cycle for an oxoammonium salt-catalyzed alcohol oxidation.

The Benchmark: TEMPO and its Sterically Hindered Derivatives

TEMPO's efficacy as a catalyst is largely attributed to the four methyl groups flanking the nitroxyl moiety. This steric hindrance provides remarkable stability to the radical and its corresponding oxoammonium salt.[1] A prominent and even more stable derivative is 4-acetamido-TEMPO, which gives rise to the commercially available and widely used "Bobbitt's salt" (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate).[5]

The steric bulk of TEMPO and its derivatives is a double-edged sword. While it imparts stability, it can also hinder the oxidation of sterically encumbered alcohols.[6] However, this steric hindrance is also the source of the high selectivity for the oxidation of primary alcohols over secondary alcohols, a valuable feature in the synthesis of complex molecules.[4]

Introducing this compound: A Less Hindered Alternative

This compound is also an oxoammonium salt. However, it possesses a key structural difference from TEMPO-based catalysts: the absence of bulky substituents adjacent to the nitrogen atom. This lack of steric hindrance is expected to significantly influence its catalytic performance.

Hypothesized Performance Characteristics of this compound:

  • Increased Reactivity: The less sterically hindered N-oxoammonium cation should be more accessible to alcohols, potentially leading to faster reaction rates compared to TEMPO, especially for hindered substrates.

  • Reduced Selectivity: The lack of steric bulk may result in lower selectivity for the oxidation of primary versus secondary alcohols.

  • Potential for Instability: The absence of protective bulky groups could render the oxoammonium salt more susceptible to decomposition pathways, potentially impacting catalyst turnover and overall efficiency.

Head-to-Head: Oxoammonium Salts vs. Traditional Oxidation Reagents

To provide a clear performance perspective, let's compare the oxoammonium salt family with established, traditional oxidation methods.

Catalyst/Reagent Active Species Advantages Disadvantages
This compound (Hypothesized) N,N-dimethyl-4-oxopiperidin-1-iumMetal-free, potentially high reactivity.Limited data, potential for low selectivity and instability.
TEMPO & Derivatives N-oxo-2,2,6,6-tetramethylpiperidiniumMetal-free, high selectivity for 1° alcohols, stable, recyclable.[1][5]Slower for hindered alcohols, can be expensive.[6]
Swern Oxidation Dimethylchlorosulfonium ionMild conditions, excellent for sensitive substrates, metal-free.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
PCC (Pyridinium Chlorochromate) Cr(VI)Convenient solid reagent, stops at the aldehyde.Toxic and carcinogenic chromium waste.
**Manganese Dioxide (MnO₂) **Mn(IV)Inexpensive, excellent for allylic and benzylic alcohols.[1]Stoichiometric, variable reactivity based on preparation, less effective for saturated alcohols.[1]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting alcohol oxidations with an oxoammonium salt (using a TEMPO derivative as a representative example) and traditional reagents.

Protocol 1: Catalytic Oxidation of a Primary Alcohol using a TEMPO Derivative and Bleach (Anelli-Montanari Conditions)

dot digraph "TEMPO_Oxidation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Experimental workflow for a TEMPO-catalyzed oxidation of a primary alcohol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equiv), a TEMPO derivative (e.g., 4-acetamido-TEMPO, 0.01 equiv), and potassium bromide (0.1 equiv) in a suitable organic solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Co-oxidant: Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.2 equiv) dropwise to the vigorously stirred mixture, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography.

Causality of Experimental Choices:

  • Potassium Bromide: Acts as a co-catalyst, generating hypobromite in situ, which is a more effective oxidant for the nitroxide radical than hypochlorite.

  • Biphasic System: The use of an organic solvent and water allows for easy separation of the product from the inorganic salts.

  • Low Temperature: Maintains the stability of the aldehyde product and prevents over-oxidation to the carboxylic acid.

Protocol 2: Swern Oxidation of a Primary Alcohol

Methodology:

  • Activation of DMSO: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Formation of Ylide: Stir the mixture for 30-45 minutes at -78 °C, then add triethylamine (5.0 equiv) dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

  • Workup and Purification: Extract the mixture with dichloromethane. Wash the combined organic layers with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reagents are sensitive to moisture.

  • Cryogenic Temperature: Essential for the stability of the reactive intermediates and to prevent side reactions.

  • Triethylamine: A hindered base that facilitates the elimination reaction to form the aldehyde without competing as a nucleophile.

Concluding Remarks for the Practicing Scientist

The choice of an oxidation catalyst is a critical decision in synthetic planning, with implications for yield, selectivity, cost, and environmental impact. While this compound remains a catalyst with underexplored potential, its structural features suggest it could offer higher reactivity than traditional TEMPO-based systems, albeit potentially at the cost of selectivity.

For general-purpose, selective oxidation of primary alcohols, TEMPO and its derivatives, particularly under Anelli-Montanari or similar conditions, represent a robust and green choice. For substrates sensitive to even mild oxidative conditions, the Swern oxidation, despite its operational demands, remains a go-to method. Metal-based oxidants like PCC and MnO₂ still have their place, especially for specific applications like the oxidation of allylic alcohols with MnO₂, but their environmental and safety profiles are significant drawbacks.

As research continues, it is hoped that further studies will elucidate the specific performance of less-hindered oxoammonium salts like this compound, potentially adding a new tool to the synthetic chemist's arsenal for tailored oxidation reactions.

References

  • Wikipedia contributors. (2023, November 28). Oxoammonium-catalyzed oxidation. In Wikipedia, The Free Encyclopedia.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). TEMPO-Mediated (Oxoammonium) Oxidations: A Review.
  • Bobbitt, J. M., Bartelson, A. L., Bailey, W. F., Hamlin, T. A., & Kelly, C. B. (2014). Oxoammonium salt oxidations of alcohols in the presence of pyridine bases. The Journal of organic chemistry, 79(3), 1055–1067.
  • Bailey, W. F., & Lambert, K. M. (2011). Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids. Organic letters, 13(24), 6472–6475.
  • Bobbitt, J. M., & Merbouh, N. (2005). 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols. Silica Gel Catalysis. The Journal of Organic Chemistry, 70(22), 8843-8846.
  • Bobbitt, J. M., Eddy, N. A., Richardson, J. J., Murray, S. A., & Tilley, L. J. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature protocols, 8(4), 666–676.
  • Muldoon, M. J. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(25), 3235-3249.

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A Senior Application Scientist's Guide to the Structural Analysis and Comparison of 4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of 4-piperidone derivatives, a class of compounds forming the backbone of numerous pharmaceuticals and natural alkaloids.[1][2][3] Their therapeutic potential, ranging from analgesic to anticancer and antimicrobial activities, is intrinsically linked to their three-dimensional structure.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of the analytical techniques used to elucidate the structure of these vital heterocyclic scaffolds.

Our approach moves beyond a simple listing of methods. We will delve into the causality behind experimental choices, providing field-proven insights to ensure that the data you generate is both accurate and meaningful. Every protocol described is designed as a self-validating system, grounded in authoritative scientific principles.

The Centrality of Conformation in 4-Piperidone Chemistry

The 4-piperidone ring, analogous to cyclohexane, is not planar. It predominantly adopts a flexible "chair" conformation to minimize steric and torsional strain. The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly influences the molecule's physical properties, receptor binding affinity, and overall biological activity.[5][6][7] Therefore, a robust structural analysis is not merely about confirming connectivity but about defining this precise spatial arrangement.

Workflow for Comprehensive Structural Elucidation

A multi-faceted analytical approach is essential for a complete structural picture. Combining spectroscopic and crystallographic techniques provides complementary information, leading to an unambiguous assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Integration & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR XRay Single Crystal X-Ray Diffraction Purification->XRay If suitable crystals form Connectivity Determine Connectivity & Formula (MS, NMR) NMR->Connectivity Conformation Elucidate Conformation & Stereochemistry (NMR, X-Ray) NMR->Conformation MS->Connectivity IR->Connectivity Functional Groups XRay->Conformation Gold Standard Connectivity->Conformation Final Final Structure Confirmation Conformation->Final

Caption: General workflow for the synthesis and structural analysis of 4-piperidone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

NMR spectroscopy is arguably the most powerful tool for analyzing 4-piperidone derivatives in solution. It provides detailed information about the chemical environment, connectivity, and, crucially, the stereochemical relationships of atoms.

Expertise in Action: Why NMR is First

We begin with NMR because it provides a dynamic picture of the molecule in a relevant medium (solution). The conformation of a flexible ring system like piperidone can be solvent-dependent. NMR allows us to probe this behavior, which is often more representative of a biological environment than a static crystal structure. The key lies in interpreting the chemical shifts (δ) and coupling constants (J) of the protons on the piperidine ring.

¹H NMR: Decoding Axial vs. Equatorial Protons

In a chair conformation, protons in axial and equatorial positions experience different magnetic environments.

  • Axial Protons: These are typically shielded by the electron clouds of the C-C bonds within the ring, causing them to appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.

  • Equatorial Protons: These lie outside this shielding cone and thus resonate at a higher chemical shift (further downfield).

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dihedral angle-dependent. Large couplings (J ≈ 10-13 Hz) are observed between two axial protons (¹⁸⁰° relationship), while smaller couplings (J ≈ 2-5 Hz) are seen between axial-equatorial and equatorial-equatorial protons.[7] This is often the most definitive piece of NMR evidence for confirming a chair conformation and assigning substituent positions.

Caption: Axial (Hₐ) and Equatorial (Hₑ) positions on a 4-piperidone ring.

Comparative Data: ¹H NMR of Simple 4-Piperidone Derivatives
DerivativeRing Protons (C2/C6)Ring Protons (C3/C5)N-Substituent ProtonsReference
4-Piperidone δ ~3.1 ppmδ ~2.5 ppmNH proton[8]
N-Methyl-4-piperidone δ ~2.7 ppmδ ~2.4 ppmδ ~2.3 ppm (s, 3H)[9]
N-Benzyl-4-piperidone δ ~2.8 ppmδ ~2.6 ppmδ ~3.6 ppm (s, 2H), δ 7.2-7.4 (m, 5H)[10]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

X-Ray Crystallography: The Definitive Solid-State Structure

For an unambiguous determination of molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise coordinates of every atom, allowing for the direct visualization of bond lengths, bond angles, and, most importantly, the ring's conformation.

Trustworthiness: A Self-Validating Protocol

The strength of crystallography lies in its internal validation. The final structural model is refined against the experimental diffraction data, resulting in low R-factors (residual indices) that confirm the accuracy of the model. This technique is unparalleled for resolving conformational ambiguities, such as distinguishing between a perfect chair, a twisted boat, or a half-chair conformation.[2][5]

  • When to Use It: X-ray crystallography is essential when NMR data is ambiguous, when absolute stereochemistry needs to be determined, or when studying intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[11][12]

  • The Causality of Conformation: Studies have shown that while the simple chair is most common, bulky substituents or sp² hybridization at a carbon atom alpha to the nitrogen can distort the ring towards a half-chair or twist-boat conformation.[2][5] X-ray data provides the definitive evidence for these distortions. For example, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one clearly shows the six-membered ring in a stable chair conformation.[5]

Experimental Protocol: Growing Diffraction-Quality Crystals

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.

  • Purification: The compound must be of the highest possible purity (>99%). Residual solvents or impurities can inhibit crystal growth.

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent in which it is moderately soluble.

  • Slow Evaporation: The most common method. Cover the vial with a cap pierced with a few small holes and leave it undisturbed in a vibration-free environment. Evaporation should occur over several days to weeks.

  • Vapor Diffusion: Place the vial from step 2 inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them using a loop and mount them on the goniometer of the diffractometer.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Essential Complementary Techniques

While NMR and X-ray crystallography define the 3D structure, MS and IR provide rapid and essential confirmation of the molecular formula and functional groups.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition (with high-resolution MS). The fragmentation pattern can also offer structural clues.

G M Molecular Ion [M]⁺ e.g., N-Benzyl-4-piperidone m/z = 189 F1 Loss of Benzyl Radical [M - C₇H₇]⁺ m/z = 98 M->F1 Cleavage of N-C bond F2 Tropylium Cation [C₇H₇]⁺ m/z = 91 (Base Peak) M->F2 Formation of stable cation F3 Alpha-cleavage [M - C₂H₄]⁺ m/z = 161 M->F3 Ring fragmentation

Caption: A simplified fragmentation pathway for N-Benzyl-4-piperidone in EI-MS.

Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is excellent for identifying functional groups. For 4-piperidone derivatives, the most prominent and diagnostic peak is the strong carbonyl (C=O) stretch.

  • Typical Position: The C=O stretch for a six-membered ring ketone typically appears around 1715 cm⁻¹ .

  • Structural Influence: The exact position of this band can be influenced by ring strain and the electronic effects of substituents. This makes it a useful, albeit not definitive, comparative tool. For example, in a series of related compounds, a shift in the C=O frequency can indicate a change in the electronic environment around the carbonyl group.

Comparative Spectroscopic Data
TechniqueN-Methyl-4-piperidoneN-Benzyl-4-piperidoneKey Information Provided
MS (EI) M⁺ at m/z 113M⁺ at m/z 189; Base peak at m/z 91Molecular Weight, Fragmentation Pattern
IR (C=O) ~1720 cm⁻¹~1715 cm⁻¹Confirms presence of ketone functional group

Conclusion

The structural analysis of 4-piperidone derivatives is a task that demands a synergistic application of multiple analytical techniques. While NMR spectroscopy serves as the primary tool for conformational analysis in solution, its findings should be corroborated wherever possible by the unambiguous solid-state data from X-ray crystallography. Mass spectrometry and IR spectroscopy provide the foundational data of molecular weight and functional group identity, completing the analytical puzzle.

By understanding the "why" behind each technique—the causal link between molecular structure and spectral output—researchers can move from routine data collection to insightful structural elucidation. This robust, multi-technique approach ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing drug discovery and development.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). RSC Publishing.
  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). PubMed.
  • piperidone analogs: synthesis and their diverse biological applications. (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. (n.d.). IUCr Journals.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • 4-Piperidone. (n.d.). PubChem.
  • N-Methyl-4-piperidone. (n.d.). SpectraBase.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (n.d.). NIH.
  • 4-Piperidinone, 1-(phenylmethyl)-. (n.d.). NIST WebBook.

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A Comparative Guide to the Synthesis of Quaternary Piperidinium Salts: From Classical Methods to Modern Acceleration Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quaternary Piperidinium Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a prevalent scaffold in numerous FDA-approved drugs.[1] Its quaternization, leading to the formation of permanently cationic piperidinium salts, unlocks a diverse range of applications. These compounds are not merely synthetic intermediates; they are pivotal as phase-transfer catalysts[2][3], antimicrobial agents[4], and key components in functionalized materials and ionic liquids.[5][6] The permanent positive charge, independent of pH, confers unique properties such as enhanced water solubility and strong electrostatic interactions with negatively charged biological membranes or surfaces.[7]

However, the synthesis of these salts is not a one-size-fits-all process. The choice of methodology can dramatically impact reaction efficiency, yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparative analysis of the primary synthetic routes to quaternary piperidinium salts, moving from the classical Menshutkin reaction to modern, accelerated techniques. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear framework for selecting the optimal method for your research and development needs.

Core Synthetic Methodologies: A Mechanistic and Practical Comparison

The quaternization of a tertiary piperidine amine is fundamentally a nucleophilic substitution (SN2) reaction.[8] The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking an electrophilic alkyl halide to form a new carbon-nitrogen bond and, consequently, the quaternary ammonium salt.[9] While the core transformation is consistent, the methods to achieve it vary significantly.

The Classic Approach: Direct N-Alkylation (Menshutkin Reaction)

First described by Nikolai Menshutkin in 1890, this reaction remains a foundational method for synthesizing quaternary ammonium salts.[10] It involves the direct reaction of a tertiary amine (the N-substituted piperidine) with an alkyl halide.

Mechanistic Rationale: The reaction proceeds via a concerted SN2 mechanism.[8] The choice of solvent is critical; polar aprotic solvents like acetonitrile, DMF, or acetone are preferred as they can solvate the forming cation, stabilizing the transition state and accelerating the reaction without interfering with the nucleophile. The reactivity of the alkyl halide is paramount and typically follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability of the halide.[10]

Advantages:

  • Simplicity: The procedure is straightforward, requiring only the combination of reactants, often with heating.

  • Cost-Effectiveness: Utilizes common reagents and solvents.

Disadvantages:

  • Harsh Conditions: Often requires prolonged heating at elevated temperatures (reflux) for extended periods, sometimes for 40 hours or more.[11]

  • Slow Reaction Rates: Can be inefficient, particularly with less reactive alkyl halides like chlorides.[10]

  • Solvent Usage: Typically requires significant volumes of organic solvents.

Menshutkin_Reaction cluster_reactants Reactants reactant1 R₃N (Piperidine) transition_state Transition State [R₃N···R'···X]ᵟ⁻ reactant1->transition_state Nucleophilic Attack reactant2 R'-X (Alkyl Halide) reactant2->transition_state product [R₃N-R']⁺X⁻ (Quaternary Salt) transition_state->product Halide Leaves

Caption: SN2 mechanism of the Menshutkin reaction.

Enhanced Efficiency: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions where reactants are located in different, immiscible phases (e.g., an aqueous and an organic phase).[12] For piperidinium salt synthesis, this is particularly useful when the piperidine substrate is soluble in an organic solvent while the alkylating agent or a necessary base is in an aqueous phase.

Mechanistic Rationale: A phase-transfer catalyst, typically a different quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of an ionic reactant across the phase boundary.[2][12] The lipophilic cation of the catalyst pairs with the anion (e.g., a hydroxide or halide ion) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to react with the substrate, regenerating the catalyst which then returns to the aqueous phase to repeat the cycle. This approach leads to milder reaction conditions, often at room temperature, and improved yields.[2]

Advantages:

  • Mild Conditions: Avoids the need for high temperatures and anhydrous solvents.

  • Increased Reaction Rates: Accelerates reactions by bringing reactants together.[12]

  • Versatility: Enables the use of a wider range of reactants, including those that are water-soluble.

  • Greener Approach: Often allows for the use of water as a solvent, reducing reliance on volatile organic compounds.[12]

Disadvantages:

  • Catalyst Cost: The PTC catalyst adds to the overall cost of the synthesis.

  • Product Separation: The catalyst must be separated from the final product, which can add a purification step.

PTC_Workflow Phase Boundary cluster_organic Organic Phase cluster_aqueous Aqueous Phase Piperidine Piperidine Substrate Product Quaternary Piperidinium Salt Piperidine->Product Reaction Catalyst_Aq Catalyst [Q⁺X⁻] Product->Catalyst_Aq Catalyst Regeneration IonPair_Org [Q⁺A⁻] (Catalyst-Anion Pair) IonPair_Org->Piperidine Anion Anion Source (e.g., NaA) Anion->Catalyst_Aq Ion Exchange Catalyst_Aq->IonPair_Org Phase Transfer

Caption: Workflow of Phase-Transfer Catalysis (PTC).

Rapid Synthesis: Microwave-Assisted Methods

The application of microwave irradiation has revolutionized many areas of organic synthesis, including the preparation of quaternary ammonium salts.[13] Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[14]

Mechanistic Rationale: The primary effect of microwave heating is thermal. The rapid rise in temperature and pressure within a sealed vessel dramatically accelerates the reaction rate, following the Arrhenius equation. This often leads to a drastic reduction in reaction time—from many hours to mere minutes.[11][13] In many cases, yields are also significantly improved, and reactions can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.[15][16]

Advantages:

  • Drastic Time Reduction: Reaction times are often reduced by orders of magnitude. For example, syntheses that take 24-40 hours conventionally can be completed in 5-50 minutes.[11][17]

  • Higher Yields: Rapid heating can minimize the formation of side products, often leading to cleaner reactions and higher isolated yields.[15][18]

  • Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil bath.

  • Green Chemistry: Enables reduced solvent use or solvent-free conditions.[19]

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While scalable, moving from benchtop to industrial scale can present challenges.

  • Safety: Reactions in sealed vessels can generate high pressures, requiring careful monitoring.

Heating_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave Heating HeatSource_C Heat Source (Oil Bath) Vessel_C Reaction Vessel HeatSource_C->Vessel_C Slow Conduction Mixture_C Reaction Mixture Vessel_C->Mixture_C Slow Convection HeatSource_M Microwave Source (Magnetron) Mixture_M Reaction Mixture HeatSource_M->Mixture_M Direct, Rapid Irradiation

Caption: Comparison of conventional and microwave heating.

Quantitative Performance Data

To provide an objective comparison, the following table summarizes typical performance metrics for the synthesis of quaternary ammonium salts based on literature data. Note that specific values will vary based on the exact substrates and conditions used.

ParameterConventional (Menshutkin)Phase-Transfer Catalysis (PTC)Microwave-Assisted
Reaction Time 12 - 48 hours[11][20]2 - 12 hours[2]5 - 60 minutes[15][17]
Typical Yield 60 - 85%[9]75 - 95%[2]80 - 98%[11][15]
Temperature High (Reflux)[11]Room Temp. to ModerateHigh (Superheated)
Solvent System Anhydrous Organic (Acetonitrile, DMF)Biphasic (e.g., Toluene/Water)Polar Organic or Solvent-Free
Operational Simplicity HighModerate (catalyst separation)Moderate (requires specific equipment)
Green Chemistry Aspect Poor (high energy, solvent use)Good (can use water, lower energy)Excellent (low energy, less solvent)

Validated Experimental Protocols

The following protocols are representative examples for each methodology. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Classical N-Alkylation of N-Methylpiperidine
  • Materials: N-Methylpiperidine (1.0 eq), Iodomethane (1.1 eq), Anhydrous Acetonitrile.

  • Procedure:

    • To a solution of N-methylpiperidine in anhydrous acetonitrile, add iodomethane dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC.

    • The formation of a white precipitate indicates product formation.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylpiperidinium iodide.

  • Causality: Using a slight excess of the alkylating agent ensures complete conversion of the tertiary amine.[21] Acetonitrile is used as a polar aprotic solvent to facilitate the SN2 reaction.[10]

Protocol 2: PTC-Assisted Synthesis of N-Benzyl-N-methylpiperidinium Chloride
  • Materials: N-Methylpiperidine (1.0 eq), Benzyl Chloride (1.0 eq), 50% aq. NaOH, Toluene, Tetrabutylammonium Bromide (TBAB, 5 mol%).

  • Procedure:

    • Combine N-methylpiperidine, benzyl chloride, toluene, and TBAB in a round-bottom flask.

    • Stir the mixture vigorously and add the 50% aqueous NaOH solution.

    • Continue vigorous stirring at room temperature for 4-6 hours.

    • Dilute the mixture with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the product.

  • Causality: TBAB acts as the phase-transfer catalyst, shuttling hydroxide ions into the organic phase to neutralize the forming HCl, driving the reaction forward.[2] Vigorous stirring is essential to maximize the interfacial area between the two phases.

Protocol 3: Microwave-Assisted Synthesis of N-Butyl-N-methylpiperidinium Bromide
  • Materials: N-Methylpiperidine (1.0 eq), 1-Bromobutane (1.2 eq), Acetone (minimal amount).

  • Procedure:

    • In a 10 mL microwave reactor vial, combine N-methylpiperidine, 1-bromobutane, and a minimal amount of acetone to ensure homogeneity.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 150 °C for 15 minutes with stirring. Monitor the internal pressure.

    • After the reaction, cool the vial to room temperature.

    • Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., acetone/ether).

  • Causality: The high temperature (superheating the solvent above its boiling point) achieved under microwave irradiation dramatically accelerates the quaternization, completing the reaction in minutes instead of hours.[15][17]

Conclusion and Future Outlook

While the classical Menshutkin reaction provides a simple and accessible route to quaternary piperidinium salts, its limitations in terms of speed and sustainability are significant. For modern drug development and materials science, efficiency is key. Microwave-assisted synthesis offers a superior alternative, providing remarkable rate enhancements and higher yields, aligning well with the principles of green chemistry.[11][13] Phase-transfer catalysis occupies a valuable middle ground, offering milder conditions and improved efficiency over the classical method without the need for specialized equipment.

Looking forward, novel methodologies continue to emerge. Recent reports on photoredox-catalyzed methods for synthesizing quaternary ammonium salts from olefins and α-haloalkylammonium salts suggest that the field is still evolving, promising even more selective and versatile transformations in the future.[22] The choice of synthetic method is a strategic decision that directly impacts laboratory productivity and environmental impact. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Saif, M. J., Anwar, J., Munawar, M. A., Kashif, M., & Asghar, M. I. (Year N/A).
  • Google Patents. (Year N/A).
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  • MDPI. (Year N/A). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
  • ResearchGate. (Year N/A).
  • Semantic Scholar. (Year N/A). Quaternary pyridinium salts: a review. [Link]
  • Google Patents. (Year N/A). CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).
  • Wikipedia. (Year N/A). Menshutkin reaction. [Link]
  • ResearchGate. (2020). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. [Link]
  • Alfa Chemistry via YouTube. (2023).
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  • ResearchGate. (2008). Quaternary Pyridinium Salts: A Review. [Link]
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  • ResearchGate. (Year N/A).
  • Eindhoven University of Technology. (Year N/A). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. [Link]
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  • ResearchGate. (Year N/A). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. [Link]
  • ChemRxiv. (2023). Switchable quaternary ammonium transformation leading to salinity-tolerance-conferring plant biostimulants. [Link]
  • Royal Society of Chemistry. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
  • NIH National Library of Medicine. (2024). Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt, is a versatile building block in organic synthesis, often utilized in the development of novel pharmaceutical agents and materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. This guide provides a comprehensive overview of methodologies to validate the purity of synthesized this compound, offering a comparative analysis of various techniques to ensure the integrity of your research.

The inherent nature of the synthesis of this compound from 4-piperidone and methyl iodide can lead to several potential impurities. These may include unreacted starting materials, partially methylated intermediates, and byproducts from side reactions. Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.

Comparative Analysis of Purity Validation Techniques

A combination of spectroscopic and chromatographic methods is recommended for a thorough purity analysis. Each technique provides unique insights into the molecular structure and the presence of contaminants.

Technique Information Provided Strengths Limitations Typical Purity Specification
¹H NMR Spectroscopy Proton environment, structural confirmation, and detection of proton-containing impurities.Highly sensitive, provides detailed structural information, and can quantify impurities with an internal standard.Solvent peaks can interfere; overlapping signals can complicate analysis.>98%
¹³C NMR Spectroscopy Carbon skeleton, presence of carbonyl and quaternary carbons.Confirms the carbon framework and is less prone to signal overlap than ¹H NMR.Lower sensitivity, requires longer acquisition times.Confirmatory
FTIR Spectroscopy Presence of functional groups (C=O, C-N⁺).Rapid and non-destructive.Provides limited structural detail and is not ideal for quantification.Confirmatory
Mass Spectrometry (MS) Molecular weight confirmation of the cation.High sensitivity and accuracy in mass determination.May not be suitable for detecting non-volatile or thermally labile impurities.Confirmatory
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and impurities.High resolution and sensitivity, excellent for quantitative analysis.Requires method development, may not detect all impurities if they don't have a chromophore.>99% (area %)
Titration Quantification of the quaternary ammonium salt content.Cost-effective and accurate for determining overall salt concentration.Non-specific; titrates all basic impurities.>98%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation and purity assessment of this compound.

Caption: Workflow for NMR-based purity validation.

a. ¹H NMR Spectroscopy

  • Rationale: This technique provides a detailed map of the proton environments within the molecule. The integration of the signals corresponding to the methyl groups and the piperidinium ring protons can be compared to that of a known internal standard to quantify the purity.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Process the spectrum and integrate the relevant peaks.

  • Expected Chemical Shifts (in D₂O):

    • ~3.2 ppm (singlet, 6H, N⁺-(CH₃)₂)

    • ~3.6-3.8 ppm (multiplet, 4H, CH₂ adjacent to N⁺)

    • ~2.8-3.0 ppm (multiplet, 4H, CH₂ adjacent to C=O)

b. ¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR confirms the carbon framework of the molecule. The presence of the quaternary ammonium carbon and the carbonyl carbon are key indicators of the correct structure.

  • Protocol:

    • Prepare a more concentrated sample (50-100 mg) in a suitable deuterated solvent.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~205-210 ppm (C=O)

    • ~55-60 ppm (CH₂ adjacent to N⁺)

    • ~50-55 ppm (N⁺-(CH₃)₂)

    • ~40-45 ppm (CH₂ adjacent to C=O)

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR is a rapid method to confirm the presence of key functional groups. The characteristic stretching frequency of the ketone (C=O) is a primary diagnostic peak.

  • Protocol:

    • Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • ~1720 cm⁻¹ (strong, C=O stretch)

    • ~1470 cm⁻¹ (C-N⁺ stretch)

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a powerful technique for separating the target compound from any impurities. By using a suitable detector (e.g., UV or Charged Aerosol Detector), the purity can be accurately quantified based on the relative peak areas.

  • Protocol:

    • Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing an ion-pairing agent (e.g., trifluoroacetic acid) is a good starting point.

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak.

Method_Selection Start Purity Validation Goal Structural_Confirmation Structural Confirmation? Start->Structural_Confirmation Quantification Quantitative Analysis? Structural_Confirmation->Quantification No NMR ¹H and ¹³C NMR Structural_Confirmation->NMR Yes FTIR FTIR Structural_Confirmation->FTIR Functional Groups HPLC HPLC Quantification->HPLC High Sensitivity Titration Titration Quantification->Titration Cost-Effective NMR->Quantification

Caption: Decision tree for selecting the appropriate analytical method.

Titration
  • Rationale: Titration provides a cost-effective method to determine the overall content of the quaternary ammonium salt.[1][2] This is particularly useful for routine quality control.

  • Protocol:

    • Dissolve a known weight of the sample in deionized water.

    • Titrate with a standardized solution of a suitable titrant, such as sodium tetraphenylborate, using a potentiometric endpoint detection system.[1]

    • The concentration of the quaternary ammonium salt can be calculated from the volume of titrant used.

Comparison with Alternatives

While this compound is a common reagent, other N-alkylated 4-piperidone derivatives exist, such as 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide.[3] The validation methods described in this guide are broadly applicable to these analogues, with expected variations in spectroscopic data corresponding to the different alkyl substituents. The choice of reagent often depends on the specific synthetic requirements and desired properties of the final product.

Conclusion

A comprehensive approach to purity validation is essential when working with synthesized this compound. While NMR spectroscopy provides the most detailed structural information, a combination of techniques, including HPLC for quantitative analysis and FTIR for rapid functional group confirmation, will ensure the highest confidence in the quality of your starting material. The specific methods and purity specifications should be chosen based on the requirements of the subsequent synthetic steps and the final application.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • PubChem. (n.d.). This compound.
  • AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
  • ResearchGate. (n.d.). Determination of Piperidinium Cations by Hydrophilic Interaction Chromatography with Imidazolium Ionic Liquids as Mobile Phase Additives.
  • Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System.
  • Taylor Technologies. (2014, July 1). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582 [Video]. YouTube.
  • China Dairy. (n.d.). Research on the Application and Detection Methods of Quaternary Ammonium Salts in the Dairy Product Production Process.
  • PubMed Central. (n.d.). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide, ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document moves beyond a simple checklist, offering a causal explanation for each step to empower you with the knowledge to handle this and similar chemical waste streams confidently.

Understanding the Hazard Profile of this compound

This compound is a quaternary ammonium salt. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling and disposal.[1] This compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of the quaternary ammonium cation and the iodide anion dictates its environmental and health hazards. Quaternary ammonium compounds, as a class, can exhibit toxicity to aquatic life, and their release into the environment should be strictly avoided.[2][3] Similarly, iodide-containing waste is generally considered hazardous and is not suitable for sewer disposal.[4]

Table 1: Chemical and Hazard Identification

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₄INOPubChem[1]
CAS Number 26822-37-7PubChem[1]
GHS Hazard Statements H302, H315, H319, H335PubChem[1]

The Core Principle: Segregation and Professional Disposal

Due to its identified hazards, this compound and materials contaminated with it must be treated as hazardous waste. The overarching principle for its disposal is to prevent its release into the environment by utilizing a licensed hazardous waste management company. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [4][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for professional disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection

Proper collection is critical to ensure the safety of laboratory personnel and to facilitate compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

    • Any materials contaminated with the solid chemical, such as weighing papers, contaminated gloves, or absorbent materials from a spill, must also be collected in a designated hazardous waste container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions or complicate the disposal process.

Step 3: Labeling and Storage

Accurate labeling and safe storage are crucial for regulatory compliance and preventing accidental misuse.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

Step 4: Arranging for Disposal

The final step is to coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Contact your EHS Office: They will provide guidance on the specific procedures for your institution, including scheduling a pickup.

  • Provide Accurate Information: Be prepared to provide the full chemical name, quantity, and any other relevant information about the waste stream.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Step 1 of the disposal protocol.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust. Place it into a designated hazardous waste container.

    • For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid. Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Generate Waste: This compound or contaminated material Assess Is the waste hazardous? Start->Assess Collect Collect in a designated, labeled hazardous waste container. Segregate from other waste streams. Assess->Collect Yes Sewer Incorrect Disposal: Sewer/Regular Trash Assess->Sewer No (Not Applicable for this compound) Store Store in a secure satellite accumulation area. Collect->Store Dispose Arrange for pickup by a licensed hazardous waste contractor via your EHS department. Store->Dispose

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility and scientific integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Georgia Institute of Technology. (n.d.). Chemical Waste Disposal Guidelines.
  • ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.
  • Toxics Use Reduction Institute (TURI). (n.d.). Quaternary Ammonium Compounds Fact Sheet. University of Massachusetts Lowell.

Sources

Comprehensive Safety and Handling Guide for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide (PubChem CID: 11149497). As this may be a novel or infrequently used compound, this document is grounded in established principles of chemical safety, data from its known structural analogs—quaternary ammonium salts and piperidine derivatives—and its specific GHS classifications.[1] The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of this compound, a thorough risk assessment is mandatory.[2][3][4] This compound is classified with specific hazards that demand rigorous control measures.[1] Understanding these risks is the first step in preventing exposure and ensuring a safe laboratory environment.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards associated with this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Source: PubChem CID 11149497[1]
Inferred Hazards from Structural Analogs

Beyond its specific classifications, the chemical structure provides further insights into potential risks:

  • Quaternary Ammonium Compounds (QACs): This class of compounds can act as irritants and, in some cases, cause contact dermatitis.[5][6][7] While systemic absorption through intact skin is generally low, direct contact with concentrated solutions should be avoided.[5] Some QACs have been associated with reproductive toxicity in animal studies and can be very toxic to aquatic life.[8]

  • Piperidine Derivatives: The piperidine core structure is found in many biologically active molecules. Piperidine itself is a flammable, toxic, and corrosive substance that can cause severe skin and eye burns.[9][10][11][12] While the quaternary salt form of this compound likely has different physical properties (e.g., is a solid, not a volatile liquid), the underlying potential for biological activity and irritation from the core structure should be respected.

  • Organic Iodides: The iodide counter-ion means the compound is a source of iodine. While organic iodides are used nutritionally, concentrated forms can be hazardous.[13] In the event of a fire, toxic fumes, including hydrogen iodide, may be released.[14]

The following diagram illustrates the workflow for risk assessment and the implementation of corresponding control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control start Start: New Protocol with this compound hazards Identify Hazards GHS Data (Oral, Skin, Eye, Respiratory)[1] Analog Data (QACs, Piperidines)[5][9] start->hazards evaluate Evaluate Exposure Potential Inhalation (dust) Dermal (spills) Ingestion (contamination) hazards->evaluate eng_controls Engineering Controls Chemical Fume Hood Eyewash & Safety Shower evaluate->eng_controls ppe Personal Protective Equipment (PPE) Safety Goggles & Face Shield Nitrile Gloves Lab Coat admin_controls Administrative & Work Practice Controls SOPs Designated Work Area Waste Disposal Plan eng_controls->ppe ppe->admin_controls end_point Safe Handling Procedure Implemented admin_controls->end_point

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.